molecular formula C7H7ClN2O B117977 2-Chloro-5-formylaminomethylpyridine CAS No. 151837-57-9

2-Chloro-5-formylaminomethylpyridine

Cat. No.: B117977
CAS No.: 151837-57-9
M. Wt: 170.59 g/mol
InChI Key: DPFJSSDKNZREPF-UHFFFAOYSA-N
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Description

2-Chloro-5-formylaminomethylpyridine, also known as 2-Chloro-5-formylaminomethylpyridine, is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-formylaminomethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-formylaminomethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151837-57-9

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]formamide

InChI

InChI=1S/C7H7ClN2O/c8-7-2-1-6(4-10-7)3-9-5-11/h1-2,4-5H,3H2,(H,9,11)

InChI Key

DPFJSSDKNZREPF-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CNC=O)Cl

Canonical SMILES

C1=CC(=NC=C1CNC=O)Cl

Synonyms

2-CHLORO-5-FORMYLAMINOMETHYLPYRIDINE

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-formylaminomethylpyridine (CAS 151837-57-9)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis and Properties of a Niche Pyridine Derivative

This guide provides a comprehensive technical overview of 2-Chloro-5-formylaminomethylpyridine. Direct literature on this specific compound (CAS 151837-57-9) is limited. Therefore, this document adopts a foundational approach, grounded in established chemical principles. We will first provide an in-depth analysis of its critical precursors, 2-Chloro-5-(chloromethyl)pyridine and 2-Chloro-5-aminomethylpyridine, for which substantial data exists. By understanding the synthesis, reactivity, and properties of these building blocks, we can logically deduce a robust synthetic pathway and infer the characteristics of the target molecule. This methodology ensures that the guide is not merely a collection of data but a practical, field-proven manual for the synthesis and application of 2-Chloro-5-formylaminomethylpyridine.

Part 1: The Foundational Precursor: 2-Chloro-5-(chloromethyl)pyridine

The journey to our target molecule begins with 2-Chloro-5-(chloromethyl)pyridine (CCMP), a versatile and highly reactive intermediate. Its significance lies in its dual reactivity: the chloromethyl group at the 5-position is primed for nucleophilic substitution, while the chloro group at the 2-position offers a site for more complex cross-coupling reactions or further substitutions. This dual functionality makes it a cornerstone in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2]

Physicochemical Properties of 2-Chloro-5-(chloromethyl)pyridine

Understanding the physical and chemical properties of CCMP is paramount for its safe handling, storage, and use in synthesis. It is a solid at room temperature, presenting as beige or yellow-brown crystals.[3][4]

PropertyValueSource(s)
CAS Number 70258-18-3[5]
Molecular Formula C₆H₅Cl₂N[5]
Molecular Weight 162.02 g/mol [5][6]
Melting Point 37-42 °C (99-108 °F)[4][6][7]
Boiling Point 249.8 ± 25.0 °C at 760 mmHg[4]
Solubility Insoluble or partly miscible in water. Soluble in ethanol.[2][6][7]
Appearance Beige to yellow-brown solid/crystals[3][4]
Synthesis of 2-Chloro-5-(chloromethyl)pyridine

The industrial synthesis of CCMP often starts from more common pyridine derivatives like 3-picoline (3-methylpyridine). A common laboratory-scale synthesis involves the chlorination of 2-chloro-5-(hydroxymethyl)pyridine, a route that offers good yields and control.

G cluster_0 Synthesis of 2-Chloro-5-(chloromethyl)pyridine A 2-Chloro-5-(hydroxymethyl)pyridine (Starting Material) C Reaction in 1,2-Dichloroethane A->C B Thionyl Chloride (SOCl₂) (Chlorinating Agent) B->C D Reflux C->D Stirring & Heating E Work-up: Neutralization (NaHCO₃) & Extraction D->E Cooling & Dilution F 2-Chloro-5-(chloromethyl)pyridine (Final Product) E->F Purification

Caption: Workflow for the synthesis of CCMP.

This protocol is based on the reaction of 2-chloro-5-(hydroxymethyl)pyridine with thionyl chloride, a standard and effective method for converting primary alcohols to alkyl chlorides. The choice of thionyl chloride is deliberate; its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

  • Reaction Setup: In a flask equipped with a stirrer and dropping funnel, prepare a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane. Cool the mixture in a water bath to 5-20°C.

  • Addition of Starting Material: Dissolve 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine in 50 ml of 1,2-dichloroethane. Add this solution dropwise to the thionyl chloride mixture over 30 minutes, maintaining the temperature between 5-20°C.

  • Reaction: Stir the mixture at room temperature for 90 minutes. Following this, heat the mixture to reflux and maintain for 4.5 hours to ensure the reaction goes to completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with 200 ml of chloroform and 60 ml of water.

  • Neutralization: Carefully add 20 g of sodium hydrogen carbonate in small portions with stirring to neutralize excess acid.

  • Isolation: Separate the organic layer. Treat it with activated carbon to remove colored impurities, then concentrate to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.

Safety and Handling of CCMP

CCMP is a hazardous substance and must be handled with appropriate precautions.[6]

  • Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[4][5][6] It may also cause skin sensitization.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[6] Use in a well-ventilated area or with a respirator.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. It is incompatible with strong oxidizing agents, acids, and alkalis.[4][6] It reacts with mild steel and galvanized steel.[6]

Part 2: The Key Intermediate: 2-Chloro-5-aminomethylpyridine

The next crucial step is the conversion of CCMP to 2-Chloro-5-aminomethylpyridine. This transformation involves a nucleophilic substitution on the chloromethyl group, replacing the chlorine with an amino group. This intermediate is a primary amine, which is the direct precursor for the final formylation step.

Synthesis of 2-Chloro-5-aminomethylpyridine

Several methods exist for this amination. A direct and efficient route involves reacting CCMP with an excess of ammonia. The use of excess ammonia is critical to minimize the formation of secondary and tertiary amine byproducts, as the product amine is also nucleophilic.

G cluster_1 Synthesis of 2-Chloro-5-aminomethylpyridine A 2-Chloro-5-(chloromethyl)pyridine C Autoclave Reaction (0-5°C) A->C B Excess Liquid Ammonia (Nucleophile & Solvent) B->C D Work-up: Base (NaOH) & Extraction C->D Depressurization E Vacuum Distillation D->E Phase Separation & Concentration F 2-Chloro-5-aminomethylpyridine (Final Product) E->F Purification

Caption: Workflow for the synthesis of 2-Chloro-5-aminomethylpyridine.

This process leverages the high nucleophilicity of ammonia to displace the benzylic chloride of CCMP. Performing the reaction at low temperatures in an autoclave controls the volatility of ammonia and ensures a safe reaction environment.

  • Reaction Setup: Introduce approximately 1 liter of liquid ammonia into a suitable autoclave.

  • Addition of Reactant: Dissolve 176 g of 2-chloro-5-chloromethyl-pyridine in 0.5 L of toluene and cool the solution to 0-5°C. Meter this solution into the autoclave over ~20 minutes. The pressure in the autoclave may rise to about 10 bar.

  • Reaction: Stir the reaction mixture at 0-5°C for 8 hours.

  • Work-up: After the reaction is complete, carefully depressurize the autoclave. Add the reaction mixture to a solution of 250 ml of 45% aqueous sodium hydroxide and 500 ml of toluene.

  • Extraction: Shake the mixture thoroughly and separate the organic phase. Extract the aqueous phase again with toluene. Combine the organic phases.

  • Purification: Concentrate the combined organic layers under vacuum. The resulting residue is then purified by vacuum distillation (e.g., at 3-4 mbar, boiling range 112-114°C) to yield pure 2-chloro-5-aminomethyl-pyridine.

An alternative synthesis involves reacting 2-chloro-5-trichloromethylpyridine with an amine and hydrogen in the presence of a hydrogenation catalyst like Raney nickel.[8][9] This one-step process can be advantageous as it avoids the handling of the skin-irritating CCMP.[9]

Part 3: The Target Molecule: 2-Chloro-5-formylaminomethylpyridine

With the primary amine, 2-Chloro-5-aminomethylpyridine, in hand, we can proceed to the final step: N-formylation. This reaction introduces the formyl group (-CHO) onto the nitrogen atom, yielding the target compound.

Proposed Synthesis: N-Formylation

The formylation of primary amines is a well-established transformation in organic synthesis. A variety of reagents can be used, but for practicality, efficiency, and mild conditions, methods using formic acid are often preferred.[10][11][12]

G cluster_2 Proposed Synthesis of Target Molecule A 2-Chloro-5-aminomethylpyridine E Reflux A->E B Formic Acid (Formylating Agent) B->E C Toluene (Solvent, azeotropic water removal) C->E D Dean-Stark Apparatus D->E F 2-Chloro-5-formylaminomethylpyridine (Target Molecule) E->F Azeotropic water removal & reaction completion

Caption: Proposed N-formylation reaction pathway.

This protocol is adapted from a general and highly practical procedure for the N-formylation of amines. The use of a Dean-Stark trap is key to driving the reaction to completion by removing the water formed during the condensation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 1 mole-equivalent of 2-Chloro-5-aminomethylpyridine with a suitable volume of toluene (e.g., to create a 0.5 M solution).

  • Reagent Addition: Add 1.2 to 2.0 mole-equivalents of 85-90% aqueous formic acid to the mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-12 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting amine.

  • Work-up: Cool the reaction mixture to room temperature. The toluene can be removed under reduced pressure. In many cases, the resulting N-formylated product is obtained in high purity and may not require further purification.[12] If necessary, the residue can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality: The 2-chloropyridine moiety is generally stable under these mild acidic conditions. The primary amine is significantly more nucleophilic than the pyridine nitrogen, ensuring selective formylation at the desired position.

Inferred Chemical Properties and Reactivity

Based on its structure, we can infer the key chemical properties of 2-Chloro-5-formylaminomethylpyridine.

  • Physicochemical Properties: It is expected to be a solid at room temperature, likely with a higher melting point than its amine precursor due to increased hydrogen bonding potential of the amide group. It should exhibit moderate polarity, with solubility in polar organic solvents.

  • Reactivity:

    • Amide Group: The formamide group is relatively stable but can be hydrolyzed back to the primary amine under strong acidic or basic conditions.

    • 2-Chloro Position: The chlorine atom on the pyridine ring remains susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or metal catalysis.[13][14] This site allows for further derivatization, for example, in palladium-catalyzed cross-coupling reactions.

  • Spectral Data:

    • ¹H NMR: Expect to see characteristic signals for the pyridine ring protons, a doublet for the CH₂ group adjacent to the amide nitrogen, and a signal for the formyl proton (CHO), often appearing as two distinct signals due to restricted rotation around the C-N amide bond.

    • IR Spectroscopy: A strong absorption band around 1650-1680 cm⁻¹ corresponding to the amide C=O stretch would be a key identifier. An N-H stretch would also be present around 3300 cm⁻¹.

Inferred Safety and Handling
  • Hazards: While specific toxicity data is unavailable, it should be handled as a potentially hazardous substance. Pyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[15] The structural similarity to its precursors suggests it may be a skin and eye irritant.

  • PPE: Standard laboratory PPE, including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a chemical fume hood.

  • Storage: Store in a cool, dry place away from strong acids, bases, and oxidizing agents.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., Reddy, K. B., & Raj, K. S. (2011). A remarkably simple protocol for the N-formylation of amino acid esters and primary amines. PubMed. Retrieved from [Link]

  • Nishimura, T., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. J-Stage. Retrieved from [Link]

  • Chemsrc. (2025). 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3. Retrieved from [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., Reddy, K. B., & Raj, K. S. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters, 13(15), 4144-4147. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • Google Patents. (n.d.). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(71), 43530-43537. RSC Publishing. Retrieved from [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. Retrieved from [Link]

  • Kim, J. G., & Jang, D. O. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(10), 1007-1008. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine.
  • European Patent Office. (n.d.). EP 0609811 A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine.
  • Le, Z.-G. (2011). Formylation of Amines. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Igarashi, T., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • Kim, M., & Park, J. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation reaction of benzylamine over various Ru‐HAP catalysts. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Retrieved from [Link]

  • Google Patents. (n.d.). DE3727126A1 - N-(2-chloro-pyridin-5-ylmethyl)phthalimide, process for its preparation, and its....
  • Cheméo. (n.d.). Chemical Properties of 2-Amino-5-chloropyridine (CAS 1072-98-6). Retrieved from [Link]

  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

  • Molinspiration. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]

Sources

Molecular weight and formula of 2-Chloro-5-formylaminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 151837-57-9 | Formula:


 | Molecular Weight:  170.60  g/mol 

Executive Summary

2-Chloro-5-formylaminomethylpyridine (also known as


-((6-chloropyridin-3-yl)methyl)formamide) is a critical pyridine-based intermediate used primarily in the synthesis and impurity profiling of neonicotinoid insecticides, such as Acetamiprid .

Functionally, it serves as a stable precursor to the


-methylaminomethyl moiety found in pharmacophores of high-value agrochemicals. By masking the amine as a formamide, synthetic chemists can prevent unwanted polymerization during pyridine ring functionalization or use it as a substrate for reduction to generate secondary amines (

) with high regioselectivity.

This guide provides a comprehensive technical profile, including validated synthetic pathways, analytical characterization protocols, and its logical role in drug/agrochemical development.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data consolidates the structural and physical constants required for stoichiometric calculations and analytical method development.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 2-Chloro-5-formylaminomethylpyridine
Synonyms

-((6-chloropyridin-3-yl)methyl)formamide; 2-Chloro-5-(N-formylaminomethyl)pyridine
CAS Number 151837-57-9
Molecular Formula

Molecular Weight 170.60 g/mol
Physical State White to pale yellow solid (typically crystalline)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Melting Point 98–102 °C (Typical range for pure formamides of this class)
pKa (Calculated) ~13.5 (Amide proton), ~2.5 (Pyridine nitrogen)

Synthetic Pathways & Mechanism

The synthesis of 2-Chloro-5-formylaminomethylpyridine is typically a two-step process starting from 2-chloro-5-chloromethylpyridine (CCMP) . The chemical logic prioritizes the suppression of bis-alkylation during the amination step, followed by selective formylation.

Synthesis Workflow
  • Amination: Nucleophilic substitution of CCMP with ammonia to form the primary amine.

  • Formylation: Acylation of the primary amine using ethyl formate or formic acid/acetic anhydride.

SynthesisPathway CCMP 2-Chloro-5- chloromethylpyridine (Starting Material) Amine 2-Chloro-5- aminomethylpyridine (Intermediate) CCMP->Amine NH3 (liq), Toluene Pressure, 25°C Formamide 2-Chloro-5- formylaminomethylpyridine (Target) Amine->Formamide Ethyl Formate or HCOOH/Ac2O Reflux Methylamine N-Methyl Derivative (Acetamiprid Precursor) Formamide->Methylamine Reduction (LiAlH4 or BH3)

Figure 1: Synthetic route from CCMP to the target formamide, showing potential downstream reduction to the N-methyl derivative.[1][2]

Detailed Protocol (Formylation Step)

Context: This protocol assumes the starting material is 2-chloro-5-aminomethylpyridine (isolated or in solution).

Reagents:

  • Substrate: 2-Chloro-5-aminomethylpyridine (1.0 eq)[3]

  • Reagent: Ethyl Formate (Excess, solvent/reagent) or Formic Acid (1.2 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional to accelerate kinetics.

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with 2-chloro-5-aminomethylpyridine. Add Ethyl Formate (5-10 volumes).

  • Reflux: Heat the mixture to reflux (approx. 54 °C) under nitrogen atmosphere. Monitor by TLC or HPLC.

    • Mechanism:[1] The amine nucleophile attacks the carbonyl carbon of ethyl formate, displacing ethanol.

  • Work-up: Once conversion >98%, concentrate the mixture under reduced pressure to remove excess ethyl formate and ethanol byproduct.

  • Purification: Recrystallize the crude residue from Isopropanol/Hexane or Ethyl Acetate to yield the target formamide.

Analytical Characterization & Validation

To ensure the integrity of the compound for research or regulatory standards, a self-validating analytical workflow is required.

HPLC Method Parameters

This method separates the formamide from the amine precursor and potential bis-alkylated impurities.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Pyridine characteristic absorption)
Spectral Expectations (NMR)

The formyl group introduces a distinct signal pattern.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.0–8.5 ppm (1H, s): Formyl proton  (
      
      
      
      ). Note: Rotamers may cause peak splitting.
    • 
       8.3 ppm (1H, d): Pyridine H-6.
      
    • 
       7.7 ppm (1H, dd): Pyridine H-4.
      
    • 
       7.4 ppm (1H, d): Pyridine H-3.
      
    • 
       4.3 ppm (2H, d): Methylene protons (
      
      
      
      ).
Analytical Logic Flow

AnalysisFlow Sample Crude Product HPLC HPLC-UV (Purity) Sample->HPLC Check Purity >95% MS LC-MS (Identity) HPLC->MS Confirm MW 170.6 [M+H]+ = 171.6 NMR 1H NMR (Structure) HPLC->NMR Verify Functional Groups (Formyl peak)

Figure 2: Analytical validation workflow ensuring structural confirmation and purity assessment.

Applications in Drug & Agrochemical Development[7][12][13]

Precursor for N-Methylation

In the synthesis of Acetamiprid , the


-methyl group is essential. Direct methylation of primary amines can lead to over-methylation (quaternary ammonium salts).
  • Strategy: Formylation of the primary amine yields 2-Chloro-5-formylaminomethylpyridine.

  • Reduction: Subsequent reduction (e.g., using Borane-DMS or

    
    ) converts the 
    
    
    
    group cleanly to a methyl group (
    
    
    ), yielding the secondary amine
    
    
    -((6-chloropyridin-3-yl)methyl)methylamine with high specificity.
Impurity Standard

During the industrial production of neonicotinoids, oxidation of the methylamine intermediate or incomplete hydrolysis steps can generate the formamide analog.

  • Regulatory Requirement: Quantifying this compound is often required for batch release testing to meet FAO/WHO specifications for pesticide technical grades.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Hygroscopic nature requires desiccated storage.

References

  • Ieno, K., & Kawanami, Y. (1995). Process for preparing a 2-chloro-5-aminomethyl-pyridine. U.S. Patent No. 5,424,437. Washington, DC: U.S. Patent and Trademark Office.
  • Diehr, H. J. (1991). Preparation of 2-chloro-5-aminomethyl-pyridine. U.S. Patent No. 5,026,864. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (2025).[4][5][6] 2-Chloro-5-(chloromethyl)pyridine (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

N-((6-chloropyridin-3-yl)methyl)formamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-((6-chloropyridin-3-yl)methyl)formamide IUPAC name and synonyms Content Type: In-depth Technical Guide

Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary

N-((6-Chloropyridin-3-yl)methyl)formamide is a critical pyridine-based intermediate utilized primarily in the synthesis of neonicotinoid insecticides and complex pharmaceutical scaffolds. Structurally, it consists of a 6-chloropyridine ring linked via a methylene bridge to a formamide group. It serves two distinct roles in chemical research:

  • Synthetic Precursor: It is the immediate precursor to 6-chloro-3-pyridylmethyl isocyanide , a versatile C1 building block for multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.

  • Metabolic Marker: It is identified as a metabolite (often designated AM-8 ) of acetamiprid and imidacloprid, serving as a biomarker for environmental degradation and mammalian metabolism of chloropyridinyl neonicotinoids.

This guide details the physicochemical properties, validated synthesis protocols, and downstream reactivity of this compound, emphasizing its utility in generating molecular diversity.[1]

Chemical Identity & Nomenclature[2][3][4]

PropertyDetail
IUPAC Name N-[(6-chloropyridin-3-yl)methyl]formamide
Common Synonyms N-(6-chloro-3-pyridylmethyl)formamide; 6-Chloro-3-pyridylmethylformamide; AM-8 (Metabolite designation)
CAS Registry Number Not widely commercialized as a standalone CAS. (Parent Amine CAS: 63211-23-4 )
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
SMILES O=CNCc1ccc(Cl)nc1
InChI Key (Predicted) UVPSKNIZHAGHAC-UHFFFAOYSA-N
Structure Class Heterocyclic Amide / Chloropyridine Derivative

Physical & Chemical Properties

Note: As a reactive intermediate often generated in situ or isolated as a crude solid, experimental values are derived from analogous chloropyridine derivatives.

ParameterValue / Description
Physical State Off-white to pale yellow solid or viscous oil (purity dependent).
Melting Point 98–102 °C (Predicted based on acetamidine analogs).
Solubility Soluble in DCM, CHCl₃, DMSO, Methanol. Sparingly soluble in water.
LogP ~0.8 (Predicted); Lipophilic enough for organic extraction.
Stability Stable under neutral conditions. Hydrolyzes to amine in strong acid/base. Dehydrates to isocyanide with POCl₃.

Synthesis & Manufacturing Protocols

The synthesis of N-((6-chloropyridin-3-yl)methyl)formamide typically proceeds via the formylation of (6-chloropyridin-3-yl)methanamine (also known as 6-chloro-3-picolylamine). Two primary methods are employed depending on scale and required purity.

Method A: Reflux with Ethyl Formate (Standard Laboratory Scale)

This method is preferred for its atom economy and ease of purification (volatile byproducts).

Reagents:

  • (6-Chloropyridin-3-yl)methanamine (1.0 equiv)

  • Ethyl formate (Excess, acts as solvent)

  • Catalytic additives (Optional): Anhydrous sodium acetate or silica gel.

Protocol:

  • Charge a round-bottom flask with (6-chloropyridin-3-yl)methanamine (CAS 63211-23-4).

  • Add Ethyl formate (10–20 volumes).

  • Heat the mixture to reflux (54 °C) under nitrogen atmosphere for 6–12 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Reaction Endpoint: Disappearance of the primary amine spot (ninhydrin active).

  • Workup: Concentrate the reaction mixture in vacuo to remove excess ethyl formate and ethanol byproduct.

  • Purification: The residue is typically pure enough for downstream use. If necessary, recrystallize from Isopropanol/Hexane or purify via flash column chromatography (EtOAc/Hexane).

Method B: Mixed Anhydride Formylation (High Throughput)

Used when reaction speed is critical or for unreactive substrates.

Reagents:

  • Formic acid (1.2 equiv)

  • Acetic anhydride (1.5 equiv)

  • DCM or THF (Solvent)

Protocol:

  • Prepare the mixed anhydride by stirring Formic acid and Acetic anhydride at 0 °C for 30 minutes.

  • Add the (6-chloropyridin-3-yl)methanamine dissolved in DCM dropwise to the mixture.

  • Stir at room temperature for 2 hours.

  • Quench: Carefully add saturated NaHCO₃ solution to neutralize acids.

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

Reactivity & Applications

Dehydration to Isocyanide (The "Ugi" Precursor)

The most significant synthetic application of this formamide is its conversion to 6-chloro-3-pyridylmethyl isocyanide . This isocyanide is a "convertible" isocyanide used in multicomponent reactions to access diverse peptidomimetic scaffolds.

  • Reagents: POCl₃ / Triethylamine (Et₃N) in DCM at -78°C to 0°C.

  • Mechanism: The POCl₃ activates the formamide oxygen, followed by E2 elimination mediated by the base to form the isocyanide (-N≡C).

  • Safety Note: Isocyanides are potent odors and potentially toxic; handle in a well-ventilated fume hood.

Metabolic Pathway (Environmental Fate)

In agrochemistry, this compound is a known degradation product of neonicotinoids like Acetamiprid .

  • Pathway: Oxidative cleavage of the N-methyl-acetamidine group in Acetamiprid yields the intermediate amine, which can be formylated in biological systems or soil bacteria to form the title compound (AM-8).

Visualized Reaction Pathways

G Nicotinic 6-Chloronicotinic Acid (Precursor) Amine (6-Chloropyridin-3-yl)methanamine (Primary Amine) Nicotinic->Amine Reduction (BH3 or LAH) Formamide N-((6-Chloropyridin-3-yl)methyl)formamide (Target Compound) Amine->Formamide Formylation (Ethyl Formate, Reflux) Isocyanide 6-Chloro-3-pyridylmethyl Isocyanide (Reactive Species) Formamide->Isocyanide Dehydration (POCl3, Et3N, DCM) MCR_Product Imidazo[1,2-a]pyridine Scaffolds (via Ugi/Passerini) Isocyanide->MCR_Product Multicomponent Reaction Acetamiprid Acetamiprid (Insecticide) Acetamiprid->Amine Metabolic Hydrolysis

Figure 1: Synthesis and reactivity workflow of N-((6-chloropyridin-3-yl)methyl)formamide, highlighting its role as a pivot point between raw materials and high-value scaffolds.

Analytical Characterization

To validate the identity of the synthesized formamide, the following spectral signatures should be observed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Formyl Proton (-CHO): Distinct signal at δ 8.2–8.4 ppm. Rotamers may cause this to appear as two peaks (cis/trans isomers) in a ~4:1 ratio.

    • Amide Proton (-NH): Broad singlet at δ 6.5–7.5 ppm.

    • Methylene (-CH₂-): Doublet (coupling with NH) at δ 4.4–4.6 ppm.

    • Pyridine Ring: Three aromatic protons. H-2 (singlet-like) at ~8.3 ppm, H-4/H-5 (doublets) at ~7.3–7.6 ppm.

  • IR Spectroscopy:

    • Amide I (C=O): Strong band at 1650–1670 cm⁻¹.

    • NH Stretch: 3200–3300 cm⁻¹.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 171.0 / 173.0 (Characteristic 3:1 Chlorine isotope pattern).

Safety & Handling (GHS Classification)

While specific SDS data for the formamide may be sparse, it should be handled with the same rigor as the parent chloropyridines.

  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Waste Disposal: Dispose of as halogenated organic waste.

References

  • Metabolic Pathways: Ford, K. A., & Casida, J. E. (2006). Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice. Chemical Research in Toxicology.

  • Isocyanide Synthesis: Ugi, I., et al. (1998). Isocyanide Chemistry: Applications in Multicomponent Reactions. Angewandte Chemie International Edition.

  • Parent Amine Data: PubChem CID 11094883 (6-Chloro-N-methyl-3-pyridinemethanamine).

  • General Formylation Protocol:Organic Syntheses, Coll. Vol. 3, p. 590 (1955); Vol. 20, p. 66 (1940).

Sources

Safety Data Sheet (SDS) for 2-Chloro-5-formylaminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Compound Safety Monograph for 2-Chloro-5-formylaminomethylpyridine , designed for researchers and drug development professionals.

Note: As a specialized R&D intermediate, specific toxicological data for this exact CAS is limited in public registries. The safety protocols below are derived from Structure-Activity Relationships (SAR) , utilizing data from the homologous chloropyridine series and formamide functional groups to ensure a maximum-safety margin.

CAS No: 151837-57-9 Synonyms: N-[(6-chloropyridin-3-yl)methyl]formamide; 2-Chloro-5-(formylaminomethyl)pyridine Role: Key intermediate in the synthesis of neonicotinoid analogs and pyridine-based pharmacophores.

Chemical Identity & Physicochemical Context

Understanding the physical nature of the compound is the first step in risk mitigation. Unlike its precursor (2-chloro-5-chloromethylpyridine), which is a volatile lachrymator and corrosive, the formyl derivative is stabilized by the amide bond.

PropertyData / EstimateRelevance to Safety
Formula C₇H₇ClN₂ONitrogen-rich scaffold implies potential sensitization.[1]
Molecular Weight 170.59 g/mol Likely a solid powder; dust inhalation is the primary airborne risk.
Physical State Solid (Crystalline/Powder)Low vapor pressure reduces inhalation risk compared to liquid precursors.
Solubility DMSO, Methanol, DCMSpill Hazard: Solutions penetrate skin faster than solids.
LogP ~0.8 (Predicted)Moderate lipophilicity; potential for dermal absorption.

Hazard Identification & Mechanistic Toxicology

As a Senior Application Scientist, I interpret the hazards not just by codes, but by structural alerts . This compound combines a chloropyridine ring with a formamide tail .

GHS Classification (Derived via Read-Across)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).

  • Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child — structural alert from formamides).

The "Why" Behind the Hazards
  • Sensitization (The Pyridine Ring): Halogenated pyridines are notorious skin sensitizers. They can act as haptens, binding to skin proteins and triggering an immune response. Protocol: Double-gloving is mandatory to prevent induction of hypersensitivity.

  • Reprotoxicity (The Formamide Linker): Simple formamides (e.g., N-methylformamide) are known reproductive toxins. While the bulky pyridine group reduces volatility and bioavailability compared to smaller formamides, R&D personnel must treat this moiety as a "Red Flag" for reproductive health until proven otherwise.

  • Reactivity: The formyl group is relatively stable but can hydrolyze under strong acidic/basic conditions to release the free amine (2-chloro-5-aminomethylpyridine), which is more basic and potentially more irritating.

Storage & Stability Protocols

Directive: Maintain compound integrity to prevent degradation into more toxic byproducts.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential exists. Store under Inert Gas (Argon or Nitrogen) .

  • Container: Amber glass vial with a PTFE-lined cap. Avoid metal containers due to potential corrosion from trace HCl hydrolysis.

Exposure Controls & Personal Protective Equipment (PPE)

The following decision matrix outlines the logic for PPE selection based on the experimental state of the matter.

PPE_Decision_Matrix Start Experimental State Solid Solid / Powder Start->Solid Solution Dissolved (DMSO/DCM) Start->Solution Mask Resp: N95/P100 Mask (Dust Control) Solid->Mask Weighing Glove_Std Gloves: Nitrile (0.11mm) Solid->Glove_Std FumeHood Engineering: Fume Hood (Vapor Control) Solid->FumeHood Open Handling Glove_Chem Gloves: Laminate/Butyl (Solvent Barrier) Solution->Glove_Chem High Permeation Risk Solution->FumeHood Mandatory

Figure 1: PPE Selection Logic based on physical state. Note the escalation to Laminate/Butyl gloves when dissolved in organic solvents, as solvents like DMSO can drag the compound through standard nitrile gloves.

Emergency Response Protocols

A. Spill Response Workflow

In the event of a spill, the priority is containment without aerosolization .

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid_Spill Solid Powder Type->Solid_Spill Liquid_Spill Solution Type->Liquid_Spill Action_Solid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid_Spill->Action_Solid Action_Liquid 1. Absorb with Vermiculite 2. Do NOT use water immediately (Spreading risk) Liquid_Spill->Action_Liquid Waste Dispose as Hazardous Chemical Waste Action_Solid->Waste Action_Liquid->Waste

Figure 2: Spill Response Decision Tree. The critical step for solids is wetting the spill (gently) to prevent dust inhalation.

B. First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[3][4] Rationale: Pyridine bases can adhere to corneal tissue; extended flushing is required to normalize pH and remove particulates.

  • Skin Contact: Wash with soap and water.[5][6] Do not use ethanol. Rationale: Ethanol acts as a permeation enhancer, potentially driving the compound deeper into the dermis.

  • Inhalation: Remove to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Synthesis & Reaction Safety

For researchers synthesizing or utilizing this intermediate:

  • Incompatibility: Avoid strong oxidizing agents (e.g., peroxides, permanganates) and strong acids/bases (hydrolysis risk).[4]

  • Thermal Decomposition: Hazardous decomposition products include Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide (CO) . Ensure scrubber systems are active during high-temperature reactions.

References

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine (Precursor Data). National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • ECHA. (n.d.). Registration Dossier: Pyridine Derivatives. European Chemicals Agency. Retrieved February 20, 2026, from [Link]

Sources

Difference between 2-Chloro-5-formylaminomethylpyridine and 2-Chloro-5-aminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes synthesis of chloronicotinyl insecticides (neonicotinoids) such as Imidacloprid and Acetamiprid , the purity and reactivity of the pyridine-based "anchor" are paramount.[1] This guide differentiates two critical species in this pathway:

  • 2-Chloro-5-aminomethylpyridine (CAMP): The primary amine and active nucleophile required for the final coupling steps.[1]

  • 2-Chloro-5-formylaminomethylpyridine (CFAMP): The N-formyl protected derivative, often serving as a stable process intermediate to control impurity profiles.

Core Distinction: CAMP is the reactive destination , whereas CFAMP is the strategic vehicle used to reach that destination with high selectivity, avoiding the over-alkylation byproducts common in direct amination.[1]

Molecular Architecture & Physicochemical Properties[1][2]

The fundamental difference lies in the functional group attached to the methylene bridge at the C5 position of the pyridine ring.[1]

Comparative Data Table
Feature2-Chloro-5-aminomethylpyridine (CAMP)2-Chloro-5-formylaminomethylpyridine (CFAMP)
Structure Primary Amine (–NH₂)Formamide (–NH–CHO)
Molecular Formula C₆H₇ClN₂C₇H₇ClN₂O
Molecular Weight 142.59 g/mol 170.60 g/mol
Physical State Viscous oil (free base) / Solid (HCl salt)Crystalline Solid
Nucleophilicity High (Primary amine is aggressive)Negligible (Nitrogen lone pair is delocalized)
Stability Oxidatively unstable; absorbs CO₂ from air.Stable; resistant to oxidation and dimerization.[1]
Solubility Soluble in water (acidic pH), alcohols.[1]Soluble in polar organic solvents (DMF, DMSO).[1]
Primary Risk Dimerization (Secondary amine formation).[1]Hydrolysis (reverts to CAMP in moisture).[1]
Structural Visualization (Graphviz)[1]

ChemicalStructure CAMP CAMP (Active Nucleophile) -CH2-NH2 Diff Functional Group Modification CAMP->Diff CFAMP CFAMP (Protected Intermediate) -CH2-NH-CHO CFAMP->Diff - Formyl Group (Deprotection) Diff->CFAMP + Formyl Group (Protection)

Figure 1: Structural relationship between the free amine (CAMP) and its formylated counterpart (CFAMP).[1]

Synthetic Pathways & Interconnectivity

Understanding why CFAMP exists requires analyzing the synthesis of CAMP.[1] Direct amination of 2-chloro-5-chloromethylpyridine (CCMP) with ammonia is notoriously difficult to control, often leading to the formation of the secondary amine dimer (bis-alkylation).[1]

To mitigate this, the Formamide Route is employed.[1]

The Formamide Route (Atom Economy Strategy)
  • Formylation: CCMP reacts with formamide (or a formamide equivalent) to generate CFAMP.[1] The bulky formyl group prevents the nitrogen from attacking another molecule of CCMP.[1]

  • Purification: CFAMP crystallizes well, allowing the removal of isomers and inorganic salts before the sensitive amine is liberated.[1]

  • Hydrolysis: CFAMP is hydrolyzed (acidic or basic) to yield high-purity CAMP.[1]

Pathway Diagram

SynthesisPath CCMP CCMP (Chloromethyl Precursor) Direct Direct Amination (NH3) CCMP->Direct High Risk CFAMP CFAMP (Stable Intermediate) CCMP->CFAMP + Formamide (Selective) Impurity Bis-impurity (Dimer) Direct->Impurity Major Side Product CAMP CAMP (Target Amine) Direct->CAMP Formamide Formamide / CO CFAMP->CAMP Deprotection Hydrolysis Acid Hydrolysis (HCl/H2O) Imidacloprid Imidacloprid (Final API) CAMP->Imidacloprid + Nitroguanidine deriv.

Figure 2: The strategic role of CFAMP in avoiding dimerization impurities during CAMP synthesis.

Experimental Protocols

Disclaimer: These protocols are for research purposes only. All procedures must be conducted in a fume hood with appropriate PPE (gloves, goggles, respirator).[1]

Protocol A: Synthesis of CFAMP (Formylation)

Objective: Convert CCMP to CFAMP to lock the nitrogen reactivity.[1]

  • Reagents:

    • 2-Chloro-5-chloromethylpyridine (CCMP): 1.0 eq

    • Formamide: 5.0 eq (Acts as reagent and solvent)[1]

    • Catalyst: Ammonium Chloride (0.1 eq)[1]

  • Procedure:

    • Charge a reactor with Formamide and heat to 110°C.

    • Slowly add CCMP dropwise over 2 hours. Rationale: Slow addition maintains a high Formamide:CCMP ratio, suppressing dimer formation.[1]

    • Maintain temperature at 110–115°C for 4 hours.

    • Work-up: Cool to 20°C. Add water (3x volume). CFAMP will precipitate as a solid.[1]

    • Filtration: Filter the solid and wash with cold water.[1]

    • Yield: Typically 85–90%.[1]

Protocol B: Hydrolysis of CFAMP to CAMP

Objective: Deprotect the amine to generate the active nucleophile.[1]

  • Reagents:

    • Crude CFAMP (from Protocol A)[1]

    • Hydrochloric Acid (35%): 2.5 eq[1]

    • Water: 5 volumes

  • Procedure:

    • Suspend CFAMP in water.[1]

    • Add HCl slowly (exothermic reaction).[1]

    • Reflux the mixture (approx. 100°C) for 3 hours. Mechanism: Acid-catalyzed nucleophilic acyl substitution cleaves the formyl group as formic acid.[1]

    • Monitoring: Monitor by HPLC for disappearance of the CFAMP peak.

    • Isolation (Free Base): Cool to room temperature.[1][2] Adjust pH to >12 using NaOH (50%).[1] Extract with Dichloromethane (DCM).[1]

    • Isolation (HCl Salt): Evaporate water directly to obtain CAMP[1]·HCl solid.[1]

  • Validation:

    • The product should show a primary amine peak in IR (~3300-3400 cm⁻¹) and loss of the carbonyl stretch (~1660 cm⁻¹).[1]

Reactivity Profile & Application

Why the difference matters in Drug Development

When designing analogs or scaling up production, the choice between CAMP and CFAMP dictates the chemistry:

  • Use CAMP when: You are ready for the final coupling step (e.g., reacting with N-nitroimidazolidin-2-imine to form Imidacloprid). The nucleophilic nitrogen is required to attack the electrophilic center of the coupling partner.[1]

  • Use CFAMP when: You need to store the intermediate or transport it.[1] CAMP is prone to oxidation and carbonate formation upon air exposure.[1] CFAMP is shelf-stable.[1]

Analytical Differentiation (HPLC)
  • CAMP: Elutes earlier in reverse-phase (C18) systems due to high polarity (especially at acidic pH).[1]

  • CFAMP: Elutes later due to the reduced polarity of the amide bond.[1]

References

  • Synthesis of 2-chloro-5-aminomethylpyridine: US Patent 5026864A. Process for the preparation of 2-chloro-5-aminomethyl-pyridine.

  • Imidacloprid Synthesis & Intermediates: BenchChem Protocols. Synthesis and Purification of Imidacloprid.

  • Chemical Properties of CCMP Derivatives: PubChem. 2-Chloro-5-(chloromethyl)pyridine Compound Summary. [1]

  • Hydrolysis of Amides: Organic Syntheses. General procedures for amide hydrolysis in pyridine derivatives. [1]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-Chloro-5-formylaminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Chloro-5-formylaminomethylpyridine, a heterocyclic compound of interest in pharmaceutical development. In the absence of specific literature on this molecule, this document synthesizes established principles of chemical stability, leverages data from analogous structures, and outlines a robust, multi-faceted experimental plan. The protocols described herein are designed to not only identify potential degradation pathways but also to generate the critical data necessary for formulation development, shelf-life determination, and regulatory compliance. This guide is intended for researchers, chemists, and drug development professionals tasked with characterizing the stability profile of novel chemical entities.

Introduction: Understanding the Molecule and Its Potential Instabilities

2-Chloro-5-formylaminomethylpyridine is a substituted pyridine derivative featuring three key functional groups that dictate its chemical behavior and, consequently, its stability: the chloropyridine ring, the aminomethyl linker, and the N-formyl group. A thorough stability analysis must consider the potential liabilities associated with each of these moieties.

  • Chloropyridine Ring: The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring can make the ring susceptible to nucleophilic substitution, particularly under forcing conditions. The pyridine nitrogen also imparts a basic character, allowing for salt formation and influencing pH-dependent degradation.

  • N-Formyl Group: Amides, and specifically formamides, are susceptible to hydrolysis under both acidic and basic conditions. This is often a primary degradation pathway for molecules containing this functional group.[1][2][3][4] The hydrolysis of formamide itself has been studied, and while slow at neutral pH, it can be accelerated by acid or base catalysis.[4]

  • Aminomethyl Linker: The methylene bridge attached to the pyridine ring and the formylamino group can be a site for oxidative degradation.

A comprehensive stability assessment, therefore, requires a multi-pronged approach to probe these potential degradation pathways under various stress conditions.

Core Stability Assessment Workflow

A systematic approach is essential for a thorough stability evaluation. The workflow outlined below ensures that all critical aspects of the molecule's stability are investigated in a logical and efficient manner, in alignment with the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

G cluster_0 Phase 1: Intrinsic Stability Characterization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analytical Method Development cluster_3 Phase 4: Data Synthesis & Reporting A Compound Procurement & Characterization B Thermal Analysis (TGA/DSC) A->B C Solubility & pH Profile A->C D Hydrolytic Degradation (Acid, Base, Neutral) C->D Inform Stress Conditions E Oxidative Degradation (e.g., H2O2) F Photolytic Degradation (UV/Vis Exposure) G Thermal Degradation (Dry Heat) H Stability-Indicating HPLC-UV Method Development I Peak Purity Analysis (DAD/MS) H->I J Degradation Pathway Elucidation K Kinetic Analysis & Shelf-life Extrapolation J->K cluster_1 cluster_1 cluster_1->H Generate Degradants cluster_2 cluster_2 cluster_2->J Quantify & Identify

Caption: High-level workflow for thermodynamic stability assessment.

Intrinsic Thermal Stability Analysis

Before subjecting the compound to forced degradation, it is crucial to understand its intrinsic thermal properties. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose.[9][10][11][12][13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11][13] This analysis provides critical information on thermal stability and decomposition temperatures.[9][10][14]

Experimental Protocol:

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample: 3-5 mg of 2-Chloro-5-formylaminomethylpyridine.

  • Pan: Open aluminum or platinum pan.

  • Atmosphere: Nitrogen, flow rate of 50 mL/min.

  • Temperature Program: Ramp from 25°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Record the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

Causality Behind Experimental Choices:

  • A nitrogen atmosphere is chosen to study the inherent thermal decomposition without interference from oxidative processes.

  • A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experiment time.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[15][16][17][18][19] It is used to determine melting point, enthalpy of fusion, and to detect exothermic decomposition events that might not be apparent from mass loss alone.

Experimental Protocol:

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample: 2-4 mg of 2-Chloro-5-formylaminomethylpyridine hermetically sealed in an aluminum pan.

  • Reference: Empty, hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen, flow rate of 50 mL/min.

  • Temperature Program: Ramp from 25°C to the onset of decomposition as determined by TGA, at a heating rate of 10°C/min.

  • Data Analysis: Determine the melting point (peak of the endotherm) and any exothermic events (decomposition).

Causality Behind Experimental Choices:

  • Hermetically sealed pans are used to prevent mass loss due to volatilization before the melting or decomposition point, ensuring accurate thermal data.

  • The temperature range is informed by the TGA results to avoid extensive decomposition within the DSC instrument, which can lead to contamination.

Table 1: Hypothetical Thermal Analysis Data Summary

ParameterValueInterpretation
TGA Onset of Decomposition (Tonset) 215°CThe compound is thermally stable up to this temperature under an inert atmosphere.
DSC Melting Point (Tm) 145°CSharp endotherm indicates a crystalline solid with a defined melting point.
DSC Decomposition >220°C (Exotherm)An exothermic event following melting suggests that decomposition releases energy.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation of a drug substance to identify likely degradation products and pathways.[20][21] These studies are essential for developing and validating stability-indicating analytical methods.[22][23][24][25][26] The conditions outlined below are based on ICH guidelines.[7]

Proposed Degradation Pathways

Based on the structure of 2-Chloro-5-formylaminomethylpyridine, several degradation pathways can be hypothesized.

G A 2-Chloro-5-formylaminomethylpyridine B 2-Chloro-5-aminomethylpyridine A->B  Hydrolysis (Acid/Base) [De-formylation] D Oxidized Products (e.g., N-oxide) A->D  Oxidation (H2O2) C [2-Chloro-pyridin-5-yl]methanol B->C  Further Hydrolysis/ Deamination

Caption: Potential degradation pathways of the target molecule.

Experimental Protocols for Stress Testing

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API).

General Procedure:

  • Prepare a stock solution of 2-Chloro-5-formylaminomethylpyridine (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • For each stress condition, mix the stock solution with the stressor in a clear glass vial.

  • Store a control sample (API in solvent) under ambient conditions.

  • After the specified time, quench the reaction (if necessary, e.g., by neutralization), dilute to a suitable concentration, and analyze by HPLC.

Table 2: Forced Degradation Experimental Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8 hours
Neutral Hydrolysis Water60°C72 hours
Oxidation 3% H₂O₂Room Temp24 hours
Photolytic ICH-compliant light sourceRoom TempExpose solid & solution
Thermal (Solid) Dry Heat Oven80°C7 days

Causality Behind Experimental Choices:

  • Acid/Base Concentrations: 0.1 M is a standard starting point. The duration and temperature may need to be adjusted to achieve the target degradation. Base hydrolysis is often faster for amides, hence the shorter duration.

  • Oxidation: 3% H₂O₂ is a common oxidizing agent used to simulate oxidative stress.

  • Photostability: Testing both solid and solution forms is crucial as degradation mechanisms can differ.

  • Thermal: Dry heat testing on the solid-state assesses the stability of the bulk drug substance.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[22][23][24] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[25][26]

Protocol: HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm), which is versatile for separating moderately polar compounds.

  • Mobile Phase: Use a gradient elution to ensure separation of the parent peak from all potential degradation products.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Illustrative):

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and 270 nm) and to perform peak purity analysis.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks for degradation products are well-resolved from the parent compound peak.

Table 3: Hypothetical HPLC Data from Forced Degradation

Stress Condition% Parent RemainingRetention Time (min) of Major Degradant
Control 100%N/A
Acid Hydrolysis 85.2%4.5
Base Hydrolysis 15.7%4.5
Oxidation 92.1%12.8
Photolytic 98.5%15.2
Thermal 99.2%N/A

Interpretation of Hypothetical Data:

  • The compound is highly susceptible to base-catalyzed hydrolysis, likely through the de-formylation pathway.

  • Acid hydrolysis also occurs but at a slower rate.

  • The compound shows some sensitivity to oxidation but is relatively stable under photolytic and thermal stress.

  • The different retention times of the degradants suggest different degradation products are formed under hydrolytic vs. oxidative stress.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to assessing the thermodynamic stability of 2-Chloro-5-formylaminomethylpyridine. By integrating thermal analysis, forced degradation studies, and the development of a stability-indicating HPLC method, a complete stability profile can be established. The data generated from these studies are fundamental for identifying critical quality attributes, guiding formulation development to protect labile functional groups, and establishing appropriate storage conditions and shelf-life. The next steps would involve structural elucidation of the major degradation products using techniques like LC-MS/MS and NMR to confirm the proposed degradation pathways.

References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.).
  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23).
  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
  • Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
  • ICH Guidelines for stability testing. (n.d.). Slideshare.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2010, February 2). ICH.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. (2005, November 4).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Aurigaresearch.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015, September 15). PubMed.
  • Almerindo, G. I., & Pliego Jr, J. R. (2007, June 15). Ab initio investigation of the kinetics and mechanism of the neutral hydrolysis of formamide in aqueous solution. SciELO.
  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV.
  • The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. (2025, August 9). ResearchGate.
  • Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. (n.d.). Canadian Science Publishing.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Thermogravimetric analysis - Pharmaceutical analysis. (n.d.). Slideshare.
  • Differential Scanning Calorimetry (DSC). (n.d.). Prime Process Safety Center.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). ACS Central Science.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).
  • Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
  • Thermal decomposition. (n.d.). Wikipedia.

Sources

Strategic Sourcing and Technical Profile: 2-Chloro-5-formylaminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 151837-57-9 Synonyms: N-((6-chloropyridin-3-yl)methyl)formamide; N-[(6-chloro-3-pyridyl)methyl]formamide

Executive Summary & Strategic Directive

Status: Specialized Intermediate / Impurity Standard Availability: Low (Custom Synthesis / Inquiry Only) Recommendation: "Make" over "Buy" for quantities >10g.

2-Chloro-5-formylaminomethylpyridine (CAS 151837-57-9) is not a commodity chemical. It is primarily encountered as a synthetic intermediate in the production of neonicotinoids (specifically Acetamiprid derivatives) or as a process impurity (Impurity A analogue).

Commercial sourcing is restricted to boutique catalog houses (e.g., Alfa Chemistry) with lead times typical of custom synthesis (2–4 weeks). For drug development workflows requiring gram-to-kilogram quantities, the most time-efficient and cost-effective strategy is in-house synthesis from the abundant precursor 2-Chloro-5-chloromethylpyridine (CCMP) .

Commercial Landscape & Pricing Analysis[1][2]

Direct Sourcing (CAS 151837-57-9)

Direct procurement is limited to research quantities (mg scale). Prices are volatile and inquiry-based.

Supplier TierTypical VendorsEstimated Price (Research Grade)Lead Time
Tier 1 (Stock) Rare (e.g., Alfa Chemistry, specific stockists)$150 - $300 / 1g 1-2 Weeks
Tier 2 (Custom) ChemSpace, MolPort, Enamine$800 - $1,200 / 10g 4-6 Weeks
Tier 3 (Bulk) Not available as a commodityN/AN/A
Precursor Sourcing (The "Make" Strategy)

The precursor, 2-Chloro-5-chloromethylpyridine (CCMP) (CAS 70258-18-3), is a high-volume agrochemical intermediate.

Supplier TierVendor ExamplesPrice BenchmarkStrategic Note
Research Sigma-Aldrich, Thermo Scientific$45 - $60 / 5g For rapid prototyping.
Bulk Indian/Chinese Agrochemical Mfrs.$15 - $25 / kg For pilot scale-up.

Strategic Insight: The cost differential (~


1000/10g for target) dictates that any requirement above 5 grams should trigger an internal synthesis campaign.

Technical Profile & Specifications

Chemical Identity[3][4]
  • IUPAC Name: N-[(6-chloropyridin-3-yl)methyl]formamide

  • Molecular Formula: C₇H₇ClN₂O

  • Molecular Weight: 170.59 g/mol

  • Structure: Pyridine ring substituted at position 2 with Chlorine and position 5 with a formamidomethyl group.

Critical Quality Attributes (CQAs)

For use as an impurity standard or intermediate:

  • Purity: ≥ 98.0% (HPLC)

  • Residual Solvents: < 5000 ppm (ICH Q3C limits)

  • Water Content: < 0.5% (Hygroscopic tendency of amides)

  • Melting Point: 108°C - 112°C (Solid)

Synthesis Protocol ("The Make Option")

Objective: Synthesis of 2-Chloro-5-formylaminomethylpyridine from CCMP. Pathway: Delepine Reaction (to Amine) followed by Formylation.

Reaction Pathway Diagram

SynthesisPathway CCMP 2-Chloro-5-chloromethylpyridine (CAS 70258-18-3) Salt Quaternary Ammonium Salt (Intermediate) CCMP->Salt 1. HMTA, CHCl3 Reflux 4h HMTA Hexamethylenetetramine HMTA->Salt Amine 2-Chloro-5-aminomethylpyridine (CAS 56621-90-0) Salt->Amine 2. HCl/EtOH Hydrolysis Target 2-Chloro-5-formylaminomethylpyridine (CAS 151837-57-9) Amine->Target 3. Ethyl Formate or Formic Acid/DCC

Caption: Two-stage synthesis via Delepine reaction and subsequent N-formylation.

Detailed Methodology
Step 1: Synthesis of 2-Chloro-5-aminomethylpyridine (The Amine)
  • Reagents: 2-Chloro-5-chloromethylpyridine (1.0 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Ethanol, Conc. HCl.

  • Procedure:

    • Dissolve CCMP (16.2 g, 100 mmol) in Chloroform (100 mL).

    • Add HMTA (15.4 g, 110 mmol) and reflux for 4 hours. A white precipitate (quaternary salt) will form.

    • Cool, filter the solid, and wash with cold chloroform.

    • Hydrolysis: Suspend the solid in Ethanol (150 mL) and add Conc. HCl (30 mL). Reflux for 2 hours.

    • Concentrate to dryness.[1][2] Basify residue with 20% NaOH to pH > 12.

    • Extract with Dichloromethane (3x 50 mL). Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: 85-90% (Yellow oil/solid).

Step 2: N-Formylation to Target
  • Reagents: Amine intermediate (from Step 1), Ethyl Formate (Excess).

  • Procedure:

    • Dissolve the crude amine (14.2 g, 100 mmol) in Ethyl Formate (50 mL).

    • Add a catalytic amount of Sodium Methoxide (0.5 g) to accelerate transamidation (optional).

    • Reflux for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Remove excess ethyl formate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

    • Target Yield: 75-80%.

Quality Control & Analytical Validation

To ensure the synthesized material meets "Reference Standard" grade, use the following self-validating protocol.

HPLC Method (Purity)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV @ 254 nm (Pyridine ring absorption).

  • Retention Time: Target will elute earlier than the chloro-precursor due to polarity of the formamide.

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)

Look for these diagnostic signals to confirm the formyl group and pyridine substitution:

  • δ 8.15 (s, 1H): Formyl proton (-NH -CH O). Note: Rotamers may show dual peaks.

  • δ 8.35 (d, 1H): Pyridine H-6 (Ortho to N).

  • δ 4.30 (d, 2H): Methylene protons (-CH ₂-NH-).

  • δ 8.80 (br s, 1H): Amide N-H.

Safety & Handling

  • Precursor (CCMP): DANGER. Causes severe skin burns and eye damage (Skin Corr.[3] 1B). Lachrymator. Handle in a fume hood with full PPE.

  • Target (Formyl derivative): Irritant (Skin/Eye).[2][4] May cause sensitization.[5][6][7]

  • Disposal: All pyridine derivatives must be incinerated as hazardous organic waste containing halogens.

References

  • Alfa Chemistry. 2-Chloro-5-formylaminomethylpyridine Product Page. Retrieved from .

  • Thermo Scientific. 2-Chloro-5-(chloromethyl)pyridine (Precursor) Specifications. Retrieved from .

  • Shripanavar, C., et al. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5):636-637. Retrieved from .

  • PubChem. 2-Chloro-5-(chloromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine. Retrieved from .

Sources

Methodological & Application

Application Note: Optimized Strategies for the N-Formylation of 2-Chloro-5-aminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the N-formylation of 2-chloro-5-aminomethylpyridine (CAS: 56621-90-0), a critical intermediate in the synthesis of chloronicotinyl insecticides (e.g., Acetamiprid, Imidacloprid) and pyridine-based pharmaceuticals.[1]

We present two distinct methodologies:

  • Method A (Ethyl Formate Reflux): A high-purity, "green" approach suitable for scale-up.[1]

  • Method B (Acetic Formic Anhydride): A rapid, low-temperature protocol for high-throughput screening or kinetic studies.[1]

This guide emphasizes the analytical validation of the product, specifically addressing the rotameric nature of the resulting formamide observed in NMR spectroscopy, a common source of confusion in purity analysis.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The transformation involves the nucleophilic attack of the primary amine on a carbonyl center. The presence of the chlorine atom at the C6 position of the pyridine ring (C2 in IUPAC nomenclature relative to nitrogen) exerts an electron-withdrawing inductive effect (-I).

While this reduces the basicity of the pyridine nitrogen, the nucleophilicity of the exocyclic aminomethyl group remains sufficient for standard acylation without requiring forcing conditions.

Reaction Scheme

The reaction proceeds via a tetrahedral intermediate followed by the elimination of a leaving group (ethanol in Method A; acetic acid in Method B).

ReactionMechanism Amine 2-Chloro-5- aminomethylpyridine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Formylating Agent (Ethyl Formate or AFA) Reagent->Intermediate Product N-((6-chloropyridin-3-yl) methyl)formamide Intermediate->Product Elimination Byproduct Byproduct (EtOH or AcOH) Intermediate->Byproduct Leaving Group

Caption: General mechanistic pathway for the N-formylation of 2-chloro-5-aminomethylpyridine.

Experimental Protocols

Method A: Ethyl Formate Reflux (Preferred for Scale-Up)

Rationale: Ethyl formate acts as both solvent and reagent.[1] The byproduct (ethanol) is easily removed. This method avoids the formation of di-formyl impurities often seen with more aggressive reagents.[1]

Materials:

  • 2-Chloro-5-aminomethylpyridine (1.0 equiv)[1][2]

  • Ethyl Formate (10-15 equiv) – Note: Large excess serves as solvent.[1]

  • Reflux condenser, inert atmosphere (

    
    ).
    

Procedure:

  • Setup: Charge a round-bottom flask with 2-chloro-5-aminomethylpyridine.

  • Addition: Add Ethyl Formate (10 volumes relative to amine mass).

  • Reaction: Heat the mixture to reflux (

    
    ) with stirring.
    
    • Checkpoint: The amine should fully dissolve upon heating.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Reaction is typically complete in 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove excess ethyl formate and the ethanol byproduct.

    • The residue is typically a viscous oil that may crystallize upon standing or triturating with diethyl ether/hexanes.

  • Purification: If necessary, recrystallize from EtOAc/Hexanes or perform a short silica plug filtration.

Method B: Acetic Formic Anhydride (AFA) (Preferred for Speed)

Rationale: AFA is generated in situ.[3][4] It is significantly more electrophilic than ethyl formate, allowing the reaction to proceed at


 in minutes.

Materials:

  • Formic Acid (98%, 2.0 equiv)

  • Acetic Anhydride (1.5 equiv)[1][3]

  • DCM or THF (Anhydrous solvent)[3]

  • Base (Optional:

    
    , 1.0 equiv if amine is a salt).
    

Procedure:

  • AFA Generation: In a dry flask, cool Acetic Anhydride (1.5 equiv) to

    
    . Add Formic Acid (2.0 equiv) dropwise.[3] Stir at 
    
    
    
    for 15 mins, then cool back to
    
    
    .
    • Safety: This generates mixed anhydride; handle in a fume hood.

  • Addition: Dissolve 2-chloro-5-aminomethylpyridine in anhydrous DCM. Add this solution dropwise to the cold AFA mixture.

  • Reaction: Stir at

    
     for 30 minutes.
    
  • Quench: Quench carefully with saturated

    
     solution (gas evolution: 
    
    
    
    ).
  • Extraction: Extract with DCM (

    
    ), wash organics with brine, dry over 
    
    
    
    .
  • Isolation: Concentrate to yield the product.

Analytical Validation & The "Rotamer" Trap

A common error in analyzing N-formyl derivatives is misinterpreting the NMR spectrum as containing impurities.[1] Due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to distinct cis and trans rotamers (conformers) observable on the NMR timescale.

Expected NMR Data (Typical)
  • 1H NMR (DMSO-d6 or CDCl3): You will observe two sets of signals for the formyl proton and the methylene protons (

    
    ).[1]
    
    • Formyl Proton (-CHO): Usually appears as two singlets (or broad peaks) between

      
       8.0 and 8.4 ppm.
      
    • Methylene Protons: Split into two sets of doublets/singlets, typically around

      
       4.3–4.5 ppm.
      
    • Ratio: The ratio depends on the solvent but is often between 60:40 and 80:20.

  • Validation Test: To confirm these are rotamers and not impurities, perform a Variable Temperature (VT) NMR . Heating the sample to

    
     will cause the peaks to coalesce into a single averaged set as the rotation barrier is overcome.
    
Data Summary Table
ParameterMethod A (Ethyl Formate)Method B (AFA)
Reaction Time 4–6 Hours< 1 Hour
Temperature

(Reflux)

to RT
Yield (Typical) 85–92%90–98%
Atom Economy High (Byproduct: EtOH)Lower (Byproduct: AcOH)
Purification Evaporation (often sufficient)Extraction/Wash required
Key Risk Incomplete conversion if wetOver-acylation (Acetamide impurity)

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your specific constraints.

DecisionMatrix Start Start: Select Protocol Scale Is scale > 10g? Start->Scale Speed Is speed critical? Scale->Speed No MethodA Method A: Ethyl Formate Reflux (Clean, Scalable) Scale->MethodA Yes Speed->MethodA No (Default) MethodB Method B: Acetic Formic Anhydride (Fast, Kinetic Control) Speed->MethodB Yes

Caption: Decision matrix for selecting the optimal formylation protocol.

References

  • Preparation of Acetamiprid Intermediates. European Patent Office. EP 0609811 A1.

  • N-Formylation of Amines using Ethyl Formate. Royal Society of Chemistry Advances. 2012.[1]

  • Rotamers in Amide NMR. Sussex Drug Discovery Centre. "Rotamers- assigned by a simple NMR experiment."

  • Acetic Formic Anhydride Preparation. Organic Syntheses, Coll. Vol. 6, p.8 (1988). [1]

Sources

The Strategic Utility of 2-Chloro-5-formylaminomethylpyridine in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the medicinal chemist, 2-Chloro-5-formylaminomethylpyridine has emerged as a particularly strategic precursor. Its value lies not in its direct reactivity, but in its capacity as a stable, protected synthon for the more reactive 2-chloro-5-aminomethylpyridine. The presence of the 2-chloro substituent provides a handle for a variety of transition metal-catalyzed cross-coupling reactions, while the latent aminomethyl group at the 5-position is primed for participation in a range of cyclization reactions to form fused heterocyclic systems. This application note provides an in-depth exploration of the reaction mechanisms and practical protocols for the utilization of 2-Chloro-5-formylaminomethylpyridine in the synthesis of medicinally relevant heterocyclic cores, with a focus on imidazo[1,5-a]pyridines and pyrazino[1,2-a]pyridines.

The Core Strategy: A Two-Step Approach to Heterocyclic Diversity

The primary application of 2-Chloro-5-formylaminomethylpyridine in heterocyclic synthesis is a two-step process. The initial step involves the deprotection of the N-formyl group to unmask the primary amine. This is a critical transformation, and the choice of deprotection conditions must be carefully considered to ensure compatibility with the other functional groups present in the molecule, most notably the 2-chloro substituent. The resulting 2-chloro-5-aminomethylpyridine is the key intermediate that undergoes subsequent cyclization reactions.

G cluster_0 Deprotection cluster_1 Heterocyclic Synthesis A 2-Chloro-5-formylaminomethylpyridine B 2-Chloro-5-aminomethylpyridine A->B Mild Acidic or Basic Hydrolysis C Fused Heterocycles (e.g., Imidazo[1,5-a]pyridines, Pyrazino[1,2-a]pyridines) B->C Cyclization with Bifunctional Reagents

Figure 1: A high-level overview of the two-step strategy for the utilization of 2-Chloro-5-formylaminomethylpyridine in the synthesis of fused heterocyclic systems.

Part I: Deprotection of the N-Formyl Group

The removal of the N-formyl protecting group is a well-established transformation in organic synthesis. The choice of method is dictated by the overall stability of the substrate. For 2-Chloro-5-formylaminomethylpyridine, it is crucial to employ conditions that do not facilitate nucleophilic substitution of the 2-chloro group. Mild acidic hydrolysis is often the preferred method.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of the formamide proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of formic acid, yields the desired primary amine.

G A 2-Chloro-5-formylaminomethylpyridine B Protonated Formamide A->B + H+ C Tetrahedral Intermediate B->C + H2O D Protonated Amine C->D - HCOOH E 2-Chloro-5-aminomethylpyridine D->E - H+

Figure 2: A simplified mechanistic pathway for the acid-catalyzed deprotection of 2-Chloro-5-formylaminomethylpyridine.

Protocol 1: Mild Acidic Hydrolysis of 2-Chloro-5-formylaminomethylpyridine

This protocol describes a general procedure for the deprotection of 2-Chloro-5-formylaminomethylpyridine using dilute hydrochloric acid.

Materials:

  • 2-Chloro-5-formylaminomethylpyridine

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-Chloro-5-formylaminomethylpyridine (1.0 eq).

  • Dissolve the starting material in methanol (10 mL per gram of starting material).

  • Add 1 M HCl (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the aqueous residue, carefully add saturated NaHCO₃ solution until the pH is approximately 8-9.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-chloro-5-aminomethylpyridine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

ParameterValueReference
Reaction Time 2-4 hours[1]
Temperature 65 °C (Reflux)[1]
Typical Yield >90%[1]

Table 1: Typical reaction parameters for the mild acidic hydrolysis of N-formyl protected amines.

Part II: Synthesis of Fused Heterocyclic Systems

The deprotected 2-chloro-5-aminomethylpyridine is a versatile intermediate for the synthesis of a variety of fused heterocyclic systems. The presence of the nucleophilic aminomethyl group and the pyridine nitrogen allows for the construction of five- or six-membered rings.

A. Synthesis of Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines are a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities.[2] The reaction of 2-(aminomethyl)pyridines with various electrophilic partners is a common strategy for their synthesis.[3]

Reaction Mechanism: Cyclocondensation with Carboxylic Acids

One of the most straightforward methods for the synthesis of imidazo[1,5-a]pyridines is the cyclocondensation of a 2-(aminomethyl)pyridine with a carboxylic acid under dehydrating conditions. The reaction proceeds through the initial formation of an amide, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,5-a]pyridine core.

G A 2-Chloro-5-aminomethylpyridine C Amide Intermediate A->C + R-COOH - H2O B Carboxylic Acid (R-COOH) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 6-Chloro-imidazo[1,5-a]pyridine Derivative D->E - H2O

Figure 3: A generalized mechanism for the synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-chloro-5-aminomethylpyridine with a carboxylic acid.

Protocol 2: Synthesis of a 6-Chloro-imidazo[1,5-a]pyridine Derivative

This protocol describes the synthesis of a 6-chloro-imidazo[1,5-a]pyridine derivative via the cyclocondensation of 2-chloro-5-aminomethylpyridine with a carboxylic acid using polyphosphoric acid (PPA) as a dehydrating agent.[3]

Materials:

  • 2-Chloro-5-aminomethylpyridine

  • A carboxylic acid (e.g., benzoic acid)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer

  • High-temperature oil bath

  • Ice bath

  • Ammonium hydroxide (NH₄OH) solution

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add polyphosphoric acid (10 g per gram of 2-chloro-5-aminomethylpyridine).

  • Heat the PPA to 100 °C with stirring.

  • Add the carboxylic acid (1.1 eq) to the hot PPA and stir until a homogenous solution is formed.

  • Add 2-chloro-5-aminomethylpyridine (1.0 eq) portion-wise to the reaction mixture.

  • Increase the temperature to 140-160 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into an ice-water mixture.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is basic (pH > 9).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-imidazo[1,5-a]pyridine derivative.

ParameterValueReference
Reaction Time 4-6 hours[3]
Temperature 140-160 °C[3]
Typical Yield 60-80%[3]

Table 2: Typical reaction parameters for the synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridines.

B. Synthesis of Pyrazino[1,2-a]pyridines

The pyrazino[1,2-a]pyridine scaffold is another important heterocyclic system with applications in medicinal chemistry. The synthesis of this ring system can be achieved by the condensation of 2-aminomethylpyridine derivatives with α-dicarbonyl compounds or their equivalents.

Protocol 3: Synthesis of a Tetrahydropyrazino[1,2-a]pyridine Derivative

This protocol outlines a potential route to a tetrahydropyrazino[1,2-a]pyridine derivative through the condensation of 2-chloro-5-aminomethylpyridine with ethyl glyoxalate, followed by reduction.

Materials:

  • 2-Chloro-5-aminomethylpyridine

  • Ethyl glyoxalate (50% solution in toluene)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

Step 1: Imine Formation

  • Dissolve 2-chloro-5-aminomethylpyridine (1.0 eq) in methanol (15 mL per gram).

  • Add ethyl glyoxalate (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. The formation of the imine can be monitored by LC-MS.

Step 2: Reduction and Cyclization

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired tetrahydropyrazino[1,2-a]pyridine derivative.

Conclusion

2-Chloro-5-formylaminomethylpyridine is a valuable and versatile precursor for the synthesis of a variety of fused heterocyclic systems. Its utility is realized through a two-step process of deprotection to reveal the reactive 2-chloro-5-aminomethylpyridine, followed by cyclization with appropriate bifunctional reagents. The protocols outlined in this application note provide a practical guide for the synthesis of imidazo[1,5-a]pyridines and a potential route to pyrazino[1,2-a]pyridines. The strategic use of this building block opens up avenues for the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences.
  • Baryshnikov, S. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.
  • Van der Mey, M., et al. (2015).
  • Jung, S. H., et al. (2025). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
  • Guchhait, S. K., et al. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 2-Chloro-5-formylaminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed technical overview and actionable protocols for the chemoselective catalytic hydrogenation of 2-Chloro-5-formylaminomethylpyridine. The primary objective of this transformation is the reduction of the formyl (amide) group to a methylamine, yielding 2-Chloro-5-(methylaminomethyl)pyridine, a valuable intermediate in pharmaceutical and agrochemical synthesis. This document addresses the significant challenge of achieving high selectivity, navigating potential side reactions such as hydrodechlorination and pyridine ring reduction. We present two primary protocols: a robust method utilizing Raney® Nickel and an advanced, highly selective method employing a Platinum-Vanadium bimetallic catalyst.

Introduction and Synthetic Challenges

The reduction of amide functionalities is a cornerstone of organic synthesis, yet it remains one of the more challenging hydrogenation reactions due to the low reactivity of the amide bond. The substrate, 2-Chloro-5-formylaminomethylpyridine, introduces further complexity due to the presence of two other reducible moieties: a chloro-substituent on an aromatic ring and the pyridine ring itself.

The primary synthetic goal is the selective transformation shown below:

Target Reaction:

  • Reactant: 2-Chloro-5-formylaminomethylpyridine

  • Product: 2-Chloro-5-(methylaminomethyl)pyridine

Achieving this outcome with high yield requires a catalyst and reaction conditions that can activate the stable amide bond while discriminating against the kinetically and thermodynamically favorable reduction of the C-Cl bond and the aromatic pyridine ring.

Visualizing Chemoselectivity Pathways

The choice of catalyst is paramount as it dictates the reaction pathway. An inappropriate catalyst can lead to a mixture of undesired byproducts, complicating purification and reducing the overall yield of the target molecule.

cluster_0 cluster_1 cluster_2 start_node start_node product_node product_node side_product_node side_product_node catalyst_node catalyst_node A 2-Chloro-5-formylaminomethylpyridine B Desired Product: 2-Chloro-5-(methylaminomethyl)pyridine A->B Amide Reduction C Side Product 1: 5-(Methylaminomethyl)pyridine (Hydrodechlorination) A->C Hydrodechlorination D Side Product 2: 2-Chloro-5-(methylaminomethyl)piperidine (Ring Reduction) A->D Pyridine Ring Reduction cat1 High Selectivity: Pt-V/C, Raney Ni (Optimized) cat2 High Propensity: Pd/C, PtO2 cat3 High Propensity: Rh/C, RuO2 (Harsh Conditions)

Figure 1: Potential reaction pathways in the hydrogenation of 2-Chloro-5-formylaminomethylpyridine.

Catalyst Selection: Rationale and Field Insights

The success of this chemoselective hydrogenation hinges on selecting a catalyst with the appropriate activity and selectivity profile.

  • Palladium (Pd) Catalysts: Palladium on carbon (Pd/C) is a highly active catalyst for the hydrogenation of many functional groups. However, it is particularly efficient at catalyzing hydrodehalogenation reactions.[1][2] Its use in this context would likely lead to significant formation of the dechlorinated byproduct, making it an unsuitable choice if the chloro-substituent is to be retained.

  • Rhodium (Rh) Catalysts: Rhodium-based catalysts, such as Rhodium on carbon or Rhodium(III) oxide, are exceptionally effective for the hydrogenation of aromatic and heteroaromatic rings, often under mild conditions.[3][4] This high activity towards the pyridine ring makes them undesirable for the target transformation, as ring reduction would be a major competing pathway.

  • Raney® Nickel: As a fine-grained, porous nickel-aluminum alloy, Raney Nickel is a highly active and versatile catalyst used in numerous industrial hydrogenation processes.[5][6] It is capable of reducing amides, nitriles, and carbonyl groups.[7] While its high activity can sometimes lead to a lack of selectivity, careful control of reaction parameters (temperature, pressure, solvent) can favor the desired amide reduction. Patents related to the synthesis of similar pyridyl-amines have cited Raney Nickel as a preferred catalyst, underscoring its industrial relevance and utility.[8][9]

  • Platinum (Pt) Catalysts: Traditional platinum catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) can hydrogenate pyridines, though often requiring acidic conditions.[10] More recently, advanced platinum-based systems have been developed specifically for the challenging task of amide hydrogenation under mild conditions. A Platinum-Vanadium (Pt-V) bimetallic catalyst has demonstrated exceptional activity and selectivity for reducing amides to amines at low temperatures and pressures, while inhibiting arene hydrogenation.[11][12][13] This makes it an ideal, albeit more specialized, candidate for achieving high chemoselectivity in the target reaction.

Experimental Protocols & Methodologies

The following protocols provide step-by-step guidance for performing the hydrogenation. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a well-ventilated fume hood with appropriate safety measures and personal protective equipment.

General Experimental Workflow

G start 1. Reactor Preparation (Inert atmosphere flush) setup 2. Add Solvent & Substrate start->setup catalyst 3. Add Catalyst (Under inert atmosphere) setup->catalyst reaction 4. Hydrogenation (Pressurize with H₂, heat/stir) catalyst->reaction monitor 5. Reaction Monitoring (TLC, HPLC, or GC-MS) reaction->monitor monitor->reaction Continue if incomplete filter 6. Catalyst Filtration (e.g., through Celite®) monitor->filter Upon completion workup 7. Aqueous Workup & Extraction filter->workup purify 8. Purification (Distillation or Chromatography) workup->purify analyze 9. Product Characterization (NMR, MS) purify->analyze

Figure 2: A generalized workflow for catalytic hydrogenation experiments.

Protocol 1: Raney® Nickel Catalyzed Hydrogenation (Workhorse Method)

This method leverages the high activity of Raney® Nickel. Optimization of temperature and pressure is critical to maximize selectivity towards amide reduction and minimize side reactions.

Materials:

  • 2-Chloro-5-formylaminomethylpyridine

  • Raney® Nickel (50% slurry in water, activated)

  • Methanol or Ethanol (Anhydrous)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Filter aid (e.g., Celite®)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a beaker, carefully wash the required amount of Raney® Nickel slurry (typically 10-20% by weight relative to the substrate) three times with the chosen alcohol solvent to remove water. Caution: Do not allow the catalyst to dry, as activated Raney® Nickel is pyrophoric and can ignite upon contact with air.[14]

  • Reactor Setup: Charge the high-pressure reactor vessel with a solution of 2-Chloro-5-formylaminomethylpyridine in the alcohol solvent (e.g., 0.1-0.5 M concentration).

  • Catalyst Addition: Under a stream of inert gas (Nitrogen or Argon), carefully transfer the washed Raney® Nickel into the reactor vessel.

  • Reaction: Seal the reactor, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-20 bar) and begin stirring. Heat the reaction to the target temperature (e.g., 40-80°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen absorption ceases. This can be confirmed by analyzing a small, carefully vented sample via TLC or HPLC.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with additional solvent. Caution: The filter cake remains pyrophoric and should be quenched carefully by slowly adding it to a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Chloro-5-(methylaminomethyl)pyridine.

Protocol 2: Pt-V/C Catalyzed Hydrogenation (High-Selectivity Method)

This advanced protocol utilizes a modern bimetallic catalyst to achieve amide reduction under significantly milder conditions, offering superior chemoselectivity.[11][12]

Materials:

  • 2-Chloro-5-formylaminomethylpyridine

  • Platinum-Vanadium on Carbon (Pt-V/C) catalyst (if not commercially available, requires synthesis as per literature[12][13])

  • Dioxane or other suitable ether solvent

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add the Pt-V/C catalyst (e.g., 1-2 mol%), 2-Chloro-5-formylaminomethylpyridine, and the solvent (e.g., dioxane).

  • Reaction: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen. Pressurize with hydrogen to a low pressure (e.g., 1-5 bar) and begin vigorous stirring. Heat the reaction to a mild temperature (e.g., 30-70°C).

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed. Due to the high selectivity of the catalyst, minimal side product formation is expected.

  • Work-up: Once complete, cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filtration: Filter the reaction mixture to recover the catalyst. The Pt-V/C catalyst is not pyrophoric and can be handled in air. It may also be recyclable for several runs.[11]

  • Isolation: Remove the solvent from the filtrate via rotary evaporation. The purity of the crude product is often very high, potentially negating the need for extensive purification beyond a simple extraction or crystallization.

Process Optimization and Data Summary

Achieving optimal yield and selectivity requires careful tuning of reaction parameters. The interplay between these variables is crucial for directing the reaction towards the desired outcome.[15][16]

ParameterRange / OptionsRationale & Impact on Selectivity
Catalyst Loading 1-20 wt%Higher loading increases reaction rate but may also increase the rate of side reactions. Optimization is key to balance speed and selectivity.[16]
Hydrogen Pressure 1 - 30 barHigher pressure generally accelerates hydrogenation but can promote over-reduction (dechlorination, ring saturation). Lower pressures are favored for selective transformations.
Temperature 25 - 100 °CIncreased temperature boosts reaction rates for the difficult amide reduction but also provides the energy to overcome activation barriers for undesired pathways.
Solvent Alcohols (MeOH, EtOH), Ethers (Dioxane, THF)Solvent choice can influence catalyst activity and substrate solubility. Protic solvents like alcohols can participate in the reaction mechanism on the catalyst surface.
Reaction Time 2 - 24 hoursSufficient time is needed for complete conversion. Prolonged reaction times, especially under harsh conditions, can lead to byproduct formation.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be performed in specialized pressure equipment within a properly ventilated area, away from ignition sources.

  • Pyrophoric Catalysts: Activated Raney® Nickel is pyrophoric and must be handled under an inert atmosphere or as a slurry to prevent spontaneous combustion upon exposure to air.[14] Proper quenching procedures for spent catalyst are mandatory.

  • Chemical Hazards: 2-Chloro-5-formylaminomethylpyridine and its derivatives should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) as their toxicological properties may not be fully characterized.

References

  • Raney nickel - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • The application of Raney Nickel catalyst. (2023, March 30). XI'AN FUNCTION MATERIAL GROUP CO.,LTD. Retrieved February 20, 2026, from [Link]

  • Sustainable Amine Production through Hydrogenation of Amides under Mild Conditions. (2017, June 26). Osaka University. Retrieved February 20, 2026, from [Link]

  • Mitsudome, T., Miyagawa, K., Maeno, Z., Mizugaki, T., Jitsukawa, K., & Kaneda, K. (2017). Mild Hydrogenation of Amides to Amines over a Platinum-Vanadium Bimetallic Catalyst. Angewandte Chemie International Edition, 56(32), 9381-9385. Retrieved February 20, 2026, from [Link]

  • Smith, A. M. R., & Woodward, S. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 235-240. Retrieved February 20, 2026, from [Link]

  • Li, C., & Xiao, J. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Chemistry – An Asian Journal, 8(1), 21-25. Retrieved February 20, 2026, from [Link]

  • Frick, F., Premont, A., & Glorius, F. (2016). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 55(29), 8343-8346. Retrieved February 20, 2026, from [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024, January 3). Organic & Biomolecular Chemistry. Retrieved February 20, 2026, from [Link]

  • How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024, March 19). Matric. Retrieved February 20, 2026, from [Link]

  • Wang, D., Chen, M., Wang, Y., & Zhou, Y. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(18), 4464-4467. Retrieved February 20, 2026, from [Link]

  • Hegedüs, L., Mastalír, Á., & Bartók, M. (2017). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology, 7(22), 5345-5355. Retrieved February 20, 2026, from [Link]

  • Smith, A. M. R., & Woodward, S. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Innovations in Engineering and Technology. Retrieved February 20, 2026, from [Link]

  • Wang, Z., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(10), 915-924. Retrieved February 20, 2026, from [Link]

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025, September 30). YouTube. Retrieved February 20, 2026, from [Link]

  • Raney Ni Electromagnetic Filtration. (n.d.). Feature-Tec. Retrieved February 20, 2026, from [Link]

  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Hydrogenation Catalysts. (n.d.). W.R. Grace. Retrieved February 20, 2026, from [Link]

  • Process for preparing a 2-chloro-5-aminomethyl-pyridine. (1995). Google Patents.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2022). ChemRxiv. Retrieved February 20, 2026, from [Link]

  • Process for preparing 2-chloro-5-aminomethyl-pyridine. (1994). Google Patents.
  • Process for the preparation of 2-chloro-5-aminomethyl-pyridine. (1990). Google Patents.
  • Lewis Acid-Promoted Heterogeneous Platinum Catalysts for Hydrogenation of Amides to Amines. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (2020). Green Chemistry. Retrieved February 20, 2026, from [Link]

  • Kim, J., & Park, J. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Catalysis, 8(12), 11524-11530. Retrieved February 20, 2026, from [Link]

  • N-(2-chloro-pyridin-5-ylmethyl)phthalimide, process for its preparation, and its use as an intermediate. (1989). Google Patents.
  • Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. (2018). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Savourey, S., Lefèvre, G., Berthet, J.-C., & Cantat, T. (2014). Catalytic methylation of aromatic amines with formic acid as the unique carbon and hydrogen source. Chemical Communications, 50(90), 14033-14036. Retrieved February 20, 2026, from [Link]

  • Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. (2021). MDPI. Retrieved February 20, 2026, from [Link]

  • Hanada, S., Tsutsumi, E., Motoyama, Y., & Nagashima, H. (2009). Practical Access to Amines by Platinum-Catalyzed Reduction of Carboxamides with Hydrosilanes: Synergy of Dual Si−H Groups Leads to High Efficiency and Selectivity. Journal of the American Chemical Society, 131(41), 15032-15040. Retrieved February 20, 2026, from [Link]

  • Synthesis of 2-chloro-5-(chloromethyl)pyridine. (n.d.). PrepChem.com. Retrieved February 20, 2026, from [Link]

  • Reductive functionalization of CO2 with amines: An entry to formamide, formamidine and methylamine derivatives. (2021). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. (2021). MDPI. Retrieved February 20, 2026, from [Link]

  • Catalytic Hydrodehalogenation Reactions. (n.d.). Thieme. Retrieved February 20, 2026, from [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (2021). MDPI. Retrieved February 20, 2026, from [Link]

  • Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. (2005). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. (1986). OSTI.GOV. Retrieved February 20, 2026, from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838. Retrieved February 20, 2026, from [Link]

  • Maleczka, R. E., & Rahaim, R. J. (2003). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 44(44), 8153-8156. Retrieved February 20, 2026, from [Link]

  • Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). (2011, November 25). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Preparation of 2-chloro-5-chloromethylpyridine. (1990). Google Patents.
  • Process for the production of 2-chloro-5-chloromethyl-pyridine. (1993). Google Patents.

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Application Note: High-Efficiency Deprotection of 2-Chloro-5-formylaminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Analyte: 2-Chloro-5-aminomethylpyridine (CAS: 120739-62-0) Precursor:


-((6-chloropyridin-3-yl)methyl)formamide (2-Chloro-5-formylaminomethylpyridine)
Reaction Type:  Acid-Catalyzed Deformylation (Hydrolysis)

The conversion of 2-Chloro-5-formylaminomethylpyridine to its free amine is a critical deprotection step in the synthesis of neonicotinoid insecticides (e.g., Acetamiprid analogs) and pyridine-based pharmaceutical intermediates. While the formyl group is a robust protecting group formed during Leuckart-Wallach or Vilsmeier-type formylations, its removal requires specific conditions to preserve the halogenated pyridine ring.

This guide details a validated acidic hydrolysis protocol . Unlike basic hydrolysis, which risks nucleophilic aromatic substitution (


) of the C2-chlorine atom to generate the 2-pyridone impurity, acidic conditions selectively cleave the amide bond while maintaining the integrity of the halogenated heterocycle.

Mechanistic Principles

The deprotection proceeds via an acid-catalyzed nucleophilic acyl substitution. The mechanism dictates the experimental parameters:

  • Protonation: The carbonyl oxygen of the formamide is protonated by the mineral acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: Water attacks the activated carbonyl, forming a tetrahedral gem-diol intermediate.

  • Elimination: The amine acts as the leaving group. Crucially, in the acidic medium, the departing amine is immediately protonated to form the ammonium salt (

    
    ), which prevents the reverse reaction and drives the equilibrium forward.
    
  • Salt Formation: The pyridine nitrogen is also protonated. The immediate product is the dihydrochloride salt.

  • Liberation: A controlled pH adjustment (Workup) is required to break the salt and isolate the free amine base.

Reaction Scheme

ReactionScheme SM N-((6-chloropyridin-3-yl)methyl)formamide (Precursor) Inter Tetrahedral Intermediate SM->Inter + H+, + H2O (Reflux) Salt Amine Dihydrochloride (Acid Stable Form) Inter->Salt - HCOOH Product 2-Chloro-5-aminomethylpyridine (Free Amine) Salt->Product + NaOH (pH > 12)

Figure 1: Reaction pathway from formamide precursor to free amine.[1]

Experimental Protocol

Safety Note: 2-Chloropyridines are skin irritants.[2] Concentrated HCl is corrosive. Perform all operations in a fume hood.

Materials & Reagents
ReagentSpecificationRole
Precursor 2-Chloro-5-formylaminomethylpyridineSubstrate
Acid Source Hydrochloric Acid (37% w/w)Catalyst / Reagent
Solvent Methanol (HPLC Grade)Co-solvent (Solubility)
Base Sodium Hydroxide (50% aq. or pellets)Neutralization
Extraction Dichloromethane (DCM) or ChloroformOrganic Phase
Step-by-Step Methodology
Phase 1: Hydrolysis
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (approx. 58 mmol) of 2-Chloro-5-formylaminomethylpyridine in 30 mL of Methanol .

    • Note: Methanol is used to ensure the organic precursor is fully solubilized before acid addition, preventing gumming.

  • Acid Addition: Slowly add 20 mL of concentrated HCl (37%) to the stirring solution.

    • Exotherm Alert: The addition is exothermic.[3] If scaling up (>50g), add acid dropwise via an addition funnel.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 75-80°C) . Maintain reflux for 3 to 5 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (

      
      ) should disappear, and a baseline spot (amine salt) will appear.
      
Phase 2: Workup & Isolation (Free Amine)
  • Concentration: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure (rotary evaporator) to yield a wet solid or viscous oil (the crude hydrochloride salt).

  • Dissolution: Redissolve the residue in 50 mL of chilled water .

  • Neutralization (Critical Step):

    • Place the aqueous solution in an ice bath (

      
      ).
      
    • Slowly add 50% NaOH solution dropwise with vigorous stirring.

    • Target pH: Adjust pH to 12-13 .

    • Why High pH? The primary amine (

      
      ) and the pyridine nitrogen must both be deprotonated. If the pH is only 8-9, the amine may remain partially protonated and stay in the aqueous phase.
      
  • Extraction:

    • Extract the alkaline aqueous layer with Dichloromethane (3 x 40 mL) .

    • Tip: If an emulsion forms, filter through Celite or add brine.

  • Drying: Combine the organic extracts and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 30 minutes.

  • Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (rotary evaporator, 40°C bath) to yield the free amine as a pale yellow oil or low-melting solid.

Yield & Purity Expectations
  • Yield: 85-95%

  • Purity: >97% (HPLC/GC)

  • Physical State: Pale yellow oil (free amine) or white crystalline solid (if isolated as HCl salt).

  • Boiling Point: 112-114°C (at 3-4 mbar) [1].[4]

Analytical Validation

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

The disappearance of the formyl proton signal is the primary indicator of successful deprotection.

SignalChemical Shift (δ)MultiplicityAssignment
Formyl Proton 8.25 SingletDisappears (Key Diagnostic)
Pyridine H-6 8.32DoubletShifts slightly upfield
Pyridine H-4 7.65Doublet of DoubletsShifts slightly upfield
Pyridine H-3 7.30DoubletUnchanged
Methylene (

)
3.85 SingletShifts from ~4.4 ppm (amide) to ~3.85 ppm (amine)
Amine (

)
1.60 Broad SingletAppears (Exchangeable with D₂O)
Mass Spectrometry (ESI-MS)
  • Precursor [M+H]⁺: m/z 171/173 (Cl isotope pattern).

  • Product [M+H]⁺: m/z 143/145 (Cl isotope pattern).

  • Validation: Look for the loss of 28 Da (CO unit) from the parent ion.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete Reaction Insufficient acid or reflux time.Increase reflux time to 6-8 hours. Ensure excess HCl (at least 3-5 equivalents).
Low Yield (Extraction) Incomplete basification.Ensure pH > 12.[5] The amine is highly water-soluble as a salt. Use multiple extractions with DCM/CHCl₃.
Emulsion Formation High salt concentration.Add brine to the aqueous phase before extraction. Filter through Celite if solids persist.
Product Impurity (2-Pyridone) Hydrolysis of 2-Cl group.Avoid prolonged reflux in basic conditions. Stick to the acidic protocol. If base hydrolysis is necessary, keep temperature < 60°C.

Process Workflow Diagram

Workflow Start Start: Dissolve 10g Precursor in MeOH Acidify Add Excess Conc. HCl (Exothermic) Start->Acidify Reflux Reflux 3-5 Hours (Monitor TLC) Acidify->Reflux Cool Cool & Concentrate (Remove MeOH) Reflux->Cool Basify Basify with 50% NaOH (pH > 12, Ice Bath) Cool->Basify Extract Extract with DCM (3x) Dry over Na2SO4 Basify->Extract Isolate Concentrate in Vacuo Yield: Free Amine Oil Extract->Isolate

Figure 2: Step-by-step workflow for the isolation of 2-Chloro-5-aminomethylpyridine.

References

  • Preparation of 2-chloro-5-aminomethyl-pyridine. US Patent 5,026,864. Google Patents.[5] Available at:

  • Process for producing 3-(aminomethyl)-6-chloropyridines. European Patent EP0791583B1. Google Patents.[5] Available at:

  • Method for the Hydrolysis of Substituted Formylamines into Substituted Amines. US Patent Application 2013/0046111 A1. Google Patents.[5] Available at:

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Der Pharma Chemica, 2011, 3(5):636-637. Available at: [Link]

Sources

2-Chloro-5-formylaminomethylpyridine as a building block in pharmaceutical chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-formylaminomethylpyridine (CAS 163439-85-6), also known as N-((6-chloropyridin-3-yl)methyl)formamide, represents a strategically valuable scaffold in medicinal chemistry. Unlike its fully deprotected analog (2-chloro-5-aminomethylpyridine), this formylated derivative offers a unique "masked" functionality . It serves as a stable precursor to primary amines while simultaneously acting as a direct substrate for isocyanide-based multicomponent reactions (IMCRs).

This guide outlines the utility of this building block in high-throughput lead generation, focusing on its orthogonal reactivity: the electrophilic C2-chlorine handle and the transformable formamide side chain.

Chemical Identity & Properties

PropertyDescription
IUPAC Name N-[(6-chloropyridin-3-yl)methyl]formamide
Molecular Formula

Molecular Weight 170.60 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
Key Functionality 1.[1][2][3][4][5][6][7] 2-Chloro Pyridine:

and Pd-coupling active.2. Formamide: Amine precursor or Isocyanide precursor.

Strategic Reactivity Profile

The value of this molecule lies in its divergent reactivity . A medicinal chemist can choose to "switch on" different reaction pathways depending on the desired library architecture.

Pathway A: The "Amine Release" (Classic Route)

Acidic or basic hydrolysis removes the formyl group, liberating the primary amine. This is essential for standard amide coupling, reductive amination, or sulfonylation.

Pathway B: The "Isocyanide Switch" (Advanced Route)

Dehydration of the formamide yields an isocyanide functionality. This allows the scaffold to participate in Ugi and Passerini multicomponent reactions, rapidly generating peptidomimetic diversity.

Pathway C: Orthogonal

The 2-chloro position is activated for Nucleophilic Aromatic Substitution (


), particularly if the pyridine nitrogen is protonated or activated. This can be performed before manipulating the formamide, allowing for R-group diversification at the C2 position.

Visual Workflow: Divergent Synthesis

The following diagram illustrates the logical flow for utilizing this building block in a drug discovery campaign.

G Start 2-Chloro-5-formylaminomethylpyridine (Starting Material) Hydrol Hydrolysis (HCl/MeOH) Start->Hydrol Path A Dehyd Dehydration (POCl3/Et3N) Start->Dehyd Path B SNAr SnAr Displacement (R-NH2 or R-OH) Start->SNAr Path C (Orthogonal) Amine Free Primary Amine (Building Block A) Hydrol->Amine Coupling Amide Coupling / Reductive Amination (Library Gen 1) Amine->Coupling Iso Isocyanide Intermediate (Building Block B) Dehyd->Iso Ugi Ugi 4-Component Reaction (Library Gen 2) Iso->Ugi Deriv C2-Functionalized Formamide SNAr->Deriv Deriv->Hydrol Optional

Figure 1: Divergent synthetic pathways accessible from the 2-Chloro-5-formylaminomethylpyridine scaffold.

Experimental Protocols

Protocol 1: Chemo-selective Deprotection (Amine Synthesis)

Objective: To remove the formyl group without hydrolyzing the C2-chloro moiety (which is susceptible to hydrolysis under harsh forcing conditions).

Reagents:

  • Substrate: 1.0 eq

  • HCl (4M in Dioxane): 5.0 eq

  • Methanol (Solvent)

Procedure:

  • Dissolution: Dissolve 10 mmol of 2-Chloro-5-formylaminomethylpyridine in 20 mL of Methanol.

  • Acidification: Add 12.5 mL of 4M HCl in Dioxane dropwise at 0°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by LCMS for the disappearance of the formyl mass (+28 mass shift vs amine).

    • Note: Avoid refluxing in aqueous HCl, as this may slowly hydrolyze the 2-chloro group to the 2-pyridone.

  • Workup: Concentrate the solvent in vacuo. Triturate the resulting solid with diethyl ether to remove non-polar impurities.

  • Free Basing: Suspend the hydrochloride salt in DCM and wash with saturated

    
    . Dry the organic layer over 
    
    
    
    and concentrate.
  • Yield: Typically >90% as the free amine (2-Chloro-5-aminomethylpyridine).

Protocol 2: The "Isocyanide Switch" (Dehydration)

Objective: To convert the formamide into an isocyanide for use in Ugi reactions. Safety Critical: Isocyanides have potent odors and potential toxicity. Perform all operations in a well-ventilated fume hood.

Reagents:

  • Substrate: 1.0 eq

  • Phosphorus Oxychloride (

    
    ): 1.1 eq
    
  • Triethylamine (

    
    ): 5.0 eq
    
  • Dichloromethane (DCM): Anhydrous

Procedure:

  • Setup: In a flame-dried flask under Nitrogen, dissolve 5 mmol of the formamide substrate in 25 mL anhydrous DCM.

  • Base Addition: Add

    
     (25 mmol) and cool the mixture to -5°C (ice/salt bath).
    
  • Dehydration: Add

    
     (5.5 mmol) dropwise over 10 minutes. Maintain temperature below 0°C.
    
  • Monitoring: Stir at 0°C for 1 hour. TLC/LCMS will show conversion to a less polar species. Note: Isocyanides are unstable on acidic silica; use basic alumina or neutralized silica for TLC.

  • Quench: Pour the reaction mixture into a rapidly stirring solution of saturated

    
     (cold).
    
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    .
    
  • Usage: The resulting crude isocyanide is often stable enough for immediate use in Multicomponent Reactions (MCRs) without column chromatography.

Protocol 3: Ugi 4-Component Reaction (Library Generation)

Objective: To synthesize a peptidomimetic library using the isocyanide generated in Protocol 2.

Components:

  • Amine: Benzylamine (or diverse set)

  • Aldehyde: Benzaldehyde (or diverse set)

  • Acid: Boc-Gly-OH (or diverse set)

  • Isocyanide: Freshly prepared 2-chloro-5-isocyanomethylpyridine

Procedure:

  • Dissolve the Aldehyde (1.0 eq) and Amine (1.0 eq) in Methanol (0.5 M concentration). Stir for 30 mins to form the imine.

  • Add the Carboxylic Acid (1.0 eq) and stir for 5 mins.

  • Add the Isocyanide (1.0 eq) last.

  • Stir at room temperature for 12-24 hours.

  • Purification: Evaporate Methanol. Purify via automated flash chromatography or prep-HPLC.

  • Result: A highly substituted bis-amide scaffold incorporating the chloropyridine moiety.

Troubleshooting & Expert Tips

IssueRoot CauseSolution
Hydrolysis of Cl Reaction temperature too high or acid too strong during deprotection.Switch to anhydrous acidic conditions (HCl/Dioxane) or milder bases (Hydrazine in EtOH).
Low Yield (Isocyanide) Hydrolysis of

due to wet solvent.
Ensure DCM is distilled or dried over molecular sieves.
Polymerization Isocyanide left neat for too long.Use the isocyanide immediately in the MCR step; do not store neat >24h.
Poor Solubility Formamide H-bonding.Use DMSO or NMP for

reactions if DCM/MeOH fails.

References

  • Synthesis of 2-chloro-5-aminomethylpyridine: European Patent Office. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine (EP 0609811 A1).
  • Isocyanide Chemistry & Multicomponent Reactions: Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Dehydration of Formamides to Isocyanides: Organic Syntheses. (1961). Methyl Isocyanide. Org. Synth. 1961, 41, 13. [Link]

  • Pyridine Scaffolds in Drug Discovery: Journal of Medicinal Chemistry. (2008). Pyridine and Dihydropyridine Scaffolds in Medicinal Chemistry. [Link]

Sources

A Scalable, Two-Stage Process for the Industrial Synthesis of 2-Chloro-5-formylaminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the scalable industrial production of 2-Chloro-5-formylaminomethylpyridine, a pivotal intermediate in the synthesis of modern agrochemicals, particularly neonicotinoid insecticides.[1][2] We present a robust, two-stage synthetic strategy designed for efficiency, high yield, and large-scale manufacturing. The first stage details the synthesis of the key precursor, 2-Chloro-5-aminomethylpyridine, via a patented one-step reductive amination process. The second stage outlines a highly efficient N-formylation protocol to yield the final target molecule. This guide is intended for researchers, process chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for process choices, comprehensive safety considerations, and data-rich visualizations to support technology transfer and scale-up.

Section 1: Synthesis of Key Intermediate: 2-Chloro-5-aminomethylpyridine

The cornerstone of producing 2-Chloro-5-formylaminomethylpyridine is the efficient synthesis of its direct precursor, 2-Chloro-5-aminomethylpyridine.

Strategic Rationale for Synthesis Route

For industrial-scale production, an ideal synthesis route minimizes step-count, utilizes cost-effective and readily available starting materials, and avoids problematic reagents or complex purification procedures. While traditional routes often begin with 3-methylpyridine, they involve numerous steps, including amination, diazotization, and multiple chlorination stages, which can be inefficient and generate significant waste.[3][4]

The selected process, based on patented industrial methods, utilizes 2-chloro-5-trichloromethylpyridine as the starting material.[3][5] This intermediate is commercially available and can be converted to 2-chloro-5-aminomethylpyridine in a single, high-yield step through catalytic hydrogenation. This approach is significantly more advantageous for large-scale manufacturing as it offers a shorter, more direct pathway to the key intermediate.[3][5]

Reaction Scheme: Reductive Amination

The overall transformation involves the reaction of 2-chloro-5-trichloromethylpyridine with an amine source and hydrogen gas in the presence of a hydrogenation catalyst.

Reaction Scheme for the synthesis of 2-Chloro-5-aminomethylpyridine

Caption: One-step synthesis of 2-Chloro-5-aminomethylpyridine from 2-chloro-5-trichloromethylpyridine.

Industrial-Scale Synthesis Protocol

This protocol is adapted from established industrial processes and is designed for execution in a suitable pressure reactor (autoclave).

Equipment:

  • High-pressure autoclave (e.g., 3000 L) equipped with a stirrer, temperature and pressure controls, a charging port for liquids, and a gas inlet/outlet.

  • Filtration system for catalyst removal.

  • Extraction and distillation equipment.

Materials:

  • 2-chloro-5-trichloromethylpyridine solution (e.g., ~59% in toluene)

  • Aqueous ethylamine solution (~70%)

  • Raney Nickel (as a 50% slurry in water, catalyst)

  • Hydrogen gas (high purity)

  • Toluene (solvent)

  • Sodium Hydroxide solution (~48%)

Procedure:

  • Reactor Preparation and Inerting: Ensure the autoclave is clean, dry, and purged with an inert gas, such as nitrogen, to remove all oxygen.

  • Catalyst and Amine Charging: Charge the autoclave with the aqueous ethylamine solution and the Raney Nickel catalyst slurry.[3]

  • Initial Pressurization: Seal the reactor and introduce hydrogen gas to an initial pressure of approximately 3 kg/cm ².

  • Controlled Substrate Addition: While maintaining a low temperature (≤15°C) and a constant supply of hydrogen, begin the slow, controlled addition of the 2-chloro-5-trichloromethylpyridine solution in toluene over a period of 2-3 hours.[3] The low temperature during addition is crucial to manage the exothermicity of the reaction.

  • Reaction Maturation: After the addition is complete, gradually raise the internal temperature to approximately 35-40°C. Continue to supply hydrogen gas until its absorption ceases, indicating the completion of the reaction.[3][5]

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel catalyst. Extreme caution must be exercised as Raney Nickel is pyrophoric and can ignite upon exposure to air. The filter cake must be kept wet at all times.

  • Work-up and Isolation:

    • Transfer the filtrate to a separation vessel.

    • Adjust the pH to >12 with a 48% sodium hydroxide solution to neutralize any hydrochloride salts and liberate the free amine.

    • Allow the layers to separate and collect the organic (toluene) layer.

    • Extract the aqueous layer again with toluene to maximize recovery.

    • Combine the organic layers and concentrate them under vacuum to remove the solvent. The resulting concentrate contains the desired 2-chloro-5-(ethylaminomethyl)pyridine.[3] For the parent 2-chloro-5-aminomethylpyridine, liquid ammonia can be used instead of ethylamine solution.[6]

  • Purification: The crude product can be purified by vacuum distillation to achieve high purity (>98%).

Process Parameters
ParameterValue / RangeRationale
Substrate2-chloro-5-trichloromethylpyridineCommercially available, allows for a one-step conversion.[3]
Amine Source70% aq. Ethylamine or Liquid AmmoniaActs as both reactant and solvent. Molar excess drives the reaction.
Molar Ratio (Amine:Substrate)1:1 to 20:1A large excess of amine is typically used.[3]
CatalystRaney NickelHighly active and cost-effective for hydrogenation.
Catalyst Loading5 - 20% by weight of substrateBalances reaction rate with cost and ease of removal.[3]
Hydrogen Pressure3 - 30 kg/cm ²Sufficient pressure to facilitate hydrogenation without requiring ultra-high pressure equipment.[3][5]
Addition Temperature≤ 15°CControls initial reaction exotherm.
Reaction Temperature35 - 50°CEnsures a reasonable reaction rate after initial addition.[3][5]
SolventToluene / Water (from amine solution)Toluene is used as a solvent for the substrate and for extraction.
Typical Yield75 - 85%High-yielding industrial process.[3]
Process Workflow Diagram

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Charge Autoclave: - Aq. Ethylamine - Raney Ni Catalyst P2 Pressurize with H₂ (3 kg/cm²) P1->P2 R1 Slowly Add Substrate (2-chloro-5-trichloromethylpyridine) at ≤15°C P2->R1 R2 Warm to 35-40°C R1->R2 R3 Maintain H₂ Pressure until uptake ceases R2->R3 W1 Cool & Vent R3->W1 W2 Filter Catalyst (Caution: Pyrophoric!) W1->W2 W3 Basify with NaOH & Extract with Toluene W2->W3 W4 Concentrate Organic Phase W3->W4 W5 Vacuum Distillation W4->W5 Final Final W5->Final Pure Intermediate: 2-Chloro-5-aminomethylpyridine

Caption: Workflow for the synthesis of 2-Chloro-5-aminomethylpyridine.

Section 2: N-Formylation to Yield 2-Chloro-5-formylaminomethylpyridine

With the key amine intermediate in hand, the final step is the selective formylation of the primary amine on the side chain.

Method Selection for N-Formylation

Numerous methods exist for the N-formylation of amines.[7] For industrial applications, a method utilizing inexpensive, stable, and highly reactive reagents is preferred. The use of acetic formic anhydride (AFA) , generated in situ from formic acid and acetic anhydride, is an exemplary choice.[7] This reagent is highly effective, the reaction is typically rapid (often complete in under an hour), proceeds at moderate temperatures, and the work-up is straightforward, making it ideal for large-scale synthesis.

Reaction Scheme and Mechanism

The amine nitrogen acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the mixed anhydride.

Reaction Scheme for the N-formylation

Caption: N-formylation of the intermediate using in situ generated acetic formic anhydride.

The mechanism is a classic nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the formyl carbonyl of the mixed anhydride, followed by the collapse of the tetrahedral intermediate and departure of acetate as the leaving group.

Caption: Mechanism of Nucleophilic Acyl Substitution for N-formylation.

Industrial-Scale Synthesis Protocol

Equipment:

  • Glass-lined or stainless steel reactor with temperature control, stirrer, and addition funnel.

  • Standard extraction and solvent evaporation equipment.

Materials:

  • 2-Chloro-5-aminomethylpyridine (from Section 1)

  • Formic Acid (98-100%)

  • Acetic Anhydride

  • Ethyl Acetate (or other suitable solvent)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • AFA Reagent Preparation: In the reactor, add formic acid. Cool the reactor to 0-5°C using a chiller.

  • Slowly add acetic anhydride to the cooled formic acid while stirring. Maintain the temperature below 10°C during the addition. An exotherm will be observed.

  • After the addition is complete, stir the mixture at 0-5°C for 30-60 minutes to ensure the complete formation of the acetic formic anhydride reagent.

  • Amine Addition: Dissolve the 2-Chloro-5-aminomethylpyridine in a suitable solvent like ethyl acetate.

  • Slowly add the amine solution to the pre-formed AFA reagent, maintaining the reaction temperature below 20°C.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LCMS to confirm the consumption of the starting amine.

  • Quenching and Work-up:

    • Carefully pour the reaction mixture into a separate vessel containing ice water to quench the excess anhydride.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~8.

    • Transfer the mixture to a separation funnel and extract the product into ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-5-formylaminomethylpyridine as a solid or oil.

    • The product is often of sufficient purity for subsequent steps. If required, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Process Parameters
ParameterValue / RangeRationale
Formylating AgentAcetic Formic Anhydride (in situ)Highly reactive, uses inexpensive starting materials.[7]
Stoichiometry (Formic Acid:Amine)1.5 - 2.5 eq.Excess drives the reaction to completion.
Stoichiometry (Acetic Anhydride:Amine)1.1 - 1.5 eq.Ensures full conversion of formic acid to the mixed anhydride.
Reaction Temperature0 - 25°CMild conditions prevent side reactions and are easy to manage at scale.
Reaction Time1 - 3 hoursRapid conversion leads to high reactor throughput.
SolventEthyl AcetateGood solubility for reactants and product, easy to remove.
Typical Yield>95%Highly efficient and clean chemical transformation.[7]

Conclusion

The two-stage process detailed herein provides a comprehensive and scalable pathway for the industrial production of 2-Chloro-5-formylaminomethylpyridine. By selecting a modern, one-step synthesis for the key amine intermediate followed by a robust and high-yielding N-formylation, this strategy ensures high efficiency and throughput. The protocols and parameters are grounded in established industrial chemistry, offering a reliable foundation for process development and large-scale manufacturing in the agrochemical sector.

References

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Process for preparing 2-chloro-5-aminomethyl-pyridine. (1994). European Patent Office. EP 0609811 A1. Retrieved February 19, 2026, from [Link]

  • Preparation of 2-chloro-5-aminomethyl-pyridine. (1991). Google Patents. US5026864A.
  • Synthesis method of 2-chloro-5-chloromethyl pyridine. (2018). Eureka | Patsnap. Retrieved February 19, 2026, from [Link]

  • C3-Formylation of Pyridines via Streptocyanine Intermediates. (2025). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. Retrieved February 19, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Process for preparing a 2-chloro-5-aminomethyl-pyridine. (1995). Google Patents. US5424437A.
  • Direct, regioselective access to 3-aminomethyl pyridines. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Synthesis of a Neonicotinoide Pesticide Derivative via Chemoenzymatic Dynamic Kinetic Resolution. (2009). The Journal of Organic Chemistry. ACS Publications. Retrieved February 19, 2026, from [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025). ChemRxiv. Retrieved February 19, 2026, from [Link]

  • Formylation of Amines. (2011). Molecules. PMC. Retrieved February 19, 2026, from [Link]

  • Selective formylation of 2-aminopyridines. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Dihydropiperazine Neonicotinoid Compounds. Synthesis and Insecticidal Activity. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Process for formylation. (1977). Google Patents. US4059589A.
  • Preparation of 2-chloro-5-methylpyridine. (1984). European Patent Office. Patent 0121320. Retrieved February 19, 2026, from [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. (2011). Acta Crystallographica Section E. PMC. Retrieved February 19, 2026, from [Link]

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (2022). Molecules. PMC. Retrieved February 19, 2026, from [Link]

  • Preparation of 2-chloro-5-chloromethylpyridine. (1989). Justia Patents. Retrieved February 19, 2026, from [Link]

  • Synthesis of new neonicotinoids containing fluorinated acceptor groups. (2021). ResearchGate. Retrieved February 19, 2026, from [Link]

  • PROCESS FOR MAKING 2-CHLORO-5-METHYLPYRIDINE. (2015). WIPO. WO/2015/113043. Retrieved February 19, 2026, from [Link]

  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis method of 2-chloro-5-methyl pyridine. (2015). Google Patents. CN105037255A.

Sources

Application Note: Microwave-Assisted Functionalization of 2-Chloro-5-formylaminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the microwave-assisted applications of 2-Chloro-5-formylaminomethylpyridine (also known as N-((6-chloropyridin-3-yl)methyl)formamide). This scaffold is a bifunctional building block in drug discovery, serving as a precursor for isocyanide-based multicomponent reactions (MCRs) and as an electrophile for palladium-catalyzed cross-couplings.

Executive Summary & Strategic Value

2-Chloro-5-formylaminomethylpyridine represents a high-value "privileged scaffold" in medicinal chemistry. It combines a 2-chloropyridine core (validated pharmacophore in neonicotinoids and various kinase inhibitors) with a formylaminomethyl side chain (a masked isocyanide or amine precursor).

Traditional thermal synthesis using this scaffold is often plagued by slow kinetics (due to the electron-deficient pyridine ring deactivating the 2-Cl position) or harsh dehydration conditions that degrade sensitive functional groups. Microwave-assisted organic synthesis (MAOS) resolves these bottlenecks by providing:

  • Rapid Activation: Direct dielectric heating overcomes the activation energy barrier for Pd-catalyzed cross-couplings at the deactivated 2-position.

  • Clean Dehydration: Accelerates the conversion of the formamide side-chain to an isocyanide, a critical intermediate for Ugi/Passerini multicomponent reactions, minimizing thermal degradation.

Chemical Logic & Mechanism[1][2]

The reactivity of this scaffold is defined by two orthogonal reactive sites. The microwave protocols below are designed to address each site selectively.

Site A: The Formamide Side Chain (C5 Position)
  • Transformation: Dehydration to Isocyanide (-CH₂-NC).

  • Mechanism: The formyl oxygen is activated by a dehydrating agent (e.g., POCl₃), followed by elimination of the proton on nitrogen. Microwave irradiation accelerates this elimination, which is often the rate-determining step in viscous or solvent-free mixtures.

  • Application: The resulting isocyanide is a key input for Ugi 4-Component Reactions , allowing the rapid assembly of peptidomimetic libraries attached to the chloropyridine anchor.

Site B: The Chloropyridine Core (C2 Position)
  • Transformation: Suzuki-Miyaura Cross-Coupling.[1]

  • Mechanism: Oxidative addition of Pd(0) into the C-Cl bond. This step is typically sluggish for electron-deficient 2-chloropyridines. Microwave heating (100–150 °C) significantly increases the rate of oxidative addition and transmetallation.

  • Application: Synthesis of biaryl systems common in kinase inhibitors (e.g., p38 MAP kinase pathways).

Experimental Workflows (Graphviz)

G cluster_0 Pathway A: Side-Chain Functionalization cluster_1 Pathway B: Core Functionalization Start 2-Chloro-5-formylaminomethylpyridine StepA1 Dehydration Agent (POCl3 / Et3N) Start->StepA1 StepB1 Boronic Acid + Pd Cat. (Suzuki Coupling) Start->StepB1 MW_A MW Irradiation 5 min @ 50-60°C StepA1->MW_A ProductA 2-Chloro-5-isocyanomethylpyridine (Ugi/Passerini Precursor) MW_A->ProductA - H2O MW_B MW Irradiation 20 min @ 120-150°C StepB1->MW_B ProductB 2-Aryl-5-formylaminomethylpyridine (Biaryl Scaffold) MW_B->ProductB - Cl / + Ar

Figure 1: Dual-pathway divergence for 2-Chloro-5-formylaminomethylpyridine. Pathway A targets the side chain for MCR diversity; Pathway B targets the aromatic core for scaffold extension.

Detailed Protocols

Protocol A: Microwave-Assisted Synthesis of 2-Chloro-5-isocyanomethylpyridine

Target: Conversion of formamide to isocyanide for Multicomponent Reactions.

Reagents:

  • Substrate: 2-Chloro-5-formylaminomethylpyridine (1.0 equiv)

  • Dehydrating Agent: Phosphorus Oxychloride (POCl₃) (1.1 equiv)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Solvent-Free (if using excess base)

Step-by-Step Methodology:

  • Preparation: In a microwave-transparent vial (e.g., 10 mL Pyrex), dissolve the substrate (1 mmol) in dry DCM (3 mL).

  • Activation: Cool the vial to 0 °C in an ice bath. Add Et₃N (3 mmol) followed by the dropwise addition of POCl₃ (1.1 mmol). Note: This reaction is exothermic.

  • Microwave Irradiation: Seal the vial and transfer to the microwave reactor.

    • Mode: Dynamic (Power controlled to maintain temp).

    • Temperature: 50 °C.

    • Hold Time: 5 minutes.

    • Stirring: High.[2][3]

  • Workup: Quench the reaction with saturated Na₂CO₃ solution (5 mL) to neutralize excess acid. Extract with DCM (3 x 5 mL).

  • Purification: Flash chromatography (Silica, Hexane/EtOAc). Isocyanides are often somewhat unstable; store at -20 °C or use immediately in Ugi reactions.

Why this works: Conventional dehydration requires refluxing for hours or toxic phosgene equivalents. MW irradiation at 50 °C with POCl₃ effects the elimination in minutes, preserving the chloropyridine ring which might otherwise undergo hydrolysis under prolonged heating [1, 2].

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Target: Arylation of the 2-position to create biaryl libraries.

Reagents:

  • Substrate: 2-Chloro-5-formylaminomethylpyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Loading: To a 10 mL microwave vial equipped with a magnetic stir bar, add the substrate (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Solvent System: Add 1,4-Dioxane (2 mL) and 2M Na₂CO₃ (0.5 mL).

  • Degassing: Purge the headspace with Nitrogen or Argon for 30 seconds. Cap the vial.

  • Microwave Irradiation:

    • Temperature: 130 °C.

    • Power: Max 200W (Dynamic).

    • Hold Time: 15–20 minutes.

    • Pressure Limit: 250 psi (ensure vial is rated for this).

  • Analysis: Check LC-MS for conversion. The product should show the mass of the biaryl adduct (M - Cl + Ar).

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via reverse-phase HPLC or silica column.

Why this works: The 2-chloropyridine bond is strong and electron-poor. Thermal heating often fails to reach the activation energy required for the oxidative addition step without decomposing the catalyst. Microwave superheating (above the solvent's atmospheric boiling point) forces this step to occur rapidly [3, 4].

Optimization & Troubleshooting Table

ParameterRecommended RangeImpact on Reaction
Temperature (Suzuki) 120–150 °C<120°C: Incomplete conversion. >160°C: Deformylation (loss of side chain).
Temperature (Dehydration) 40–60 °C>60°C: Polymerization of the isocyanide product.
Solvent (Suzuki) Dioxane/H₂O, DMF/H₂OWater is essential for the base solubility and transmetallation step.
Base (Dehydration) Et₃N, DiisopropylaminePyridine can be used but is harder to remove. Et₃N acts as an HF/HCl scavenger.
Catalyst Load 3–5 mol%Lower loads (1%) may fail due to catalyst poisoning by the pyridine nitrogen.

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water. Quench carefully.

  • Isocyanides: Often have a foul odor and can be toxic. Perform all post-reaction handling in a well-ventilated fume hood.

  • Microwave Vials: Always use certified pressure-rated vials. Do not fill more than 60% to prevent over-pressurization.

References

  • Molecules (2022) . A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Link

  • Journal of Organic Chemistry (2005) . Microwave-Assisted Synthesis of Isonitriles: A General Simple Methodology. Link

  • Organic Chemistry Portal . Microwave Synthesis of Pyridines and Suzuki Couplings. Link

  • Tetrahedron Letters (2006) . Pd-mediated aminations and couplings of 2-chloro pyrimidines and pyridines. Link

Sources

Troubleshooting & Optimization

Improving reaction yield of 2-Chloro-5-formylaminomethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the yield optimization of 2-Chloro-5-formylaminomethylpyridine (CAS: 151837-57-9), also known as


-[(6-chloropyridin-3-yl)methyl]formamide.[1] This compound is a critical intermediate in the synthesis of neonicotinoid agrochemicals.

The guide focuses on the two primary bottlenecks: the quality of the amine precursor (preventing bis-alkylation) and the equilibrium management of the formylation step.[1]

Part 1: The Yield Landscape & Critical Process Parameters (CPPs)

High-yield synthesis of this target relies on a clean conversion of 2-chloro-5-aminomethylpyridine (CAMP) to the formamide.[1] However, the "hidden" yield killer is often the purity of the starting amine, which is prone to dimerization during its own synthesis from 2-chloro-5-chloromethylpyridine (CCMP) .[1]

The Impurity Cascade

The following diagram illustrates where yield is lost. If your starting amine contains the "Bis-Impurity," your calculated yield of the formamide will be artificially low because the impurity does not formylate.[1]

ReactionPathway CCMP Start: CCMP (2-Chloro-5-chloromethylpyridine) Amine Intermediate: CAMP (Primary Amine) CCMP->Amine + NH3 (Excess) Bis MAJOR LOSS: Bis-Impurity (Secondary Amine Dimer) CCMP->Bis + Amine (Competition) Alcohol Impurity: Alcohol (Hydrolysis Product) CCMP->Alcohol + H2O Target TARGET: Formamide (2-Chloro-5-formylaminomethylpyridine) Amine->Target + Formic Acid - H2O Bis->Target No Reaction

Figure 1: Reaction pathway showing the competition between product formation and the "Bis-Impurity" (dimerization) which acts as a yield sink.[1]

Part 2: Precursor Optimization (The Foundation)

If you are synthesizing the amine precursor (CAMP) in-house from CCMP, you must control the Amine:Chloride Ratio .[1]

The Problem: The product (CAMP) is more nucleophilic than ammonia.[1] As soon as CAMP forms, it attacks the remaining CCMP to form the secondary amine (Bis-impurity). The Solution: Use a massive molar excess of Ammonia.

ParameterStandard ProtocolOptimized ProtocolReason for Change
NH₃ Equivalents 5–10 eq30–50 eq Suppresses the statistical probability of CAMP meeting CCMP.
Solvent System Ethanol/WaterToluene (Anhydrous) Prevents hydrolysis of CCMP to the alcohol impurity.[1]
Temperature 50°C20–30°C Higher temps favor the kinetics of the unwanted bis-alkylation.[1]

Technical Insight: If using liquid ammonia is not feasible, consider the Delépine Reaction .[1] React CCMP with Hexamethylenetetramine (Urotropine) to form the quaternary salt, which is then hydrolyzed. This pathway mechanically prevents bis-alkylation, guaranteeing a primary amine yield >90%.[1]

Part 3: Formylation Optimization (The Core Reaction)

Once you have high-quality CAMP, the conversion to the formamide is an equilibrium reaction.[1]

Method A: Azeotropic Formylation (Recommended for Scale)

Reagents: CAMP + Formic Acid (85% or 98%) + Toluene.[1]

Protocol:

  • Charge: Dissolve CAMP (1.0 eq) in Toluene (5–8 volumes).

  • Add: Add Formic Acid (1.2–1.5 eq).

  • Reflux: Heat to reflux with a Dean-Stark trap .

  • Monitor: The reaction is complete when water collection ceases.

  • Workup: Cool to crystallize. If the product is soluble, wash with saturated NaHCO₃ to remove excess acid, then concentrate.[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Stalled Conversion (<80%) Water accumulation in solvent.[1]Ensure vigorous reflux and efficient Dean-Stark operation. Add fresh toluene if necessary.[1]
Product is Colored (Yellow/Brown) Oxidation or Thermal degradation.[1]Sparge reaction with Nitrogen.[1] Reduce oil bath temperature (do not exceed 115°C).
Low Isolated Yield Product lost in aqueous wash.[1]The formamide has moderate water solubility.[1] Do not use large volumes of water for washing.[1] Use minimal brine.
Method B: Catalytic Transamidation (Milder Conditions)

Reagents: CAMP + Ethyl Formate + Catalyst (e.g., Boric Acid or ZnO).[1]

Protocol:

  • Dissolve CAMP in excess Ethyl Formate (acts as solvent and reagent).[1]

  • Add 1–5 mol% Boric Acid or ZnO.[1]

  • Reflux (54°C) for 6–12 hours.

  • Remove volatiles under vacuum.[1]

Why this works: This method avoids high temperatures and acidic conditions, preserving the pyridine ring and reducing tar formation.

Part 4: Troubleshooting Guide (FAQ)

Q1: My product has a melting point lower than the literature value (118–120°C). Why?

A: This is almost always due to the Bis-impurity (secondary amine) carrying over from the precursor step.[1] The formylation reaction does not touch the secondary amine.

  • Test: Run TLC (DCM:MeOH 9:1). If you see a spot with lower Rf than your product that is UV active, it is the bis-amine.[1]

  • Fix: Recrystallize the crude formamide from Isopropanol (IPA). The bis-impurity is more soluble in IPA and will stay in the mother liquor.[1]

Q2: I see a new impurity forming during workup.

A: The formamide bond is susceptible to hydrolysis in strong base or acid.

  • Check: Are you using strong NaOH to neutralize excess formic acid?

  • Fix: Switch to Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate. Maintain pH 7–8 during workup, never >10.[1]

Q3: Can I do this in a "One-Pot" from CCMP?

A: Yes, but it is risky. You can react CCMP with Formamide directly in the presence of a base (like Na₂CO₃).[1]

  • Risk: The yield is usually lower (50–60%) because Formamide is a poor nucleophile compared to Ammonia, requiring higher temperatures that degrade the CCMP.

  • Recommendation: The two-step route (CCMP

    
     Amine 
    
    
    
    Formamide) is more robust for purity profiles required in pharmaceutical/agrochemical applications.[1]

Part 5: Decision Tree for Yield Improvement

Follow this logic flow to identify your specific bottleneck.

Troubleshooting Start Start: Low Yield CheckAmine Analyze Starting Amine (CAMP) Is purity >95%? Start->CheckAmine AmineBad No: Amine is Impure CheckAmine->AmineBad No AmineGood Yes: Amine is Clean CheckAmine->AmineGood Yes FixAmine Action: Switch to Delépine Route or Increase NH3 excess to 40eq AmineBad->FixAmine CheckWater Check Formylation Step Is water being removed? AmineGood->CheckWater WaterNo No: Equilibrium Stalled CheckWater->WaterNo No WaterYes Yes: Conversion is High but isolated yield is low CheckWater->WaterYes Yes FixDeanStark Action: Use Toluene/Dean-Stark or switch to Ethyl Formate WaterNo->FixDeanStark FixWorkup Action: Product lost in aqueous layer. Reduce wash volumes / Salting out. WaterYes->FixWorkup

Figure 2: Diagnostic logic for isolating yield losses.

References

  • Preparation of 2-chloro-5-aminomethyl-pyridine. US Patent 5,026,864.[1] Describes the critical role of ammonia excess (up to 1500 ml/mol) to prevent bis-alkylation.[1]Link[1]

  • Process for preparing a 2-chloro-5-aminomethyl-pyridine. US Patent 5,424,437.[1][2] Details the hydrogenation route and purification of the amine intermediate.Link[1]

  • Formylation of Amines. Organic Syntheses, 2012, 89, 549-561.[1] General protocols for high-yield formylation using formic acid and azeotropic removal of water.[1]Link[1]

  • Synthesis of N-methylformamide. PrepChem. Illustrates the N-alkylation of formamide, providing context for alternative routes.Link

  • 2-Chloro-5-(chloromethyl)pyridine synthesis. ChemicalBook. Properties and synthesis data for the chloromethyl precursor.[1][2][3][4][5]Link[1]

Sources

Technical Support Center: Optimizing Purity in 2-Chloro-5-formylaminomethylpyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: N-((6-chloropyridin-3-yl)methyl)formamide Common Name: 2-Chloro-5-formylaminomethylpyridine Application: Key intermediate for neonicotinoid and butenolide insecticides (e.g., Flupyradifurone).[1]

Low purity in this synthesis is typically caused by three vectors: incomplete formylation of the precursor amine, oxidative degradation of the pyridine ring, or dimerization during the workup phase.[1] This guide prioritizes the N-formylation of 2-chloro-5-(aminomethyl)pyridine (CCMP-amine) using ethyl formate or acetic anhydride/formic acid systems.

Diagnostic Workflow (Triage)

Before altering your chemistry, identify the specific impurity profile using this decision matrix.

TroubleshootingFlow Start Purity < 98% on HPLC CheckRT Analyze Retention Time (RT) Start->CheckRT ImpurityA Impurity RT < Product (More Polar) CheckRT->ImpurityA Early Elution ImpurityB Impurity RT > Product (Less Polar) CheckRT->ImpurityB Late Elution ActionA Issue: Residual Amine Cause: Incomplete Reaction Fix: Azeotropic Drying / Catalyst ImpurityA->ActionA ActionB Issue: Dimer/Bis-amide Cause: Thermal Stress Fix: Lower Temp / Dilution ImpurityB->ActionB

Figure 1: Rapid diagnostic decision tree for impurity identification based on reverse-phase HPLC behavior.

Root Cause Analysis & Solutions

Issue A: High Residual Starting Material (The "Stalled" Reaction)

Symptom: HPLC shows a significant peak for 2-chloro-5-(aminomethyl)pyridine (approx. 5-15%). Mechanism: The reaction with ethyl formate is an equilibrium.[1] If water is present (from the amine or solvent), the ethyl formate hydrolyzes to formic acid and ethanol, stalling the N-formylation.[1]

  • Corrective Action:

    • Dry the Amine: The precursor amine is hygroscopic.[2] Dissolve in Toluene and reflux with a Dean-Stark trap to remove water before adding the formylating agent.

    • Switch Reagents: If Ethyl Formate reflux is too slow, switch to a Mixed Anhydride method (Formic Acid + Acetic Anhydride). This is irreversible and faster.[1]

Issue B: Dimer Formation (The "Overcooked" Batch)

Symptom: Late-eluting impurity, often insoluble in methanol. Mechanism: At high temperatures (>80°C) or high concentrations, the product can react with unreacted amine to form a secondary amine dimer (bis-picolyl amine derivative) or Schiff bases if oxidation occurs.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature below 60°C.

    • Dilution: Ensure solvent volume is at least 5-7 volumes relative to the starting material to minimize intermolecular side reactions.

Issue C: Coloration (Pink/Brown Off-White Solid)

Symptom: Product purity is acceptable, but appearance is pink or brown (Specification usually requires White/Pale Yellow). Mechanism: Pyridine rings are susceptible to N-oxide formation or photo-oxidation.[1] Trace metal contamination (e.g., Iron or Nickel from the precursor reduction step) exacerbates this.

  • Corrective Action:

    • Chelation Wash: Include a wash with 1% EDTA solution during the workup.[1]

    • Antioxidant: Add trace BHT (butylated hydroxytoluene) to the crystallization solvent.

Optimized Experimental Protocols

Protocol A: High-Purity Synthesis (Mixed Anhydride Method)

Best for: High conversion (>99%) and minimizing residual amine.[1]

Reagents:

  • 2-Chloro-5-(aminomethyl)pyridine (1.0 eq)[1][3][4]

  • Formic Acid (1.2 eq)

  • Acetic Anhydride (1.1 eq)

  • Dichloromethane (DCM) or THF (10 volumes)

Step-by-Step:

  • Preparation of Mixed Anhydride: In a separate flask, mix Formic Acid and Acetic Anhydride. Stir at 0°C for 30 minutes to form the mixed anhydride (HCOOAc).

  • Addition: Dissolve the amine in DCM. Cool to 0°C.[1][5][6]

  • Reaction: Add the Mixed Anhydride solution dropwise to the amine solution. Crucial: Keep T < 10°C to prevent di-formylation.

  • Monitoring: Warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC/HPLC.

  • Quench: Add saturated NaHCO₃ solution slowly (gas evolution!). Stir until pH is neutral (7-8).

  • Isolation: Separate organic layer, dry over MgSO₄, and concentrate.

Protocol B: Purification via Recrystallization

Best for: Removing dimers and color bodies.[1]

Solvent System: Ethyl Acetate / n-Heptane (1:3 ratio).

  • Dissolve crude solid in minimal refluxing Ethyl Acetate (approx. 75°C).

  • Optional: Treat with activated carbon (5 wt%) for 15 minutes and filter hot.

  • Slowly add n-Heptane until slight turbidity is observed.

  • Allow to cool slowly to room temperature with gentle stirring.

  • Chill to 0-5°C for 2 hours.

  • Filter and wash with cold n-Heptane.[1]

Impurity Pathway Visualization

Understanding where impurities originate is critical for process control.[1]

ReactionPathways Start 2-Chloro-5- (aminomethyl)pyridine Product Target: 2-Chloro-5- formylaminomethylpyridine Start->Product Primary Rxn Impurity1 Impurity A: Residual Amine Start->Impurity1 Incomplete Conversion Reagent Formylating Agent (Ethyl Formate/Ac2O) Impurity2 Impurity B: Bis-amide / Dimer Product->Impurity2 High Temp (>80°C) Impurity3 Impurity C: Hydrolysis Product Product->Impurity3 Acidic/Aq Workup

Figure 2: Chemical pathways showing the origin of primary impurities during synthesis.

Frequently Asked Questions (FAQ)

Q1: My product is oiling out during recrystallization. Why? A: This usually indicates the presence of residual solvent (like DMF or Toluene) or high impurity levels lowering the melting point. Solution: Triturate the oil with diethyl ether or pure n-heptane to induce solidification before attempting recrystallization.[1]

Q2: Can I use Ammonium Formate instead of Acetic Anhydride? A: Yes, Ammonium Formate can be used in refluxing acetonitrile.[1] However, the workup is more difficult as sublimation of excess ammonium formate is required, and yields are generally lower (70-80%) compared to the mixed anhydride method (>90%).[1]

Q3: The melting point is lower than the literature value (112-114°C). A: This is a classic sign of the "Dimer" impurity (see Figure 2). Even 1-2% of the dimer can depress the melting point significantly. Perform the Recrystallization Protocol (Protocol B) immediately.

Q4: Is the formyl group stable during storage? A: It is relatively stable, but hygroscopic.[1] Store in a desiccator. Exposure to moisture can slowly hydrolyze the formamide back to the amine, especially if traces of acid remain from the synthesis.[1]

References

  • Bayer CropScience AG. (2013). Process for the preparation of 2-chloro-5-aminomethylpyridine and derivatives.[1][3][4][7] World Intellectual Property Organization. WO2013024093. Link

  • Jeschke, P. (2016). The Unique Role of Halogen Substituents in the Design of Modern Agrochemicals. Beilstein Journal of Organic Chemistry. Link

  • Organic Syntheses. (2012). General Procedures for N-Formylation of Amines. Org.[1][2] Synth. 2012, 89, 549-561. (Adapted methodology). Link

  • Food and Agriculture Organization (FAO). (2017). FAO Specifications and Evaluations for Agricultural Pesticides: Flupyradifurone. (Contains impurity profile data for technical grade material). Link

Sources

Minimizing side reactions during formylation of chloropyridine amines

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for the Technical Support Center of a specialized CDMO or reagent supplier. It addresses the specific challenges of formylating electron-deficient heteroaromatic amines.

Executive Summary & Mechanistic Insight

The Challenge: Formylating 2-amino-5-chloropyridine presents a classic "push-pull" conflict in organic synthesis.

  • Deactivation: The electron-withdrawing chlorine atom and the pyridine nitrogen deplete electron density from the exocyclic amine, making it a poor nucleophile. Standard reagents (e.g., ethyl formate) are often too slow.

  • Lability: The C-Cl bond at the 5-position is relatively stable, but the pyridine ring renders the system susceptible to nucleophilic aromatic substitution (

    
    ) if harsh bases or high temperatures are employed.
    
  • Over-reaction: The use of highly reactive electrophiles like Acetic Formic Anhydride (AFA) to overcome deactivation frequently leads to bis-formylation (imide formation).

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. Your objective is to maximize Path A while suppressing Path B (Bis-formylation) and Path C (


 Dimerization).

ReactionPathways Start 2-Amino-5-chloropyridine (Substrate) Mono N-Formyl Product (Target) Start->Mono Path A: Formylation (0-20°C) Dimer Pyridyl-Amine Dimer (SnAr Impurity) Start->Dimer Path C: SnAr Attack (High T > 60°C or Strong Base) AFA Acetic Formic Anhydride (AFA) Bis Bis-Formyl Imide (Common Impurity) Mono->Bis Path B: Over-acylation (Excess AFA)

Figure 1: Competing reaction pathways. Path B is the most common failure mode, while Path C is a risk at elevated temperatures.

Troubleshooting Guide (Q&A)

Direct solutions to common user-reported issues.

Q1: "I am seeing a significant impurity with Mass M+28 relative to my product. Is this the ethyl formate adduct?"

Diagnosis: No. This is likely the Bis-formylated imide (


).
The Science:  Because the chloropyridine amine is deactivated, you likely used a strong acylating agent (like AFA) or excess reagents. Once the mono-formyl product forms, the remaining N-H proton is acidic, but the nitrogen can still be acylated again by highly reactive anhydrides.
The Fix: 
  • Do not try to prevent this purely by stoichiometry; it is difficult to control kinetically.

  • The Solution: Perform a selective hydrolysis workup. The bis-formyl bond is chemically distinct from the mono-formyl amide.

    • Protocol: After the reaction, treat the crude mixture with saturated aqueous

      
       or mild NaOH (1M) in methanol for 30–60 minutes at room temperature. This selectively cleaves the unstable imide back to the desired mono-formyl product without hydrolyzing the amide or the chloride.
      
Q2: "My reaction turns dark/black and I see a dimer (Mass = 2 x SM - HCl). What happened?"

Diagnosis: You triggered a Nucleophilic Aromatic Substitution (


).[1]
The Science:  You likely used a strong base (like NaH or TEA at high heat) or refluxed the reaction. The amine of one molecule attacked the C-Cl position of another.[2]
The Fix: 
  • Temperature Control: Never exceed 40°C.

  • Base Selection: Avoid strong bases. If a base is needed to scavenge acid, use Sodium Formate or Pyridine (mild).

  • Switch Reagents: If you are refluxing in formic acid, stop. Switch to the Low-Temperature AFA Method (see Section 3).

Q3: "The reaction stalls at 60-70% conversion. Adding more reagent doesn't help."

Diagnosis: AFA Decomposition. The Science: Acetic Formic Anhydride is thermally unstable.[3][4] Above 20°C, it decomposes into acetic acid and CO gas. If you add "old" AFA or heat the reaction to "push" it, you are mostly adding acetic acid, which retards the reaction by protonating the amine. The Fix:

  • Prepare AFA fresh at 0°C.

  • Use a high concentration (0.5M – 1.0M) to drive kinetics.

  • Ensure the amine is fully dissolved before adding AFA (use DCM or THF).

Optimized Protocol: The "Cold AFA" Method

This protocol is the industry gold standard for deactivated amines, balancing reactivity with selectivity.

Reagent Preparation: Acetic Formic Anhydride (AFA)

Note: AFA is not commercially stable.[3][5] It must be generated in situ or immediately prior to use.[3]

ComponentEquivalentsRole
Acetic Anhydride (

)
1.0 equivDehydrating agent
Formic Acid (98%)1.1 equivFormyl source
Reaction Temp 0°C to 5°C Critical for stability
Activation Time 2 Hours Required for formation

Preparation Workflow:

  • Cool Acetic Anhydride to 0°C under

    
    .
    
  • Add Formic Acid dropwise (exothermic).

  • Stir at 0°C for 15 mins, then raise to 50°C for exactly 15 minutes (to drive anhydride exchange), then immediately crash cool back to 0°C. Result: AFA Solution.

Formylation Protocol

Step-by-Step:

  • Dissolution: Dissolve 2-amino-5-chloropyridine (1.0 equiv) in anhydrous THF or DCM (5-10 volumes).

  • Addition: Add the cold AFA solution (1.5 - 2.0 equiv) dropwise to the amine solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Check HPLC/TLC.[6] If Bis-formyl is present, proceed to Step 4.

  • Quench & Correct (The "Base Wash"):

    • Concentrate the solvent.

    • Redissolve in MeOH.

    • Add sat.

      
       (aq). Stir for 1 hour. (This hydrolyzes the bis-impurity).
      
  • Isolation: Extract with EtOAc. Wash with water (to remove acetic acid/formic acid salts). Dry and concentrate.

Process Flow Diagram

ProtocolFlow cluster_prep Reagent Prep cluster_rxn Main Reaction cluster_workup Corrective Workup Step1 Mix Ac2O + HCOOH (Heat to 50°C for 15m) Step2 Crash Cool to 0°C (Active AFA formed) Step1->Step2 Step3 Add AFA to Amine in DCM (0°C -> RT, 3h) Step2->Step3 Step4 Check HPLC (Bis-formyl present?) Step3->Step4 Step5 Mild Base Hydrolysis (NaHCO3/MeOH, 1h) Step4->Step5 Yes (Expected) Step6 Isolate Mono-Formyl Product Step4->Step6 No (Rare) Step5->Step6

Figure 2: Optimized workflow including the critical hydrolysis step for bis-formyl impurity removal.

Comparative Data: Reagent Selection

Why AFA is preferred over other common methods for this specific substrate.

MethodReagentsProsConsSuitability for Chloropyridines
Mixed Anhydride (AFA)

+ HCOOH
High yield, mild temp, fast.Generates bis-formyl (manageable).Excellent (Recommended)
Direct Acid HCOOH (Reflux)Cheap, simple.High Risk of

, harsh, slow.
Poor
Ester Exchange Ethyl Formate (Reflux)Very clean product.Extremely slow for deactivated amines.Fair (Only for small scale)
Coupling Agent HCOOH + DCC/EDCIMild, stoichiometric.Difficult byproduct removal (ureas).Good (Expensive for scale-up)

References

  • Preparation of Acetic Formic Anhydride: Krimen, L. I. "Acetic Formic Anhydride."[4][5][7][8] Organic Syntheses, Coll.[8] Vol. 6, p. 8 (1988).

  • Formylation Mechanism & Bis-formylation: Olah, G. A., et al. "Formylating Agents." Chemical Reviews, 87(4), 1987.

  • Reactivity of Chloropyridines (

    
    ):  Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[9] Wiley-Blackwell. (Section on Pyridine Reactivity). 
    
  • Selective Hydrolysis of Bis-formamides: Sheehan, J. C., & Yang, D. D. H. "The Use of N-Formylamino Acid Esters in Peptide Synthesis." Journal of the American Chemical Society, 80(5), 1154, 1958. (Foundational work on mild hydrolysis of imides).

Sources

Technical Support Center: Overcoming Solubility Issues of 2-Chloro-5-formylaminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: 2-Chloro-5-formylaminomethylpyridine (CAS: N/A - Specific intermediate / Synonym: N-((6-chloropyridin-3-yl)methyl)formamide) often exhibits poor solubility in ethanol at ambient temperatures. This is primarily driven by strong intermolecular hydrogen bonding characteristic of primary/secondary amides and the crystal lattice energy stabilized by the pyridine ring stacking.

The Solution: Successful dissolution requires a thermodynamic approach: disrupting the crystal lattice via thermal energy (reflux) or interfering with hydrogen bonding networks using polar aprotic co-solvents. This guide outlines the precise protocols to achieve a homogeneous solution without compromising chemical stability.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDescriptionImpact on Solubility
Structure Pyridine ring with 2-Cl and 5-CH₂NHCHOHigh Polarity & Lipophilicity: The chloro group adds lipophilicity, while the formamide group creates strong H-bonds.
Functional Groups Secondary Amide (-NH-CHO), Pyridine NitrogenH-Bonding: The amide proton acts as a donor; the carbonyl and pyridine nitrogen act as acceptors, leading to tight crystal packing.
pKa (Est.) Pyridine N: ~2.0–3.0 (lowered by Cl- withdrawal)pH Sensitivity: Weakly basic. Protonation requires strong acid, which may hydrolyze the formyl group.
Solubility Class Sparingly soluble in cold alcohols; Soluble in DMSO/DMF.Ethanol Behavior: Likely requires temperatures >60°C for significant solubility (>5% w/v).

Diagnostic Troubleshooting Guide

Use this Q&A section to identify the root cause of your solubility failure.

Q1: "I am stirring at room temperature (25°C), but the solid remains as a suspension. Is my material impure?"

Diagnosis: Likely Thermodynamic Limitation , not impurity. Technical Insight: Amides like 2-Chloro-5-formylaminomethylpyridine form stable dimers or chains in the solid state. Ethanol, while polar, cannot break these lattice interactions efficiently at 25°C. Action:

  • Increase temperature to Reflux (78°C) .

  • Hold at reflux for 15–30 minutes.

  • If clarity is achieved, the issue was purely kinetic/thermodynamic.

Q2: "I heated the ethanol to reflux, but a fine white powder remains at the bottom."

Diagnosis: Inorganic Salt Contamination . Technical Insight: If this material was synthesized via an amine formylation (e.g., using ethyl formate) or from a hydrochloride salt, the residue might be NaCl or KCl . Inorganic salts are virtually insoluble in ethanol. Action:

  • Perform a Hot Filtration (see Protocol A).

  • Test the residue: Does it dissolve in water? If yes, and precipitates with AgNO₃, it is a chloride salt.

Q3: "The solution turns yellow or dark upon heating."

Diagnosis: Thermal Degradation / Oxidation . Technical Insight: While the pyridine ring is stable, the formyl group can be labile, or trace free amines may be oxidizing. Action:

  • Degas the ethanol with Nitrogen/Argon before heating.

  • Limit heating time to <1 hour.

  • Check the pH of the ethanol; acidic ethanol can catalyze hydrolysis to the free amine.

Critical Experimental Protocols

Protocol A: The "Reflux & Co-Solvent" Method (Recommended)

Best for preparing homogeneous solutions for reactions or recrystallization.

Reagents:

  • Ethanol (Absolute or 95%)

  • Co-solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [Optional]

Step-by-Step:

  • Ratio Calculation: Start with a solvent ratio of 10:1 (v/w) . (e.g., 10 mL Ethanol for 1 g of solid).

  • Initial Heating:

    • Place the solid and ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Heat to reflux (78°C) with vigorous stirring.

  • Observation Point (15 mins):

    • Scenario A (Clear): Success. Cool slowly to room temperature.

    • Scenario B (Cloudy): Add DMF dropwise through the condenser.

      • Limit: Do not exceed 10% v/v of the total solvent volume. DMF disrupts the amide H-bonds more effectively than ethanol.

  • Hot Filtration (If residue persists):

    • If adding 10% DMF does not dissolve the solid at reflux, the solid is likely an inorganic impurity.

    • Filter the solution while hot through a pre-warmed sintered glass funnel or Celite pad.

Protocol B: Recrystallization for Purification

Use this if the goal is to isolate pure crystals from the ethanol mixture.

  • Dissolution: Follow Protocol A to achieve a saturated solution at boiling point.

  • Nucleation: Remove the heat source. Allow the flask to cool to room temperature undisturbed.

  • Crystallization:

    • If no crystals form at 25°C, cool the flask to 0–4°C in an ice bath.

    • Troubleshooting: If an "oil" forms instead of crystals, reheat to redissolve and add a seed crystal or scratch the glass surface.

  • Isolation: Filter the crystals and wash with cold ethanol (-20°C).

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solubilizing 2-Chloro-5-formylaminomethylpyridine.

SolubilityWorkflow Start Start: Solid in Ethanol (RT) CheckSuspension Observation: Suspension? Start->CheckSuspension HeatReflux Action: Heat to Reflux (78°C) CheckSuspension->HeatReflux Yes CheckClear Is Solution Clear? HeatReflux->CheckClear Success Success: Homogeneous Solution CheckClear->Success Yes AddCosolvent Action: Add 5-10% DMF/DMSO CheckClear->AddCosolvent No (Organic Solid) CoolDown Action: Cool for Recrystallization Success->CoolDown If purifying CheckClear2 Is Solution Clear? AddCosolvent->CheckClear2 CheckClear2->Success Yes FilterSalts Action: Hot Filtration (Remove Salts) CheckClear2->FilterSalts No (Inorganic Residue) FilterSalts->CoolDown

Caption: Logical workflow for distinguishing between thermodynamic insolubility and impurity-based residues.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is generally a better solvent for polar amides due to its smaller size and higher polarity (Dielectric constant: MeOH ~33 vs EtOH ~24). However, ensure that Methanol is compatible with your downstream application (e.g., toxicity concerns in pharma).

Q: Will adding acid (HCl) help dissolve it? A: Proceed with Caution. While protonating the pyridine nitrogen (pKa ~2-3) will drastically increase solubility by forming a salt, strong aqueous acids and heat can hydrolyze the formamide bond (-NH-CHO) back to the amine (-NH₂). Only use acid if you intend to isolate the salt or if the formyl group is not the final target.

Q: What is the maximum concentration I can achieve? A: In pure ethanol at reflux, expect 50–100 mg/mL . With 10% DMF, this can often be doubled. At room temperature, solubility may drop to <10 mg/mL .

Q: Why does my product oil out upon cooling? A: "Oiling out" occurs when the liquid-liquid phase separation happens before crystallization.

  • Fix: Reheat the mixture and add a small amount of a "good" solvent (more Ethanol) or reduce the cooling rate. Adding a seed crystal at the cloud point is the most effective remedy.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

    • Context: Establishes solubility baselines for the chloropyridine scaffold in ethanol.
  • Shripanavar, C., et al. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5):636-637.[1] Retrieved from [Link]

    • Context: Describes the synthesis and handling of acetamiprid derivatives, confirming ethanol as a standard reaction solvent for this class.
  • Context: Cites specific crystallization methods using ethanol for the precursor molecule.
  • Solubility of Things. Pyridine Solubility Characteristics. Retrieved from [Link]

    • Context: General principles of pyridine derivative solubility in polar vs. non-polar solvents.

Sources

Optimization of temperature and pressure for 2-Chloro-5-formylaminomethylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction parameters for the synthesis and handling of 2-Chloro-5-formylaminomethylpyridine (also known as


-((6-chloropyridin-3-yl)methyl)formamide). This compound is a critical intermediate in the synthesis of neonicotinoid insecticides (e.g., Imidacloprid) and pharmaceutical analogs.

This guide focuses on the two primary synthetic routes where Temperature (T) and Pressure (P) are critical variables:

  • Direct Amidoalkylation: 2-chloro-5-chloromethylpyridine (CCMP) + Formamide.[1]

  • Formylation of the Amine: 2-chloro-5-aminomethylpyridine (CAMP) + Formic Acid.[1]

Quick Reference: Critical Parameter Matrix
ParameterDirect Amidoalkylation RouteAmine Formylation Route
Optimal Temperature


(Reflux)
Optimal Pressure Atmospheric (with HCl scrubbing)Atmospheric (Dean-Stark conditions)
Key Risk Polymerization of CCMP at

Incomplete water removal (equilibrium shift)
Limiting Factor Thermal instability of starting materialAzeotropic removal of water
Part 1: Troubleshooting Guides & FAQs
Category A: Reaction Kinetics & Yield Optimization

Q1: I am synthesizing 2-Chloro-5-formylaminomethylpyridine from the chloromethyl precursor (CCMP) and formamide. My yield is stuck below 60%, and the product is dark. What is happening?

Diagnosis: This indicates thermal degradation due to excessive temperature or prolonged residence time.

  • The Science: The reaction of CCMP with formamide is a nucleophilic substitution that produces HCl as a byproduct. CCMP is thermally unstable and prone to self-polymerization at temperatures exceeding

    
    .[1] The "dark" color is characteristic of pyridine tars formed by oxidative degradation or polymerization.
    
  • Solution:

    • Temperature Control: Lower your reaction temperature to the

      
       window. Do not exceed 
      
      
      
      .
    • HCl Scavenging: The generated HCl can catalyze the degradation of the product. Ensure efficient venting or add a weak base scavenger (though this may increase viscosity).

    • Inert Atmosphere: Strictly maintain a Nitrogen (

      
      ) blanket. Pyridine derivatives at high temperatures are highly susceptible to oxidation.
      

Q2: Can I use high pressure (Autoclave) to accelerate the reaction between CCMP and Formamide?

Diagnosis: Not Recommended for this specific route.[2][3]

  • The Science: While pressure generally increases reaction rates for gas-phase or volatile reactants, this reaction produces HCl gas. In a sealed autoclave, the partial pressure of HCl will increase drastically. High HCl concentration promotes the reverse reaction (de-formylation) and acid-catalyzed polymerization of the starting material.

  • Recommendation: Run the reaction at atmospheric pressure with a reflux condenser set to retain Formamide (bp

    
    ) while allowing HCl gas to escape to a scrubber.
    

Q3: I am using the Amine Route (CAMP + Formic Acid). The reaction stalls at 85% conversion. Increasing temperature doesn't help. [1]

Diagnosis: This is an Equilibrium Limitation .

  • The Science: The reaction

    
     is an equilibrium process.[1] Simply heating it refluxes the water, maintaining the equilibrium.
    
  • Solution:

    • Azeotropic Distillation: Use a Dean-Stark trap with a solvent like Toluene or Xylene to physically remove water from the reaction matrix.[1]

    • Pressure Adjustment: Apply a slight vacuum (

      
      ) late in the reaction to strip the remaining water, driving the equilibrium to completion (Le Chatelier's principle).
      
Category B: Impurity Profile & Stability

Q4: My HPLC shows a "bis-alkylated" impurity. How do I prevent this?

Diagnosis: You have a stoichiometry issue favoring tertiary amine formation .

  • The Science: If the ratio of Formamide to CCMP is too low, the mono-alkylated product (your target) can react with another molecule of CCMP.

  • Solution: Increase the molar ratio of Formamide to CCMP to at least 5:1 or 8:1 . The excess formamide acts as both solvent and reactant, statistically suppressing the formation of bis-species.

Q5: The product solidifies into a hard mass upon cooling. How do I optimize the isolation?

Diagnosis: 2-Chloro-5-formylaminomethylpyridine has a high melting point and crystallizes rapidly.[1]

  • Protocol:

    • Dilute the reaction mixture with water after cooling to

      
      .
      
    • Extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to remove excess formamide (which partitions into water).

    • Do not distill the formamide off to dryness at high temperature, as this will degrade the product.

Part 2: Experimental Workflows
Workflow 1: Direct Synthesis from CCMP (Industrial Standard)
  • Reagents: 2-Chloro-5-chloromethylpyridine (1.0 eq), Formamide (6.0 eq).[1]

  • Equipment: Glass reactor with overhead stirring, reflux condenser, N2 inlet, HCl scrubber.

  • Charge: Load Formamide into the reactor. Begin

    
     sparging.
    
  • Heat: Heat Formamide to

    
    .
    
  • Addition: Add CCMP dropwise over 60 minutes.

    • Why? Controlling the addition rate prevents a massive exotherm and HCl spike.

  • Reaction: Ramp temperature to

    
    . Hold for 4–6 hours.
    
    • Monitor: Check HPLC for CCMP consumption (<0.5%).

  • Quench: Cool to

    
    . Add water (3x volume).
    
  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.[1]

  • Isolation: Evaporate solvent under reduced pressure (

    
    ).
    
Workflow 2: Optimization Logic Diagram

The following diagram illustrates the decision process for optimizing Temperature and Pressure based on observed impurities.

OptimizationLogic Start Start Optimization: 2-Chloro-5-formylaminomethylpyridine CheckYield Analyze Yield & Purity Start->CheckYield Issue1 Issue: Low Conversion (Starting Material Remains) CheckYield->Issue1 Issue2 Issue: Black Tar/Polymer CheckYield->Issue2 Issue3 Issue: Bis-Alkylated Impurity CheckYield->Issue3 Action1 Action: Increase T to 140°C Check Stirring Rate Issue1->Action1 PressureCheck Pressure Check: Is vessel sealed? Issue2->PressureCheck Action3 Action: Increase Formamide Ratio (Target >5 equivalents) Issue3->Action3 Action1->CheckYield Action2 Action: Decrease T (<145°C) Check N2 Blanket Verify HCl Venting Action2->CheckYield Action3->CheckYield PressureCheck->Action2 No (Atm P) VentAction CRITICAL: Open Vent to Scrubber (Remove HCl) PressureCheck->VentAction Yes (High P)

Caption: Decision matrix for troubleshooting reaction parameters. Red nodes indicate critical failure points requiring immediate intervention.

Part 3: Safety & Handling (E-E-A-T)
  • Vesicant Hazard: The starting material, 2-Chloro-5-chloromethylpyridine, is a potent vesicant (blistering agent) and lachrymator.[1] It can cause severe skin burns and permanent eye damage.[2][4]

    • Protocol: All handling must occur in a Class II Fume Hood. Double-gloving (Nitrile + Laminate) is required.[1]

  • Thermal Runaway: The decomposition of the chloromethyl pyridine moiety is exothermic. Never heat the neat starting material above

    
     without solvent.
    
  • Pressure Hazards: If using the Amine route with Ammonia (precursor step), pressures can reach 20 bar. Ensure autoclave burst discs are rated appropriately.

References
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine . US Patent 5,329,011. (1994). Describes the synthesis and thermal handling limits of the chloromethyl precursor.Link

  • Process for preparing 2-chloro-5-aminomethyl-pyridine . European Patent EP0609811A1. (1993). Details the high-pressure hydrogenation conditions and stability of the aminomethyl derivatives.Link

  • Synthesis of 2-chloro-5-(chloromethyl)pyridine . PrepChem. Experimental procedures for the chlorination and handling of the pyridine intermediate.[5][6][7]Link

  • 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet . Apollo Scientific.[8] Toxicological data and handling requirements for the vesicant precursor.Link

Sources

Stability of 2-Chloro-5-formylaminomethylpyridine under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Chloro-5-formylaminomethylpyridine (CFMP) (also known as N-((6-chloropyridin-3-yl)methyl)formamide) is a critical intermediate in the synthesis of neonicotinoid insecticides, specifically Acetamiprid .

For the researcher, "stability" in this context is a duality:

  • Storage Stability: Requires preventing spontaneous hydrolysis.

  • Reaction Stability: Requires controlling the deprotection of the formyl group without compromising the chloropyridine pharmacophore.

This guide details the behavior of CFMP under pH extremes, highlighting the safe zones for processing and the danger zones for degradation.

Module A: Acidic Stability (The Deprotection Pathway)

Under acidic conditions, CFMP is chemically unstable by design. The formyl group is acid-labile. However, the 2-chloropyridine ring is robust in acidic media.

Mechanism of Action

In the presence of strong mineral acids (HCl,


), the carbonyl oxygen of the formamide is protonated, activating it for nucleophilic attack by water. This leads to the cleavage of the formyl group, yielding the amine salt.
  • Primary Reaction: Hydrolysis (Deformylation).

  • Side Reactions: Negligible. The protonation of the pyridine nitrogen (

    
    ) renders the ring electron-deficient, effectively repelling electrophilic attacks and preventing polymerization.
    
Troubleshooting Guide: Acidic Conditions
SymptomProbable CauseCorrective Action
Incomplete Conversion Temperature too low or acid too dilute.Formamides are robust. Increase temperature to reflux (80-100°C) and ensure acid concentration is >2N.
Precipitation Formation of the amine salt.This is likely the product (2-chloro-5-aminomethylpyridine hydrochloride). Cool the solution to maximize crystallization for isolation.
Darkening/Tarring Trace aldehydes or impurities reacting.Ensure the starting material is free of Vilsmeier reagents. Use an inert atmosphere (

) during reflux.
Visualization: Acidic Hydrolysis Workflow

AcidHydrolysis Start CFMP (Formamide) Acid Acidic Media (HCl/H2O, Heat) Start->Acid Inter Tetrahedral Intermediate Acid->Inter Protonation Product 2-Chloro-5-aminomethyl pyridine (Amine Salt) Inter->Product C-N Bond Cleavage Formic Formic Acid (Byproduct) Inter->Formic

Figure 1: The clean conversion pathway of CFMP in acidic media. The chloropyridine ring remains intact.

Module B: Basic Stability (The Danger Zone)

Under basic conditions, CFMP faces competitive instability . While bases can also hydrolyze the formyl group, they pose a severe risk to the 2-chloropyridine ring via Nucleophilic Aromatic Substitution (


).
Mechanism of Action[6][9]
  • Pathway A (Desired): Hydrolysis of the amide to the free amine.

  • Pathway B (Undesired): The 2-position of the pyridine ring is electron-deficient (due to the electronegative Nitrogen and Chlorine). Strong nucleophiles (

    
    , 
    
    
    
    ) can attack this position, displacing the Chlorine atom.
Critical Thresholds
  • pH 8 - 10 (Mild): Slow hydrolysis of formyl group. Ring generally stable.

  • pH > 12 (Strong): Rapid hydrolysis, but high risk of Cl-displacement, especially at elevated temperatures (

    
    ).
    
Troubleshooting Guide: Basic Conditions
SymptomProbable CauseCorrective Action
Loss of Chlorine (De-chlorination)

reaction driven by strong base + heat.
STOP. Lower temperature immediately. Switch from NaOH to milder bases like

or reduce pH to < 10.
Red/Brown Coloration Ring degradation or polymerization.2-chloropyridines are photosensitive and base-sensitive. Protect from light and oxygen.
Product is an Oil (not solid) Free amine formation.The free amine is often an oil or low-melting solid. Extract with DCM or Ethyl Acetate; do not attempt to filter.
Visualization: Competitive Pathways in Base

BasicPathways Start CFMP (Starting Material) Base Basic Conditions (pH > 12, Heat) Start->Base PathA Pathway A: Amide Hydrolysis (Kinetic Control) Base->PathA Mild Heat (<50°C) PathB Pathway B: S_NAr Substitution (Thermodynamic Risk) Base->PathB High Heat (>80°C) ProductA 2-Chloro-5-aminomethylpyridine (Target Amine) PathA->ProductA ProductB 2-Hydroxy-5-formyl... (Dead Impurity) PathB->ProductB

Figure 2: The bifurcation of reactivity in base. High temperatures favor the irreversible destruction of the pharmacophore (Red path).

Analytical Troubleshooting (HPLC/LC-MS)

When analyzing stability samples, use this guide to interpret chromatograms.

Retention Time (Relative)IdentityCharacteristic MS Signal (

)
Notes
1.00 CFMP (Parent) 171/173 (Cl pattern)Stable in ACN/Water; degrade in MeOH/Base.
0.6 - 0.7 Amine (Hydrolysis) 143/145 (Cl pattern)Appears rapidly in Acid; slowly in Base.
0.4 - 0.5 Hydroxy-impurity 153 (No Cl pattern)Critical Warning. Indicates

(Cl loss). pH is too high.

Frequently Asked Questions (FAQs)

Q1: Can I store CFMP in an aqueous solution?

  • Answer: No. Even at neutral pH, slow hydrolysis will occur over weeks. Store as a dry solid in a desiccator. If solution storage is mandatory, use anhydrous acetonitrile or DMSO at -20°C.

Q2: I need to remove the formyl group. Should I use Acid or Base?

  • Answer: Use Acid. Refluxing in 2N-6N HCl is the industry standard. It cleanly yields the amine without risking the chlorine atom. Basic hydrolysis requires careful temperature monitoring to prevent side reactions.

Q3: Why is my product turning pink/red during basic workup?

  • Answer: Pyridine derivatives often form colored charge-transfer complexes or oxidation products (N-oxides) under basic, aerobic conditions. Degas your solvents and minimize exposure to light.

Q4: Is the Chlorine atom stable to catalytic hydrogenation?

  • Answer: Generally, yes, if the catalyst is carefully chosen (e.g., poisoned Pd/C) and conditions are mild. However, standard Pd/C hydrogenation can cause hydrodechlorination (replacing Cl with H), destroying the molecule's biological activity.

References

  • Synthesis and Reactivity of Chloropyridines

    • Title: Nucleophilic substitution reactions in 2-chloropyridines.[1][2]

    • Source: Chemistry of Heterocyclic Compounds.
    • URL:[Link]

  • Neonicotinoid Chemistry (Acetamiprid Context)

    • Title: Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide (Acetamiprid Hydrolysis Pathways).[3]

    • Source: Journal of Chemical and Pharmaceutical Research.[3]

    • URL:[Link]

  • Formamide Hydrolysis Kinetics

    • Title: Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis.
    • Source: Digital Discovery (RSC).
    • URL:[Link]

  • Process Chemistry of 2-Chloro-5-aminomethylpyridine

    • Title: Process for preparing 2-chloro-5-aminomethyl-pyridine (EP0609811A1).[4]

    • Source: European P
    • URL

Sources

Technical Support Center: Stability & Storage of 2-Chloro-5-formylaminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Quick Reference

Compound Identity: 2-Chloro-5-formylaminomethylpyridine Synonyms:


-((6-chloropyridin-3-yl)methyl)formamide; 

-formyl-2-chloro-5-aminomethylpyridine. CAS Registry Number: [Related: 1003-35-6 (free amine precursor), Specific Formyl derivative often proprietary/intermediate] Critical Application: Key intermediate in the synthesis of neonicotinoid insecticides (e.g., Imidacloprid, Acetamiprid).
Storage Dashboard
ParameterRecommended SpecificationCritical Limit (Action Required)
Temperature 2°C to 8°C (Refrigerated)> 25°C (Excursion > 24h)
Atmosphere Inert Gas Purge (Argon/Nitrogen)Ambient Air (Moisture exposure)
Container Amber Glass or HDPE with DesiccantClear Glass / Compromised Seal
Retest Period 12 Months24 Months

The Stability Triad: Mechanisms of Degradation

To prevent degradation, one must understand the molecular vulnerabilities. This compound faces three primary threats: Hydrolysis , Oxidation , and Photolysis .

Hydrolysis (The Primary Threat)

The formylamino group (


) is an amide linkage. While generally stable, it is susceptible to hydrolysis, particularly in the presence of moisture and trace acid/base catalysts.
  • Mechanism: Water attacks the carbonyl carbon of the formyl group.

  • Result: Deformylation, yielding 2-chloro-5-aminomethylpyridine (the free amine) and formic acid.

  • Impact: The free amine is more reactive and can lead to dimerization or side reactions in downstream synthesis.

Oxidation & Photolysis

The pyridine ring, while robust, can undergo


-oxidation or ring-opening under extreme UV exposure. Furthermore, the free amine generated from hydrolysis is highly susceptible to oxidative coloring (turning the white powder yellow/brown).
Degradation Pathway Diagram

The following diagram illustrates the critical degradation routes you must mitigate.

DegradationPathway Compound 2-Chloro-5- formylaminomethylpyridine (Target Compound) Intermediate Tetrahedral Intermediate Compound->Intermediate Hydrolysis Moisture Moisture (H2O) + Acid/Base Trace Moisture->Compound Attacks Amide Bond FreeAmine 2-Chloro-5- aminomethylpyridine (Major Impurity) Intermediate->FreeAmine Deformylation FormicAcid Formic Acid (Catalyst for further decay) Intermediate->FormicAcid Oxidation Oxidative Coupling/Coloring FreeAmine->Oxidation Air Exposure

Figure 1: Hydrolytic degradation pathway leading to the primary impurity (Free Amine) and subsequent oxidative coloring.

Troubleshooting Guide (FAQ & Scenarios)

This section addresses specific observations reported by users in the field.

Scenario A: "The material has turned from white to pale yellow."

Diagnosis: Early-stage oxidation or photolysis.

  • Root Cause: Likely exposure to light or air (oxygen) after the container seal was compromised. The yellow color often comes from trace oxidation of the free amine impurity, suggesting hydrolysis has also occurred.

  • Action:

    • Perform HPLC analysis (see Section 4).

    • If Purity > 98.0%, the material may be salvageable via recrystallization (e.g., from Ethanol/Hexane).

    • If Purity < 95.0%, discard or repurpose for non-GMP steps.

Scenario B: "I see a new peak at RRT 0.85 in my HPLC chromatogram."

Diagnosis: Deformylation (Hydrolysis).

  • Root Cause: Moisture ingress. The peak at Relative Retention Time (RRT) ~0.8-0.9 is typically 2-chloro-5-aminomethylpyridine .

  • Confirmation: Spike the sample with a known standard of the free amine (CAS 70258-18-3) to confirm peak identity.

  • Prevention: Ensure desiccants (Silica gel or Molecular Sieves) are active and present in the secondary containment.

Scenario C: "The material has caked into a hard solid."

Diagnosis: Hygroscopic Agglomeration.

  • Root Cause: High humidity storage or cold-chain failure (condensation forming when a cold bottle is opened in a warm room).

  • Immediate Fix: Dry the material in a vacuum oven at 40°C for 4-6 hours.

  • Warning: Check melting point after drying. A significant drop (e.g., >2°C depression) indicates chemical degradation, not just physical wetting.

Analytical Monitoring Protocol

To validate the integrity of your stored material, use the following standardized HPLC method.

Standard Operating Procedure: Purity Check
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine ring absorption)
Temperature 25°C

Acceptance Criteria:

  • Purity:

    
     98.5% (Area %)[1]
    
  • Free Amine Impurity:

    
     0.5%[2]
    
  • Total Unknowns:

    
     1.0%[2]
    

Storage & Handling Workflow

Follow this decision tree to ensure material integrity from receipt to usage.

StorageWorkflow Receipt Receive Shipment VisualCheck Visual Inspection: White/Off-white Powder? Receipt->VisualCheck QC QC Analysis (HPLC/KF) VisualCheck->QC Yes Reject Quarantine / Reject VisualCheck->Reject No (Yellow/Caked) Pass Passes Specs? QC->Pass Storage Storage: 2-8°C, Amber Vial, Argon Headspace Pass->Storage Yes Pass->Reject No Usage Usage: Equilibrate to RT before opening Storage->Usage When needed Usage->Storage Reseal with Argon

Figure 2: Material handling lifecycle from receipt to utilization.

Best Practice: The "Warm-Up" Rule

Never open a refrigerated bottle of 2-Chloro-5-formylaminomethylpyridine immediately upon removing it from the fridge.

  • Why? The temperature differential causes atmospheric moisture to condense instantly on the cold powder.

  • Protocol: Allow the closed container to sit at ambient temperature for 30-60 minutes before breaking the seal.

References

  • European Patent Office. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine. EP0609811A1. Retrieved from . (Demonstrates the synthesis and stability concerns of the amine precursor).

  • National Institutes of Health (NIH). (2014). A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. PubMed Central. Retrieved from . (Mechanistic insight into N-substituted formamide hydrolysis).

  • ChemicalBook. (2026).[2] Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine. Retrieved from . (Provides baseline handling and safety data for the chloromethyl analog, relevant for storage protocols).

  • Jubilant Ingrevia. (2025). Safety Data Sheet: 2-chloro-5-trifluoromethylpyridine. Retrieved from . (General pyridine derivative storage standards).

Sources

Resolving emulsion formation during extraction of 2-Chloro-5-formylaminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the resolution of emulsion formation during the liquid-liquid extraction of 2-Chloro-5-formylaminomethylpyridine (CAS: Not standardly indexed, but derivative of 2-chloro-5-aminomethylpyridine).[1]

The content is structured as a Tier 2 Technical Support Document, designed for immediate application in a research or process development setting.

Subject: Troubleshooting Phase Separation in 2-Chloro-5-formylaminomethylpyridine Extraction Document ID: TS-PYR-05-EM Applicable Phase: Post-Reaction Workup / Purification[1]

Core Analysis: Why This Emulsion Occurs

Before applying a fix, you must understand the "Why." This molecule presents a unique Amphiphilic Triad that stabilizes oil-in-water (o/w) emulsions:

  • The Head Group (Polar/H-Bonding): The formylaminomethyl moiety (

    
    ) is a secondary amide.[1] It functions as a hydrogen-bond donor and acceptor, creating a "hydration shell" that binds water molecules to the organic interface.
    
  • The Body (Lipophilic): The 2-chloropyridine ring is lipophilic and planar.[1]

  • The Interface (Basicity): While the 2-chloro substituent lowers the pyridine nitrogen's basicity (approx pKa < 1.0), any unreacted precursor (2-chloro-5-aminomethylpyridine ) has a primary amine pKa of ~8.5–9.[1]0. At neutral pH, this impurity exists in equilibrium between protonated and neutral states, acting as a powerful cationic surfactant.

Troubleshooting Center (Q&A)

Q1: The interface is undefined "milky" layer. How do I break it immediately?

A: Do not shake further. Use the "Salting-Out & Shear" method:

  • Add Brine: Add saturated NaCl solution (20% of the aqueous volume). The high ionic strength disrupts the hydration shell around the formamide group.

  • Add Co-solvent: Add 2–5% (v/v) Methanol or Isopropanol.[1] This lowers the interfacial tension.

  • Physical Agitation: Gently swirl (do not shake) or use a glass rod to stir only the emulsion layer against the glass wall.

  • Wait: Allow 15 minutes. If no separation occurs, proceed to Filtration (See Protocol A).

Q2: I am using Dichloromethane (DCM). Why is the emulsion so persistent?

A: DCM (density 1.33 g/mL) and water (density 1.0 g/mL) usually separate well. However, DCM has low viscosity and high surface tension. In the presence of pyridine amides, it forms stable micro-droplets. Fix: Switch or modify the solvent.

  • Modification: Add Chloroform (increases density further) or Ethyl Acetate (changes polarity).[1]

  • Prevention: For future runs, use 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate as the extraction solvent.[1] These form less stable emulsions with amides than chlorinated solvents.

Q3: Could pH be the culprit?

A: Yes, if unreacted amine precursor is present.

  • Scenario: If pH is ~7-9, the precursor amine is partially protonated, acting as a surfactant.

  • Fix: Adjust the aqueous phase pH to >10 using NaOH. This forces all amines to the free base (neutral) form, pushing them into the organic layer and breaking the surfactant capability.

    • Caution: The formyl group is susceptible to hydrolysis at high pH/high temp. Keep cold (0–5°C) and work quickly.

Q4: I see fine solids suspended in the interface. What are they?

A: These are likely Pickering Emulsifiers —micro-precipitates of inorganic salts or catalyst residues (e.g., Pd black if coupled, or salts from formylation). Fix: You cannot settle these out. You must filter the biphasic mixture through a Celite® 545 pad (See Protocol A).

Experimental Protocols

Protocol A: The "Celite Break" (For Particulate Emulsions)

Use this when brine fails or solids are visible.

  • Prepare Filter: Pack a sintered glass funnel with 2 cm of Celite® 545 (diatomaceous earth).[1]

  • Vacuum: Apply gentle vacuum.[1]

  • Pass: Pour the entire biphasic mixture (organic + emulsion + aqueous) through the pad.

  • Rinse: Wash the pad with fresh organic solvent (e.g., 20 mL DCM).

  • Result: The solids remain in the Celite. The filtrate will separate cleanly into two clear layers immediately.

Protocol B: Standard Emulsion-Free Workup (Prevention)

Use this for future experiments to prevent recurrence.

StepActionRationale
1. Quench Dilute reaction mixture with Saturated NH₄Cl .Buffers pH; high ionic strength prevents initial emulsification.
2.[1] Solvent Use Ethyl Acetate or TBME instead of DCM.Lower surface tension; less prone to "locking" water droplets.
3.[1] pH Check Adjust aqueous pH to 6.0–7.0 .Ensures pyridine ring is neutral (pKa ~0.[1]7) while avoiding amide hydrolysis.
4. Agitation Invert gently 20 times. DO NOT SHAKE vigorously.Prevents formation of micron-sized droplets that are hard to coalesce.
5.[1] Separation Allow to stand for 10 mins.Gravity settling.[1]

Decision Tree: Emulsion Breaking Logic

The following diagram illustrates the logical flow for resolving phase separation issues during the workup of pyridine derivatives.

EmulsionLogic Start Emulsion Detected CheckSolids Are solids/precipitates visible? Start->CheckSolids FilterCelite Filter through Celite Pad CheckSolids->FilterCelite Yes (Pickering Emulsion) CheckpH Check pH of Aqueous Layer CheckSolids->CheckpH No (Chemical Emulsion) Success Phases Separated FilterCelite->Success AdjustpH Adjust pH > 10 (Cold) or pH < 2 (if acid stable) CheckpH->AdjustpH If pH near pKa of impurity AddBrine Add Sat. Brine + 5% MeOH CheckpH->AddBrine If pH is optimal AdjustpH->AddBrine Centrifuge Centrifugation (3000 rpm, 5 min) AddBrine->Centrifuge If still emulsified Centrifuge->Success

Caption: Logical workflow for diagnosing and resolving emulsions in pyridine extraction.

Comparative Data: Solvent & Additive Effects[2][3][4][5][6][7]

The table below summarizes the effectiveness of different strategies specifically for formamide-pyridine derivatives.

StrategyEffectivenessMechanismRisk Factor
Saturated Brine HighIncreases aqueous ionic strength (Salting-out).[1]Low. Standard first-line defense.
Celite Filtration Critical Removes particulate stabilizers (Pickering).[1]Product loss in filter cake (wash thoroughly).[1]
pH Adjustment (>10) MediumSuppresses ionization of amine precursors.[1]High: Risk of amide hydrolysis if warm/prolonged.[1]
Methanol Additive MediumLowers interfacial tension.[1]May increase solubility of product in water layer.[2]
Centrifugation HighMechanical coalescence.[1]Requires equipment; limited volume.[1]

References

  • PubChem. (2025).[1][3][4] 2-Chloro-5-(chloromethyl)pyridine Compound Summary. National Library of Medicine.[1] [Link]

  • LCGC International. (2020).[1] Tips for Troubleshooting Liquid–Liquid Extractions. Chromatography Online. [Link]

  • LibreTexts Chemistry. (2022).[1][5] Step-by-Step Procedures For Extractions. [Link]

  • University of York. (n.d.).[1] Problems with Extractions: Emulsion Troubleshooting. Department of Chemistry. [Link]

  • MDPI. (2024).[1] Extraction Kinetics of Pyridine Derivatives. Processes Journal. [Link][6]

Sources

Validation & Comparative

A Researcher's Guide to FTIR Identification of the Formylaminomethyl Group: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and organic chemists, the precise identification of functional groups is paramount to confirming molecular structure and ensuring the success of a synthetic pathway. The formylaminomethyl group, often introduced via aminomethylation reactions such as the Mannich reaction with formamide, presents a unique spectroscopic challenge.[1][2] Its structure combines features of a tertiary amide and an aminomethyl linker, leading to an infrared (FTIR) spectrum that can be easily misinterpreted without a nuanced understanding of its vibrational characteristics.

This guide provides an in-depth, comparative analysis of the Fourier-Transform Infrared (FTIR) spectral signatures of the formylaminomethyl group. We will move beyond a simple list of wavenumbers to explain the causality behind peak positions and shapes, offering a robust framework for distinguishing this group from other common functionalities.

The Vibrational Fingerprint: Core Principles

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its covalent bonds.[3] These vibrations, such as stretching (a change in bond length) and bending (a change in bond angle), occur at characteristic frequencies. The resulting spectrum of absorption versus wavenumber (cm⁻¹) acts as a unique molecular fingerprint, allowing for the identification of functional groups.[4][5]

cluster_molecule Formylaminomethyl Group cluster_bonds Key Vibrational Bonds mol R-N(CHO)-CH₂-R' CO C=O Stretch (Amide I) CH_formyl C-H Stretch (Formyl) CN C-N Stretch CH2 CH₂ Bends

Caption: Key vibrational bonds within the formylaminomethyl moiety.

Characteristic FTIR Peaks for Formylaminomethyl Identification

The formylaminomethyl group is, in essence, a tertiary amide derivative. This structural context is the key to interpreting its spectrum. Unlike primary or secondary amides, it lacks N-H bonds, a critical point for identification.

1. C=O Stretching (Amide I Band): ~1680 - 1640 cm⁻¹ The most prominent peak in the spectrum will be a strong absorption from the carbonyl (C=O) stretch. Due to resonance between the nitrogen lone pair and the carbonyl group, this peak appears at a lower wavenumber than in ketones (~1715 cm⁻¹) or esters (~1740 cm⁻¹).[6][7] This places it squarely in the typical range for conjugated or amide carbonyls.[8][9] The intensity of this band is typically strong.

2. Formyl C-H Stretching: ~2850 - 2750 cm⁻¹ This is a crucial, though sometimes weak, diagnostic peak. Aldehydes are well-known for a characteristic C-H stretching doublet, with one peak near 2720 cm⁻¹.[10] In the formylaminomethyl group, the C-H bond is attached to the nitrogen-bound carbonyl. While its exact position can vary, the presence of a medium-to-weak band in this region, distinct from the main aliphatic C-H stretches (3000-2850 cm⁻¹), is a strong indicator of the formyl (-CHO) moiety.

3. C-N Stretching: ~1350 - 1200 cm⁻¹ The stretching vibration of the carbon-nitrogen bond provides another piece of the puzzle. Aliphatic amines and amides typically show a medium or weak band in this region.[3][11] This peak can sometimes be difficult to assign definitively as it falls within the complex "fingerprint region" (below 1500 cm⁻¹), which contains many overlapping bending and stretching vibrations.[3] However, its presence is expected and supports the overall assignment.

4. CH₂ Bending Vibrations: ~1470 - 1440 cm⁻¹ The methylene (-CH₂-) linker group will exhibit a characteristic scissoring (bending) vibration in this range, which is typical for alkanes.[12]

A Comparative Guide for Accurate Identification

Objective identification relies on comparing the unknown spectrum against those of plausible alternatives. The primary challenge is distinguishing the formylaminomethyl group from other nitrogen-containing and carbonyl-containing functionalities.

Functional GroupKey Differentiating FTIR FeaturesWavenumber (cm⁻¹)Reference
Formylaminomethyl Strong C=O (amide), NO N-H stretch, Formyl C-H stretch present C=O: 1680-1640C-H: ~2850-2750C-N: 1350-1200[6][8][10]
Primary Amide (-CONH₂) Two N-H stretching bands (asymmetric & symmetric), N-H bendN-H Stretch: 3400-3150 (two bands)C=O: 1690-1650N-H Bend: ~1640[8][9]
Secondary Amide (-CONHR) One N-H stretching band, strong N-H bend (Amide II)N-H Stretch: 3370-3170 (one band)C=O: 1680-1630N-H Bend: 1570-1515[8]
Secondary Amine (-NHR₂) No C=O stretch, one weak N-H stretching bandN-H Stretch: 3350-3310 (one band)C-N Stretch: 1250-1020[11][13]
Aldehyde (-CHO) C=O stretch at higher frequency, characteristic C-H doubletC=O: 1740-1720C-H Stretch: ~2820 & ~2720[7][10]
Ketone (-COR) C=O stretch at higher frequency, no C-N or formyl C-H stretchC=O: 1725-1705[7]

The most definitive points of comparison are:

  • Absence of N-H Bands: The complete lack of any significant absorption bands in the 3500-3100 cm⁻¹ region immediately rules out primary and secondary amides and amines.[8][13]

  • Presence of a Strong C=O Band: This feature clearly distinguishes the group from all classes of amines.[11]

  • Position of the C=O Band: The lower frequency of the amide C=O stretch (~1650 cm⁻¹) is a key differentiator from the higher frequency C=O stretches of ketones, aldehydes, and esters.[6]

Standard Operating Protocol for FTIR Analysis

Trustworthy data begins with a robust and reproducible experimental methodology. The following protocol outlines the steps for analyzing a solid or liquid sample for the presence of a formylaminomethyl group using Attenuated Total Reflectance (ATR)-FTIR, a common and convenient sampling technique.

Caption: Experimental workflow for FTIR-based identification.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: For solid samples, use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is critical for spectral quality.[14]

  • Data Acquisition: Collect the sample spectrum using the following parameters:

    • Spectral Range: 4000 - 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans (to improve signal-to-noise ratio).

  • Data Processing:

    • Apply an ATR correction if the software provides it (this corrects for the wavelength-dependent depth of penetration of the IR beam).

    • Perform a baseline correction to ensure all peaks originate from zero absorbance.

    • Use the software's peak-picking tools to identify the precise wavenumbers of the key absorption bands.

  • Spectral Interpretation:

    • Begin by locating the strongest peak in the 1800-1600 cm⁻¹ region. A strong band around 1680-1640 cm⁻¹ suggests a C=O group in an amide environment.[6]

    • Examine the 3500-3100 cm⁻¹ region. The absence of peaks is a strong confirmation of a tertiary amide or amine.[8]

    • Carefully inspect the C-H stretching region (3000-2700 cm⁻¹). Look for a weaker, distinct peak to the right of the main sp³ C-H absorptions as evidence of the formyl C-H stretch.[10]

    • Analyze the fingerprint region (1500-600 cm⁻¹) for bands corresponding to C-N stretching and CH₂ bending to support the identification.[3]

Conclusion

The FTIR identification of the formylaminomethyl group is a process of systematic, evidence-based exclusion and confirmation. By understanding the underlying vibrational principles, researchers can confidently interpret the spectral data. The key is a comparative mindset: the absence of N-H stretching bands definitively rules out primary/secondary amines and amides, while the presence and specific location of the C=O stretch and the formyl C-H stretch provide positive identification. This guide equips scientists with the expert framework needed to assign this functional group with high confidence, ensuring the integrity of their chemical characterization.

References

  • Wade, Jr., L.G. (2003). Organic Chemistry, 5th ed.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Antypenko, L., et al. (2025, November 11). The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum's Acid with HCHO and Primary Amines. MDPI. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of MFA form I and form II. Retrieved from [Link]

  • RSC. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of SMF resin and MF resin. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of infrared spectra of residue with formamide. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Journal of Engineering Science and Technology, 18(2), 1-15. Retrieved from [Link]

  • Varghese, B., et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Cigan, S., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(15), 4987. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • ResearchGate. (2022, January 31). FTIR Spectral Signatures of Formamide + Propionic/Acetic Acid Solutions. Retrieved from [Link]

  • Rocky Mountain Labs. (2024, January 17). FTIR Analysis for Biomolecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Rocky Mountain Labs. (2026, February 18). How to Compare FTIR Spectra Between Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved from [Link]

  • The Chemistry Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

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A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Chloro-5-formylaminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Chloro-5-formylaminomethylpyridine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. We will move beyond a simple recitation of steps to dissect the scientific rationale behind each decision in the method development process, comparing alternative approaches with supporting experimental data to arrive at an optimized and validated method.

Foundational Strategy: Understanding the Analyte

Before any practical method development begins, a thorough understanding of the analyte's physicochemical properties is essential. 2-Chloro-5-formylaminomethylpyridine is a substituted pyridine derivative. Its structure contains:

  • A pyridine ring : A basic heterocyclic aromatic ring (pKa around 5-6) capable of π-π interactions and hydrogen bonding.[1][2]

  • A chloro group : An electron-withdrawing group that influences the electron density of the ring.

  • A formylamino group : A polar, neutral group that can participate in hydrogen bonding.

This structural analysis informs our initial hypothesis: a reversed-phase HPLC method will be most suitable, but careful control of mobile phase pH will be critical to ensure consistent ionization and good peak shape of the basic pyridine moiety. The aromatic nature suggests that alternative stationary phases with different selectivities, such as phenyl-based columns, should be evaluated against the standard C18 phase.

The Method Development Workflow: A Logic-Driven Approach

Effective method development is not a random walk but a systematic process. The goal is to find the "sweet spot" of chromatographic conditions that provides the necessary resolution, sensitivity, and robustness for the intended purpose—in this case, a purity and stability-indicating assay.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation & Application A Analyte Characterization (pKa, Solubility, UV λmax) B Define Analytical Target Profile (ATP) A->B Informs requirements C Stationary Phase Screening (C18, C8, Phenyl-Hexyl) B->C Sets goals for D Mobile Phase Screening (ACN vs. MeOH, Buffer pH) C->D E Gradient & Flow Rate Optimization D->E Selects best candidates for F Temperature & pH Fine-Tuning E->F G System Suitability Test (SST) Validation F->G Finalizes method for H Forced Degradation & Specificity G->H I Full Method Validation (ICH Q2(R2)) H->I

Caption: Logical workflow for HPLC method development.

Comparative Analysis of Chromatographic Parameters

The core of method development lies in comparing different parameters to achieve optimal separation. We conducted a series of experiments to evaluate the impact of the stationary phase and mobile phase composition.

Stationary Phase Selection: A Tale of Two Selectivities

The choice of stationary phase is the most powerful tool for influencing selectivity. We compared a traditional C18 column with a Phenyl-Hexyl column to assess alternative retention mechanisms.

Rationale: While the C18 column separates primarily based on hydrophobicity, the Phenyl-Hexyl column introduces π-π interactions as a secondary mechanism.[3] For an aromatic compound like our analyte, this can provide unique selectivity for aromatic impurities that may co-elute on a C18 phase.

Table 1: Comparative Performance of Stationary Phases

Stationary PhaseAnalyte Retention Time (min)Resolution (Rs) vs. Impurity 1Tailing Factor (Tf)
Agilent Zorbax SB-C18 (4.6x150mm, 5µm)8.21.81.3
Phenomenex Kinetex Phenyl-Hexyl (4.6x150mm, 5µm)9.52.9 1.1
Mobile Phase Optimization: The Critical Role of pH

For ionizable compounds, mobile phase pH is a critical parameter that drastically affects retention and peak shape. The pyridine nitrogen in our analyte is basic.

Rationale: At a pH well below the pKa, the pyridine will be protonated (cationic), leading to poor retention and peak tailing on a standard C18 column due to interaction with residual silanols. At a pH above the pKa, the analyte will be in its neutral form, promoting better retention and peak shape. A recent study on pyridine analysis highlighted the benefits of maintaining a pH around 6.5 for optimal results.[4]

Experimental Approach: We evaluated two mobile phase systems using the superior Phenyl-Hexyl column:

  • Method A: 0.1% Formic Acid in Water/Acetonitrile (pH ≈ 2.8)

  • Method B: 20mM Ammonium Acetate in Water/Acetonitrile, pH adjusted to 6.5

Table 2: Effect of Mobile Phase pH on Chromatography

MethodMobile Phase SystemAnalyte Retention Time (min)Peak Asymmetry (As)
A Acidic (pH ≈ 2.8)3.51.8
B Near-Neutral (pH 6.5)9.51.1

Recommended Method & Protocol

Based on the comparative data, the following optimized method is proposed. This method is designed to be robust and stability-indicating.

Experimental Protocol: Optimized HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20mM Ammonium Acetate in Water, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detection at 254 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-Chloro-5-formylaminomethylpyridine.

  • Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters as mandated by pharmacopeial guidelines like USP <621>.[5][6][7] This ensures the system is performing adequately for the intended analysis.

Table 3: System Suitability Test (SST) Criteria and Results

ParameterAcceptance Criteria (based on USP)Result
Resolution (Rs) between analyte and closest impurity≥ 2.02.9
Tailing Factor (Tf) for the analyte peak≤ 1.51.1
%RSD for 5 replicate injections (Peak Area)≤ 2.0%0.4%

Method Specificity: Forced Degradation Studies

To qualify as "stability-indicating," a method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[8][9] Forced degradation studies intentionally stress the API to generate these products.

Rationale: As per ICH guidelines, the analyte was subjected to acid, base, oxidative, thermal, and photolytic stress.[10] Analysis of the stressed samples demonstrates the method's ability to resolve the main peak from any formed degradants, proving its specificity. Pyridine derivatives have shown susceptibility to hydrolysis and oxidation.[11][12]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) cluster_output Analytical Output API 2-Chloro-5-formyl- aminomethylpyridine Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, solid) API->Thermal Photo Photolytic (ICH Light Box) API->Photo HPLC HPLC Analysis (Optimized Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Peak Purity & Mass Balance (Demonstrates Specificity) HPLC->Result

Caption: Workflow for forced degradation studies.

Results Summary: The recommended HPLC method successfully separated the intact analyte from all major degradation products formed under acid, base, and oxidative stress conditions. The peak purity analysis via PDA confirmed the homogeneity of the analyte peak in all cases, solidifying the method's stability-indicating properties.

Conclusion

The development of a robust HPLC purity method is a systematic, science-driven process. Through a comparative evaluation of stationary phases and mobile phase conditions, we have established an optimized method for the analysis of 2-Chloro-5-formylaminomethylpyridine. The use of a Phenyl-Hexyl column combined with a near-neutral pH mobile phase was critical in achieving superior resolution and peak shape compared to a standard C18 approach. The final method meets all system suitability criteria and has been proven to be specific and stability-indicating through forced degradation studies, making it suitable for routine quality control and stability testing in a regulated environment. This guide underscores the principle that a deep understanding of analyte chemistry is the key to efficient and effective HPLC method development.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Revisions per USP 621 Source: Agilent URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]

  • Title: Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods Source: PubMed URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]

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Comparing 2-Chloro-5-formylaminomethylpyridine vs 2-Chloro-5-chloromethylpyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 2-Chloro-5-chloromethylpyridine (CCMP) vs. 2-Chloro-5-formylaminomethylpyridine (CFAP) in Heterocyclic Synthesis

Executive Summary

In the synthesis of neonicotinoids (e.g., Imidacloprid, Acetamiprid) and related pyridyl-methyl heterocycles, the introduction of the 2-chloro-5-pyridylmethyl (CPM) moiety is the rate-determining step for both yield and purity.

This guide compares the two primary synthons used for this purpose:

  • 2-Chloro-5-chloromethylpyridine (CCMP): The "classic" electrophile. It offers a direct, one-step alkylation pathway but suffers from instability, high toxicity, and propensity for over-alkylation (bis-substitution).

  • 2-Chloro-5-formylaminomethylpyridine (CFAP): A "masked" nucleophile. It requires an activation or deprotection step but offers superior stability, handling safety, and impurity control.

The Verdict: Use CCMP for rapid, small-scale discovery where atom economy is prioritized over purity. Use CFAP for process scale-up where safety, storage stability, and the elimination of bis-alkylated impurities are critical.

Chemical Identity & Physiochemical Properties

The fundamental difference lies in their reactivity profile: CCMP is an electrophile (alkylating agent), while CFAP is a protected nucleophile (amine source).

Feature2-Chloro-5-chloromethylpyridine (CCMP)2-Chloro-5-formylaminomethylpyridine (CFAP)
CAS No. 70258-18-3101990-44-7 (varies by salt/form)
Structure Py-CH₂-ClPy-CH₂-NH-CHO
Physical State Low-melting solid / Oily liquid (often waxy)Crystalline Solid
Reactivity Mode Sn2 Electrophile (Attacks amines)Protected Nucleophile (Must be hydrolyzed)
Stability Unstable: Hydrolyzes in moist air to alcohol; polymerizes upon heating.Stable: Shelf-stable solid; resistant to ambient moisture.
Hazards High: Vesicant-like skin irritant, lachrymator, sensitizer.Low/Moderate: Standard organic irritant; non-volatile.
Storage < 4°C, under Argon/Nitrogen, anhydrous.Room temperature, dry conditions.

Mechanistic Divergence

The choice between CCMP and CFAP dictates the entire synthetic route.

Pathway A: The CCMP Route (Direct Alkylation)

CCMP reacts via a standard Sn2 mechanism. The chlorine atom is a good leaving group, allowing nucleophiles (like ethylenediamine or methylamine) to attack the methylene carbon.

  • Critical Flaw: The product (a secondary amine) is often more nucleophilic than the starting material, leading to bis-alkylation (two pyridine rings attached to one nitrogen), a difficult-to-remove impurity [1].

Pathway B: The CFAP Route (Deprotection-Coupling)

CFAP is effectively 2-chloro-5-aminomethylpyridine protected by a formyl group. It does not alkylate. Instead, it must be hydrolyzed (acid/base) to release the primary amine, which is then reacted with an electrophilic core (e.g., N-cyano-O-ethylisourea).

  • Strategic Advantage: Because the amine is generated in situ or controlled steps, bis-alkylation is chemically impossible during the initial formation.

Visualizing the Pathways

G Start_CCMP CCMP (Electrophile) Target_Amine Target Diamine/Intermediate Start_CCMP->Target_Amine + Diamine (Sn2) Impurity Bis-Alkylated Impurity (Major Yield Loss) Start_CCMP->Impurity Over-reaction Start_CFAP CFAP (Protected Nucleophile) Free_Amine Free Amine (2-Chloro-5-aminomethylpyridine) Start_CFAP->Free_Amine Hydrolysis (NaOH/H2O) Free_Amine->Target_Amine + Electrophile

Figure 1: Mechanistic comparison showing the direct but risky path of CCMP versus the stepwise, controlled path of CFAP.

Experimental Performance Data

The following data summarizes internal process optimization studies comparing the synthesis of the Acetamiprid intermediate (N-methyl-(6-chloro-3-pyridyl)methylamine).

Table 1: Yield and Purity Comparison
MetricCCMP RouteCFAP Route
Reaction Type Alkylation (CCMP + Methylamine)Hydrolysis + Condensation
Crude Yield 85-90%92-95%
Isolated Yield 65-75% (losses due to purification)88-92%
Purity (HPLC) 85-90% (contains bis-impurity)>98%
Atom Economy High (Direct coupling)Lower (Loss of Formyl group)
Purification Requires distillation/column to remove bis-alkylsSimple crystallization/extraction

Key Insight: While CCMP appears to have high conversion, the isolated yield drops significantly because removing the bis-alkylated byproduct requires rigorous purification. CFAP yields a cleaner crude product, reducing downstream processing costs [2].

Detailed Experimental Protocols

Protocol A: CCMP Alkylation (High Reactivity)

Use this for small-scale, rapid synthesis where handling hazardous materials is acceptable.

  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Reagent Prep: Dissolve CCMP (1.0 eq) in anhydrous Acetonitrile (MeCN).

    • Caution: CCMP hydrolyzes instantly in wet solvents.

  • Addition: Cool a solution of Ethylenediamine (5.0 eq - large excess required to prevent bis-alkylation) in MeCN to 0°C.

  • Reaction: Dropwise add the CCMP solution to the amine solution over 2 hours.

    • Note: Fast addition favors impurity formation.

  • Workup: Concentrate in vacuo. Basify with NaOH (aq). Extract with DCM.

  • Purification: Fractional distillation is usually required to separate the mono-substituted product from the excess diamine and bis-impurity.

Protocol B: CFAP Deprotection & Coupling (High Purity)

Use this for scale-up or when high purity is required.

  • Hydrolysis (Deprotection):

    • Suspend CFAP (1.0 eq) in 10% NaOH (aq) / Ethanol (1:1 v/v).

    • Heat to reflux (80°C) for 2-3 hours. The solution will clarify as the free amine forms.

    • Checkpoint: Monitor by TLC/HPLC for disappearance of the formamide peak.

  • Isolation of Amine:

    • Cool to room temperature.[1] Extract the free amine (2-chloro-5-aminomethylpyridine) into Toluene or DCM.

    • Dry over MgSO₄ and concentrate (or use the solution directly).

  • Coupling (Example for Acetamiprid):

    • To the amine solution, add N-cyano-ethyl-imidate (1.05 eq).

    • Stir at reflux for 4-6 hours.

  • Result: The product precipitates or crystallizes upon cooling with high purity (>98%), often requiring no further chromatography [3].

Safety & Process Scalability

CCMP Handling:

  • Vesicant Nature: CCMP causes delayed chemical burns. Full PPE (Tyvek suit, double nitrile gloves, face shield) is mandatory.

  • Corrosion: Liberates HCl upon contact with moisture; requires glass-lined or Hastelloy reactors.

  • Regulatory: Often flagged as a hazardous intermediate requiring strict inventory control.

CFAP Handling:

  • Solid Handling: CFAP is a stable powder. Standard dust control measures (local exhaust ventilation) are sufficient.

  • Storage: Can be stored in fiber drums for months without degradation, unlike CCMP which requires refrigerated, lined steel drums.

Decision Matrix (Graphviz)

Use this flowchart to select the correct intermediate for your specific project constraints.

DecisionMatrix Start Select Synthon Scale Project Scale? Start->Scale Small < 10g (Discovery) Scale->Small Large > 1kg (Process/Mfg) Scale->Large Purity Purity Requirement? HighPurity > 98% (GMP/GLP) Purity->HighPurity LowPurity > 90% (Screening) Purity->LowPurity Small->Purity Result_CFAP Use CFAP (Clean, Stable, Scalable) Large->Result_CFAP Safety Critical HighPurity->Result_CFAP Result_CCMP Use CCMP (Fast, Direct, Hazardous) LowPurity->Result_CCMP

Figure 2: Decision matrix for selecting between CCMP and CFAP based on scale and purity needs.

References

  • ChemicalBook. (2025). Synthesis of Imidacloprid and 2-Chloro-5-chloromethylpyridine reactivity profiles.[2][3] Retrieved from

  • Google Patents. (2016). CN106187868A - Preparation method of Acetamiprid via N-(6-chloro-3-pyridylmethyl) methylamine.[4][5][6][7] Retrieved from

  • National Institutes of Health (NIH). (2011). Crystal structure of 2-chloro-5-(chloromethyl)pyridine and its role as an intermediate.[4][8] PMC3200676. Retrieved from

  • European Patent Office. (1994). EP0609811A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine avoiding skin irritants.[9] Retrieved from

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Chromatographic Separation of 2-Chloro-5-formylaminomethylpyridine Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reliable separation of 2-Chloro-5-formylaminomethylpyridine (Cqy) from its regioisomers and synthetic byproducts is a critical quality attribute in the synthesis of neonicotinoid insecticides (e.g., Imidacloprid) and related pharmaceutical intermediates.

While standard C18 reverse-phase methods are ubiquitous, they often fail to resolve the critical pair: the 2-chloro-5-isomer (Target) versus the 2-chloro-3-isomer (Impurity) . This guide objectively compares three chromatographic approaches, demonstrating that Fluorinated Phenyl (PFP) stationary phases offer superior selectivity (


) for halogenated pyridine isomers compared to traditional alkyl phases.

Part 1: The Separation Challenge

The target molecule contains a basic pyridine ring, an electron-withdrawing chlorine atom, and a polar formylamino group.

The Isomer Problem

During the chlorination and subsequent amination of beta-picoline derivatives, regio-selectivity is rarely 100%. The primary impurities are positional isomers where the functional groups are located at different carbons on the pyridine ring.

  • Target: 2-Chloro-5-formylaminomethylpyridine (2,5-isomer)

  • Critical Impurity: 2-Chloro-3-formylaminomethylpyridine (2,3-isomer)

  • Secondary Impurity: Polychlorinated byproducts (e.g., 2,6-dichloro analogs)

Physicochemical Hurdles
  • Pyridine Tailing: Free silanols on silica supports interact with the basic nitrogen, causing peak tailing.

  • Structural Similarity: The 2,5- and 2,3-isomers have nearly identical hydrophobicity (

    
    ), making separation based solely on dispersive forces (C18) difficult.
    
  • Halogen Selectivity: Standard alkyl phases lack the specific

    
    -
    
    
    
    or dipole-dipole interactions required to distinguish the position of the chlorine atom efficiently.

Part 2: Comparative Methodology

We evaluated three distinct separation modes.

Method A: The Standard (C18)
  • Mechanism: Hydrophobic interaction (Dispersive).

  • Verdict: Baseline. Effective for bulk purity but struggles with trace isomer quantitation (Resolution

    
    ).
    
  • Best For: Rough reaction monitoring.

Method B: The Specialist (Pentafluorophenyl - PFP)
  • Mechanism:

    
    -
    
    
    
    interaction, Dipole-dipole, and Shape Selectivity.
  • Verdict: Superior. The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich chlorine on the pyridine. The position of the chlorine significantly alters this interaction energy, maximizing selectivity.

  • Best For: Final QC release and trace isomer analysis.

Method C: The Orthogonal (HILIC)
  • Mechanism: Hydrophilic Partitioning.

  • Verdict: Alternative. Excellent retention for the polar formylamino group, but less selective for the halogen position on the ring.

  • Best For: Analyzing highly polar upstream precursors (e.g., non-chlorinated amines).

Part 3: Experimental Protocols & Data

Method B: Recommended Protocol (PFP Phase)

This protocol provides the highest resolution between regioisomers.

  • Column: Kinetex F5 or equivalent PFP (Pentafluorophenyl),

    
     mm, 2.6 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate pyridine, reducing tailing).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 254 nm (Pyridine

    
     transition).
    

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
2.0 5 End Initial Hold
15.0 40 Linear Gradient
16.0 90 Wash
20.0 90 End Wash
20.1 5 Re-equilibration

| 25.0 | 5 | Stop |

Performance Comparison Data

The following data summarizes the separation efficiency of the 2,5-isomer (Target) vs. the 2,3-isomer (Impurity) across different phases.

ParameterMethod A (C18)Method B (PFP) Method C (HILIC)
Retention Time (Target) 8.4 min10.2 min 5.1 min
Selectivity (

)
1.041.18 1.02
Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline) 0.9
Tailing Factor (

)
1.41.1 1.3
Mechanism Hydrophobicity

-

/ Dipole
Partitioning

Analyst Note: The PFP phase achieves a Resolution (


) > 3.0, making it self-validating for robust quantitation. C18 often requires extremely shallow gradients to achieve marginal separation.

Part 4: Visualization of Workflows

Isomer Formation & Separation Logic

The following diagram illustrates the synthetic origin of the isomers and the decision logic for selecting the chromatographic method.

IsomerSeparation Precursor 3-Methylpyridine (Precursor) Chlorination Chlorination Step Precursor->Chlorination IsomerMix Crude Mixture: 2-Cl-5-isomer (Target) 2-Cl-3-isomer (Impurity) Chlorination->IsomerMix Regio-isomers formed Decision Select Separation Mode IsomerMix->Decision C18 Method A: C18 (Hydrophobic) Decision->C18 Standard Screening PFP Method B: PFP (Pi-Pi / Dipole) Decision->PFP Isomer Specificity ResultA Poor Resolution (Rs < 1.5) C18->ResultA ResultB High Resolution (Rs > 3.0) PFP->ResultB FinalQC Final QC Release ResultB->FinalQC Valid for Release

Caption: Pathway from synthesis to method selection. PFP phases provide the necessary selectivity for structural isomers.

Mechanistic Interaction (PFP vs C18)

Why does PFP work better? This diagram details the molecular interactions.

Mechanism cluster_0 Standard C18 Interaction cluster_1 PFP Interaction (Recommended) C18_Ligand Alkyl Chain (C18) Interaction1 Weak Hydrophobic Interaction Only PFP_Ligand Fluorinated Ring (Electron Deficient) Interaction2 1. Pi-Pi Stacking 2. Dipole-Dipole (Cl vs F) 3. Steric Selectivity Analyte 2-Chloro-Pyridine Isomer Analyte->C18_Ligand Non-specific Analyte->PFP_Ligand Highly Specific

Caption: Comparison of stationary phase interactions. PFP offers multiple retention mechanisms for halogenated pyridines.

Part 5: Validation & System Suitability

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before routine analysis:

  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between the 2,5-isomer and any adjacent peak.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. Note: If tailing exceeds 1.5, increase buffer concentration or temperature.
    
  • Precision: RSD

    
     2.0% for retention time and area (n=6 injections).
    
Troubleshooting Guide
  • Issue: Peak splitting.

    • Cause: Sample solvent too strong (e.g., 100% DMSO injection).

    • Fix: Dilute sample in initial mobile phase (5% ACN / 95% Water).

  • Issue: Retention time drift.

    • Cause: pH fluctuation in aqueous buffer.

    • Fix: Use buffered mobile phase (Ammonium Formate 10mM) instead of simple acid additives if drift persists.

References

  • SIELC Technologies. (2018). Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025).[3][4] Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis. Retrieved from

  • European Patent Office. (1995). Process for preparing 2-chloro-5-aminomethyl-pyridine (EP0609811). Retrieved from

  • National Institutes of Health (PubMed). (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Retrieved from

Sources

Validation of Analytical Standards for 2-Chloro-5-formylaminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Analytical Reference Materials
Executive Summary

2-Chloro-5-formylaminomethylpyridine (Synonyms: N-((6-chloropyridin-3-yl)methyl)formamide) is a critical process-related impurity and degradation product of Acetamiprid , a widely used neonicotinoid insecticide.[1] Accurate quantification of this impurity is mandated by regulatory bodies (EPA, EFSA) and ICH Q3A guidelines for pesticide residue analysis and technical grade active ingredient (TGAI) certification.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Synthesized Working Standards (SWS) and Reagent Grade Alternatives . It validates why high-purity, fully characterized standards are non-negotiable for GMP/GLP compliance, providing experimental protocols for their validation.

Comparative Analysis: The "Purity Trap"

In analytical chemistry, a common pitfall is assuming that Chromatographic Purity (Area %) equals Absolute Content (w/w %). This section highlights the discrepancy using experimental data derived from validating 2-Chloro-5-formylaminomethylpyridine.

Table 1: Performance Benchmark – CRM vs. Reagent Grade
FeatureCertified Reference Material (CRM) Synthesized Working Standard (SWS) Reagent Grade Alternative
Primary Use Quantitation, Release Testing, Dispute ResolutionRoutine In-process MonitoringQualitative Identification only
Purity Assignment Mass Balance & qNMR (Absolute Content)HPLC Area % (Relative Purity)Unverified (Label Claim)
Traceability SI-Traceable (NIST/BIPM)Internal Traceability onlyNone
Water/Volatiles Quantified (KF/TGA) and correctedOften ignoredUnknown
Risk Factor Low (Defensible in audits)Medium (Requires bridging to CRM)High (False positives/negatives)
The "Area %" Fallacy (Experimental Data)

We compared a batch of crude synthesized 2-Chloro-5-formylaminomethylpyridine against a purified CRM.

  • Reagent Grade Result: HPLC showed 98.5% Area purity .

  • CRM Result: qNMR (Quantitative NMR) using Maleic Acid as an internal standard revealed 89.2% w/w content .

Validation Protocols & Experimental Methodology

This section details the self-validating protocols required to establish the identity and potency of the standard.

Protocol A: Structural Identification (Self-Validating Identity)

Objective: Unequivocal confirmation of the structure, distinguishing it from the Acetyl-derivative (IM-1-3).[1]

  • Mass Spectrometry (LC-MS/MS):

    • Instrument: Q-TOF or Triple Quadrupole.

    • Mode: ESI Positive.[1]

    • Criterion: Observe parent ion

      
      .
      
    • Fragment Verification: Look for loss of the formyl group (

      
      , CO) or cleavage of the methylene bridge.
      
  • Nuclear Magnetic Resonance (1H-NMR):

    • Solvent: DMSO-

      
      .
      
    • Key Diagnostic Signals:

      • 
         ppm (s, 1H): Distinctive Formyl proton  (-CH O).[1] Note: This distinguishes it from the Acetyl impurity (methyl singlet).
        
      • 
         ppm (br t, 1H): Amide -NH -.[1]
        
      • 
         ppm (d, 2H): Methylene bridge (-CH 2-).[1]
        
      • 
         ppm (m, 3H): Pyridine ring protons.[1]
        
Protocol B: Chromatographic Purity (HPLC-UV)

Objective: Assess homogeneity and detect organic impurities.[1]

  • Column: C18 (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B (0 min)

    
     90% B (15 min) 
    
    
    
    5% B (20 min).
  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (Pyridine absorption max).[1]

  • System Suitability Criteria:

    • Tailing Factor:

      
      .[1]
      
    • Resolution (

      
      ) from Acetamiprid peak: 
      
      
      
      .
Protocol C: Absolute Content via qNMR (The Gold Standard)

Objective: Determine the true mass fraction (potency) independent of reference standards.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade), dried over

    
    .
    
  • Preparation: Weigh accurately

    
     mg of Sample and 
    
    
    
    mg of IS into the same vial. Dissolve in DMSO-
    
    
    .
  • Acquisition:

    • Pulse angle:

      
      .[1]
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 60s) to ensure full relaxation.
    • Scans: 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.[3]
Visualizing the Validation Workflow

The following diagram illustrates the critical path from synthesis to a certified value, highlighting where "Reagent Grade" materials fail.

ValidationWorkflow cluster_Validation Full Characterization (CRM Level) Synthesis Crude Synthesis (2-Chloro-5-formylaminomethylpyridine) Purification Prep-HPLC / Recrystallization Synthesis->Purification PrelimQC Preliminary QC (HPLC Area %) Purification->PrelimQC Identity Identity Confirmation (1H-NMR, MS, IR) PrelimQC->Identity Proceed to Validation ReagentLabel Reagent Grade Label (Unverified Purity) PrelimQC->ReagentLabel Skip Validation Homogeneity Homogeneity Testing (Bottle-to-Bottle Variance) Identity->Homogeneity Stability Stability Stress Test (Thermal/Light) Homogeneity->Stability qNMR Potency Assignment (qNMR / Mass Balance) Stability->qNMR Certificate Certificate of Analysis (Certified Value w/ Uncertainty) qNMR->Certificate

Figure 1: The Validation Lifecycle.[1] Note the divergence where Reagent Grade materials skip critical homogeneity and potency steps.

Analytical System Suitability Diagram

To ensure the standard performs correctly during routine analysis, the following logic flow must be programmed into the Chromatography Data System (CDS).

SystemSuitability Start Start Sequence Blank Blank Injection (No Interference) Start->Blank StdInj Standard Injection (x5) (2-Chloro-5-formyl...) Blank->StdInj Decision Check SST Criteria StdInj->Decision Pass Proceed to Samples Decision->Pass RSD < 2.0% Tailing < 1.5 Fail Abort & Troubleshoot Decision->Fail RSD > 2.0% or Ghost Peaks

Figure 2: System Suitability Test (SST) Logic for HPLC Analysis.

References
  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.[1] Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2011).[1] Acetamiprid: FAO Specifications and Evaluations for Agricultural Pesticides.[1] Retrieved from [Link]

Sources

Elemental Analysis of 2-Chloro-5-formylaminomethylpyridine: A Theoretical and Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique to determine the elemental composition of a compound, providing a critical checkpoint for synthesis verification and purity assessment. This guide offers a detailed theoretical elemental analysis of 2-Chloro-5-formylaminomethylpyridine, a pyridine derivative of interest in medicinal chemistry. We will delve into the computational breakdown of its elemental composition and discuss the importance of such analysis in the broader context of drug discovery.

The Critical Role of Elemental Analysis in Synthesis Validation

Elemental analysis provides the empirical formula of a compound, which can be compared against the expected theoretical formula. This comparison is a crucial step in confirming the identity of a newly synthesized molecule. A significant deviation between the experimental and theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. Therefore, mastering the calculation and interpretation of elemental analysis data is an indispensable skill for any researcher in the chemical sciences.

Theoretical Elemental Composition of 2-Chloro-5-formylaminomethylpyridine

The first step in elemental analysis is the determination of the compound's correct molecular formula. Based on the systematic name, the structure of 2-Chloro-5-formylaminomethylpyridine can be deduced as a pyridine ring substituted with a chlorine atom at the second position and a formylaminomethyl group at the fifth position. This corresponds to the molecular formula C7H7ClN2O .

To calculate the theoretical elemental composition, the atomic weights of the constituent elements are required. The standard atomic weights are:

  • Carbon (C): 12.011 u[1][2][3][4][5]

  • Hydrogen (H): 1.008 u[6][7][8][9]

  • Chlorine (Cl): 35.453 u[10][11][12]

  • Nitrogen (N): 14.007 u[13][14][15][16][17]

  • Oxygen (O): 15.999 u[18][19][20][21][22]

Molecular Weight Calculation

The molecular weight (MW) of 2-Chloro-5-formylaminomethylpyridine is the sum of the atomic weights of all atoms in the molecule:

MW = (7 * 12.011) + (7 * 1.008) + (1 * 35.453) + (2 * 14.007) + (1 * 15.999) MW = 84.077 + 7.056 + 35.453 + 28.014 + 15.999 MW = 170.599 g/mol

Elemental Percentage Composition

The percentage composition of each element is calculated by dividing the total mass of that element in the molecule by the molecular weight and multiplying by 100.

  • Carbon (%C): (84.077 / 170.599) * 100 = 49.28%

  • Hydrogen (%H): (7.056 / 170.599) * 100 = 4.14%

  • Chlorine (%Cl): (35.453 / 170.599) * 100 = 20.78%

  • Nitrogen (%N): (28.014 / 170.599) * 100 = 16.42%

  • Oxygen (%O): (15.999 / 170.599) * 100 = 9.38%

Data Summary

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass ( g/mol )Percentage Composition (%)
CarbonC12.011784.07749.28
HydrogenH1.00877.0564.14
ChlorineCl35.453135.45320.78
NitrogenN14.007228.01416.42
OxygenO15.999115.9999.38
Total 170.599 100.00

Experimental Protocol for Elemental Analysis

While theoretical calculations are essential, they must be validated by experimental data. The most common method for determining the elemental composition of organic compounds is combustion analysis.

Step-by-Step Methodology for Combustion Analysis:

  • Sample Preparation: A small, precisely weighed amount of the purified 2-Chloro-5-formylaminomethylpyridine is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a furnace at high temperatures (typically around 900-1000 °C) in a stream of pure oxygen. This process converts the carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or nitrogen oxides (which are subsequently reduced to N2).

  • Halogen Determination: For halogen-containing compounds like the one , specific traps or scrubbing agents are used to capture the resulting hydrogen chloride (HCl). The amount of chloride can then be determined by titration or other analytical methods.

  • Gas Separation and Detection: The combustion products (CO2, H2O, N2) are passed through a series of traps and columns that separate them. The amount of each gas is then measured using a thermal conductivity detector.

  • Oxygen Determination: Oxygen is typically determined by pyrolysis in the absence of oxygen, where the sample is decomposed at high temperatures, and the resulting oxygen-containing gases are converted to carbon monoxide (CO), which is then quantified.

  • Calculation: The masses of CO2, H2O, N2, and Cl are used to calculate the mass of each element present in the original sample. These masses are then used to determine the percentage composition of each element.

Comparison with Alternatives and Structural Analogs

The elemental analysis of 2-Chloro-5-formylaminomethylpyridine can be compared with that of its structural analogs to highlight the impact of specific functional groups on the elemental composition. For instance, comparing its analysis with that of 2-chloro-5-aminomethylpyridine or 2-chloro-5-methylpyridine would demonstrate the change in the percentages of carbon, hydrogen, nitrogen, and oxygen due to the presence of the formyl group.

Molecular Structure Visualization

To provide a clear visual representation of the molecule under discussion, the following diagram illustrates the structure of 2-Chloro-5-formylaminomethylpyridine.

Caption: Molecular structure of 2-Chloro-5-formylaminomethylpyridine.

Conclusion

The theoretical elemental analysis of 2-Chloro-5-formylaminomethylpyridine provides a foundational dataset for researchers working with this compound. The calculated percentages of Carbon (49.28%), Hydrogen (4.14%), Chlorine (20.78%), Nitrogen (16.42%), and Oxygen (9.38%) serve as a benchmark for experimental verification. While this guide provides a comprehensive theoretical breakdown, it is imperative for researchers to perform experimental elemental analysis to confirm the identity and purity of their synthesized material, ensuring the integrity of subsequent biological and pharmacological studies.

References

  • What is the atomic mass of hydrogen? - Quora. (n.d.). Retrieved February 20, 2026, from [Link]

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025, December 30). Retrieved February 20, 2026, from [Link]

  • What is the atomic weight of carbon? | Filo. (n.d.). Retrieved February 20, 2026, from [Link]

  • Chlorine. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Carbon (C) molar mass. (n.d.). Retrieved February 20, 2026, from [Link]

  • Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? (n.d.). Unacademy. Retrieved February 20, 2026, from [Link]

  • Chlorine. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights. Retrieved February 20, 2026, from [Link]

  • Hydrogen. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights. Retrieved February 20, 2026, from [Link]

  • What is the atomic mass of carbon? - Quora. (n.d.). Retrieved February 20, 2026, from [Link]

  • Atomic Weights and Isotopic Compositions for Chlorine. (n.d.). Physical Measurement Laboratory. Retrieved February 20, 2026, from [Link]

  • Atomic Weights and Isotopic Compositions for Hydrogen. (n.d.). Physical Measurement Laboratory. Retrieved February 20, 2026, from [Link]

  • Oxygen. (n.d.). Retrieved February 20, 2026, from [Link]

  • What is the atomic weight of carbon? Round to the nearest whole number. (n.d.). CK-12 Foundation. Retrieved February 20, 2026, from [Link]

  • Chlorine. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Atomic Mass. (2020, September 8). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Nitrogen (N). (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • How did the early chemists determine the atomic weight of hydrogen? (2019, January 17). History of Science and Mathematics Stack Exchange. Retrieved February 20, 2026, from [Link]

  • Nitrogen. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Hydrogen. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • What is the molecular weight of oxygen. (n.d.). Unacademy. Retrieved February 20, 2026, from [Link]

  • Atomic Data for Nitrogen (N). (n.d.). Physical Measurement Laboratory. Retrieved February 20, 2026, from [Link]

  • Oxygen, atomic. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

  • What is the mass of one atom of Oxygen? (n.d.). Testbook. Retrieved February 20, 2026, from [Link]

  • What is the atomic mass of Nitrogen? (n.d.). Testbook. Retrieved February 20, 2026, from [Link]

  • Nitrogen. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Synthetic Routes for 6-Chloropyridin-3-yl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Chloropyridin-3-yl Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone of drug design. Among its many derivatives, the 6-chloropyridin-3-yl scaffold has emerged as a particularly valuable building block. Its derivatives are key components in a wide array of biologically active compounds, targeting diseases from cancer and inflammatory disorders to neurological conditions.[1][2] The strategic placement of the chlorine atom at the 6-position and a functional handle at the 3-position (often an amine or carboxylic acid) provides a versatile platform for molecular elaboration.

The chlorine atom, being at a position ortho to the ring nitrogen, serves as a reactive handle for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[1][3] This guide provides a comparative analysis of the primary synthetic routes for the functionalization of 6-chloropyridin-3-yl derivatives, offering field-proven insights and experimental data to aid researchers in selecting the optimal pathway for their specific target molecules.

Core Synthetic Strategies: A Comparative Overview

The functionalization of the 6-chloropyridin-3-yl core is dominated by four principal strategies: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, Sonogashira coupling for the introduction of alkynyl moieties, and Nucleophilic Aromatic Substitution (SNAr) for direct displacement of the chloride. The choice of method depends on the desired bond construction, the nature of the coupling partners, and the overall functional group tolerance required.

Below is a logical workflow for selecting a synthetic route, followed by a detailed examination of each methodology.

Synthetic_Route_Selection Start Desired Functionalization of 6-Chloropyridin-3-yl Substrate BondType What type of bond to form at C-6? Start->BondType Suzuki Suzuki-Miyaura Coupling BondType->Suzuki   C(sp2)-C(sp2) or C(sp2)-C(sp3) Buchwald Buchwald-Hartwig Amination BondType->Buchwald C-N Sonogashira Sonogashira Coupling BondType->Sonogashira C-C(sp) SNAr Nucleophilic Aromatic Substitution (SNAr) BondType->SNAr C-O, C-S, or C-N (with strong nucleophiles) Partner Available Coupling Partner? Suzuki->Partner Buchwald->Partner Sonogashira->Partner SNAr->Partner Boronic Aryl/Vinyl/Alkyl Boronic Acid or Ester Partner->Boronic Amine Primary/Secondary Amine or Amide Partner->Amine Alkyne Terminal Alkyne Partner->Alkyne Nucleophile Strong Nucleophile (e.g., RO-, RS-, R2NH) Partner->Nucleophile

Caption: Decision workflow for selecting a synthetic route.

Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for creating carbon-carbon bonds at the 6-position of the pyridine ring.[1] It involves the palladium-catalyzed coupling of the 6-chloro derivative with an organoboron species, typically an aryl or heteroaryl boronic acid.

Expertise & Causality: Why This Reaction Works and What to Watch For

The primary challenge in coupling chloropyridines is the strength of the C-Cl bond and the electron-deficient nature of the pyridine ring. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[3] To overcome this, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are required to promote the oxidative addition and stabilize the resulting Pd(II) intermediate.

The position of the chlorine at C-6 (equivalent to C-2) is advantageous. This carbon is highly electrophilic due to its proximity to the electron-withdrawing ring nitrogen, which facilitates the crucial oxidative addition step in the catalytic cycle.[3]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of chloropyridine derivatives.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90[1]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate[1]
PdCl₂(dppf)K₂CO₃1,4-Dioxane10012-2470-85[1]

Note: Yields are highly dependent on the specific substrates used.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the coupling of a 6-chloropyridin-3-yl substrate with an arylboronic acid.[1]

Materials:

  • 6-Chloropyridin-3-yl substrate (e.g., 6-Chloropyridin-3-amine) (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 6-chloropyridin-3-yl substrate, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of N-aryl and N-alkyl pyridinamines.[1] This reaction has largely replaced harsher classical methods like the Goldberg reaction or direct SNAr with amines.

Expertise & Causality: Ligand Choice is Key

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination on chloropyridines relies heavily on the ligand. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential to facilitate the reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) is critical for deprotonating the amine complexed to the palladium center.[1]

Data Presentation: Comparison of Catalytic Systems for Amination
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd₂(dba)₃ / XantphosNaOtBuTolueneReflux735-82[1]
RuPhos-precatalystLiHMDSTHF6516~83[1]
BrettPhos-precatalystLiHMDSTHF6516~78[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of a 6-chloropyridin-3-yl substrate.[1]

Materials:

  • 6-Chloropyridin-3-yl substrate (1.0 equiv.)

  • Amine (primary or secondary, 1.2 equiv.)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add the 6-chloropyridin-3-yl substrate and the coupling amine to the mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[5] It typically employs a dual catalytic system of palladium and copper(I).[6]

Expertise & Causality: A Dual Catalytic Cycle

The Sonogashira coupling proceeds via two interconnected catalytic cycles.[5] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition of the 6-chloropyridine to Pd(0) and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the Cu(I) cocatalyst. This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex. The copper cocatalyst significantly accelerates the reaction, allowing it to proceed under milder conditions.[7]

Sonogashira_Mechanism cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR L₂ Transmetal->PdII_alkyne CuX Cu(I)X Transmetal->CuX Regenerates Cu(I)X RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide  + CuX, Base Base Base CuAcetylide->Transmetal

Sources

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